2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVVRHPFDQOMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)Br)N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673030 | |
| Record name | 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203705-58-1 | |
| Record name | 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203705-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine physical and chemical properties
An In-depth Technical Guide to 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in modern medicinal chemistry and drug discovery. We will delve into its fundamental physical and chemical properties, explore its reactivity and established synthetic pathways, and discuss its significant applications as a versatile scaffold for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's characteristics and utility.
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine framework, a fused bicyclic system of pyrazole and pyrimidine rings, is a cornerstone in the design of biologically active molecules.[1][2] This "privileged scaffold" is present in numerous approved drugs and clinical candidates, valued for its rigid structure and ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[1]
This compound (CAS: 1203705-58-1) is a strategically di-halogenated derivative of this core. The presence of a bromine atom at the 2-position and a chlorine atom at the 7-position provides two distinct and reactive handles for synthetic modification.[3] This dual reactivity is the foundation of its utility, enabling chemists to perform selective and sequential functionalization, thereby creating diverse molecular libraries for screening and optimization in drug discovery programs.[3][4] Its application spans multiple therapeutic areas, including oncology, metabolic disorders, and infectious diseases.[1][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in experimental design, reaction optimization, and purification. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | [3][5] |
| Molecular Weight | 232.47 g/mol | [3][5] |
| CAS Number | 1203705-58-1 | [5] |
| Appearance | Solid | |
| Solubility | Soluble in common organic solvents | [3] |
| InChI Key | ZCVVRHPFDQOMEF-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(N2C(=CC(=N2)Br)N=C1)Cl | [3] |
| Storage | Recommended: Refrigerator |
Characterization is typically confirmed using standard analytical techniques including ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify structure and purity.[6][7]
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the electrophilic nature of the carbon atoms attached to the halogen substituents. The pyrimidine ring is inherently π-deficient, a characteristic that is further amplified by the electron-withdrawing effects of the chloro and bromo groups, making the C7 and C2 positions, respectively, highly susceptible to nucleophilic attack.[3][8]
Nucleophilic Aromatic Substitution (SNAr)
The primary value of this compound lies in its capacity to undergo nucleophilic aromatic substitution (SNAr) reactions.[3] Both the chlorine at C7 and the bromine at C2 can be displaced by a wide array of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the systematic introduction of diverse functional groups to build out the molecular structure.
Field-proven insights suggest that the chlorine atom at the C7 position is generally more reactive towards nucleophilic displacement than the bromine at the C2 position, allowing for selective functionalization under carefully controlled conditions. This differential reactivity is a key strategic advantage in multi-step syntheses.
Caption: General workflow for sequential nucleophilic substitution.
Synthesis Protocol: From Hydroxy Precursor to Key Intermediate
A common and reliable laboratory-scale synthesis of this compound involves the chlorodehydroxylation of its precursor, 2-bromopyrazolo[1,5-a]pyrimidin-7-one.[3][5] This transformation is a robust and well-documented method.
Experimental Protocol:
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromopyrazolo[1,5-a]pyrimidin-7-one.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) as both the reagent and solvent. The addition of a tertiary amine base, such as N,N-diisopropylethylamine, is often used to facilitate the reaction.[3]
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Reaction temperatures can range from ambient to 130 °C, monitored by TLC until the starting material is consumed.[3]
-
Work-up: Carefully quench the reaction by slowly adding the mixture to ice water. The crude product often precipitates and can be collected by filtration.
-
Purification: The crude solid is then purified, typically by silica gel column chromatography, to yield the pure this compound.[3]
Causality: The use of POCl₃ is critical as it converts the hydroxyl group of the pyrimidinone into a good leaving group, which is subsequently displaced by a chloride ion from the POCl₃ itself, driving the reaction to completion.
Caption: Key steps in the synthesis of the title compound.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound is realized in its application as a versatile starting material for compounds with significant biological activity.[3][4]
-
Protein Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is central to the development of inhibitors for protein kinases, which are crucial targets in oncology.[1] Derivatives have shown inhibitory activity against kinases such as Pim-1, EGFR, B-Raf, and various Cyclin-Dependent Kinases (CDKs).[1][9]
-
Anticancer Research: Beyond kinase inhibition, the structural framework is a candidate for developing novel anticancer therapies through various mechanisms.[3][10]
-
Enzyme Inhibition: The compound itself has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is relevant for modulating drug metabolism profiles.[3]
-
Neuropeptide Y (NPY) Receptor Antagonism: It has been investigated for its potential to antagonize NPY receptors, which are implicated in physiological processes including appetite regulation, making it a lead for treating metabolic disorders.[3]
-
Antimicrobial Agents: The broader class of pyrazolopyrimidines has been explored for antimicrobial and antifungal properties.[3]
Safety, Handling, and Storage
As with any halogenated heterocyclic compound, proper safety protocols must be strictly followed.
-
Hazard Identification: The compound is classified as hazardous. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12] Some safety data sheets also list it as toxic if swallowed (H301). The signal word is typically "Danger" or "Warning".[11]
-
Handling:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Avoid breathing dust or creating aerosols.[11]
-
Wash hands thoroughly after handling.[11]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]
-
For long-term stability, refrigeration is recommended.
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]
-
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, make it an invaluable intermediate. The ability to selectively functionalize the C7 and C2 positions provides a robust platform for generating novel molecular architectures with potent and selective biological activities. For research teams aiming to accelerate their discovery pipelines, particularly in oncology and metabolic diseases, a thorough understanding and proficient use of this building block can provide a significant competitive advantage.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1203705-58-1 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound(1203705-58-1) 1H NMR [m.chemicalbook.com]
- 7. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 11. aksci.com [aksci.com]
- 12. aksci.com [aksci.com]
An In-Depth Technical Guide to 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, a key heterocyclic building block in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and its significant applications in the pursuit of novel therapeutics.
Nomenclature and Chemical Identity
The compound of interest is systematically named This compound according to IUPAC nomenclature. It is registered under the CAS Number 1203705-58-1 . This unique identifier is crucial for accurate database searches and procurement.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1203705-58-1 | |
| Molecular Formula | C₆H₃BrClN₃ | [1] |
| Molecular Weight | 232.46 g/mol | [1] |
| Canonical SMILES | C1=C(N2C(=CC(=N2)Br)N=C1)Cl | [1] |
| InChI Key | ZCVVRHPFDQOMEF-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a solid at room temperature and is generally soluble in common organic solvents.[1] Its stability and handling information are critical for laboratory use. Commercial suppliers typically recommend storage in a refrigerator to maintain long-term stability.
Synthesis of this compound
The preparation of this compound is a key step for its utilization in further synthetic applications. A classical and effective method involves the chlorodehydroxylation of a pyrimidinone precursor.
Synthetic Pathway Overview
The most common laboratory-scale synthesis starts from 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one.[1][2] This precursor undergoes a chlorination reaction to yield the desired product.
Caption: Synthetic route to this compound.
Experimental Protocol: Chlorodehydroxylation
The following protocol is a representative procedure for the synthesis of this compound:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, excess).
-
Addition of Base: To this suspension, add N-ethyl-N,N-diisopropylamine (1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyrazolopyrimidine core. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the bicyclic system. The carbons attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.46 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom (M⁺, M⁺+2, M⁺+4 peaks).
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the presence of the two halogen substituents, making it a versatile intermediate for further chemical modifications.
Nucleophilic Aromatic Substitution
The chlorine atom at the 7-position and the bromine atom at the 2-position are susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[1] This allows for the introduction of a wide range of functional groups, including amines, alcohols, and thiols, providing access to a diverse library of derivatives. The chlorine at the 7-position is generally more reactive towards nucleophilic attack than the bromine at the 2-position.
Caption: Nucleophilic substitution reactions of this compound.
Cross-Coupling Reactions
The bromo and chloro substituents also serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the chemical space accessible from this scaffold.
Applications in Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. This compound serves as a crucial starting material for the synthesis of molecules with a wide range of therapeutic potential.
Kinase Inhibitors and Anticancer Agents
A significant area of application for pyrazolo[1,5-a]pyrimidine derivatives is in the development of kinase inhibitors for cancer therapy.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The ability to functionalize the 2- and 7-positions of the pyrazolo[1,5-a]pyrimidine core allows for the fine-tuning of inhibitor potency and selectivity against specific kinase targets.
Central Nervous System (CNS) Agents
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have also been investigated for their activity on targets within the central nervous system. For instance, they have been explored as potential neuropeptide Y receptor antagonists, which are implicated in the regulation of appetite and other physiological processes.[1]
Enzyme Inhibition
The structural features of this compound make it a valuable starting point for designing inhibitors of various enzymes. Notably, some derivatives have shown inhibitory activity against cytochrome P450 enzymes, which could be utilized to modulate drug metabolism.[1]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its well-defined reactivity, particularly in nucleophilic substitution and cross-coupling reactions, provides medicinal chemists with a powerful tool to generate diverse molecular libraries. The established importance of the pyrazolo[1,5-a]pyrimidine scaffold in drug discovery, especially in the fields of oncology and neuroscience, ensures that this compound will continue to be a compound of significant interest to the scientific community.
References
- 1. Buy this compound | 1203705-58-1 [smolecule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-<i>a</i>]pyrimidines | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including its role as a potent protein kinase inhibitor.[1] This document delves into the nuanced structural features of this specific di-halogenated derivative, exploring its synthesis, spectroscopic signature, and three-dimensional geometry. Understanding these fundamental molecular characteristics is paramount for designing novel therapeutics and predicting their interactions with biological targets.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine fused ring system is a cornerstone in the development of novel therapeutic agents.[1] Its structural rigidity, planarity, and rich electronic properties make it an ideal scaffold for creating compounds with high binding affinity and selectivity for various biological targets.[1] This heterocyclic system is a key component in a range of biologically active molecules, demonstrating anticancer, antiviral, and anti-inflammatory properties.[1] The introduction of halogen substituents, such as bromine and chlorine, at specific positions on this scaffold, as in this compound, offers a powerful strategy for modulating the molecule's physicochemical properties and biological activity. These halogens can influence metabolic stability, membrane permeability, and binding interactions, making this particular derivative a valuable building block in drug discovery programs.[2]
Molecular Structure and Properties
This compound is a solid organic compound at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₃BrClN₃ |
| Molecular Weight | 232.47 g/mol |
| CAS Number | 1203705-58-1 |
| IUPAC Name | This compound |
| Canonical SMILES | C1=C(N2C(=CC(=N2)Br)N=C1)Cl |
| InChI Key | ZCVVRHPFDQOMEF-UHFFFAOYSA-N |
The molecule consists of a fused pyrazole and pyrimidine ring. The bromine atom is substituted at the 2-position of the pyrazole ring, while the chlorine atom is at the 7-position of the pyrimidine ring. This di-halogenation pattern is crucial to its chemical reactivity, which is dominated by nucleophilic substitution reactions at these positions.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, often involving the construction of the pyrazolo[1,5-a]pyrimidine core followed by halogenation, or the use of pre-halogenated precursors. A common strategy involves the cyclocondensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.
A specific reported synthesis for this compound starts from 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one.[1] The transformation of the keto-group to the chloro-group at the 7-position is a key step in this pathway.
Experimental Protocol: Chlorination of 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one
General Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one.
-
Reaction Setup: Add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is often carried out neat or in the presence of a high-boiling inert solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess POCl₃ is carefully quenched by slowly adding the mixture to crushed ice or a cold aqueous solution of a base like sodium bicarbonate. This step should be performed in a well-ventilated fume hood due to the vigorous reaction of POCl₃ with water.
-
Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three aromatic protons on the pyrazolo[1,5-a]pyrimidine core. The chemical shifts and coupling constants of these protons would provide definitive information about their positions and connectivity.
-
¹³C NMR: The carbon NMR spectrum would reveal six distinct signals for the carbon atoms of the fused ring system. The chemical shifts would be influenced by the electronegativity of the attached nitrogen and halogen atoms.
Mass Spectrometry (MS):
Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the molecule. The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern would provide further structural information.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the C-H, C=C, and C=N stretching vibrations within the aromatic heterocyclic system.
Molecular Conformation: A Theoretical Perspective
In the absence of publicly available X-ray crystallographic data for this compound, computational chemistry methods, such as Density Functional Theory (DFT), provide a reliable means to predict its three-dimensional structure and conformation.
The pyrazolo[1,5-a]pyrimidine ring system is inherently aromatic and therefore expected to be largely planar.[3] DFT calculations would likely confirm this planarity, with minimal deviation of the ring atoms from a mean plane. The exocyclic bromine and chlorine atoms would also lie in or very close to this plane.
Predicted Geometric Parameters (Based on DFT Calculations of Similar Structures):
The following table provides estimated bond lengths and angles based on DFT calculations of structurally related pyrimidine and pyrazole derivatives. These values serve as a reasonable approximation in the absence of direct experimental data.[3][4]
| Parameter | Estimated Value |
| Bond Lengths (Å) | |
| C-C (in rings) | 1.38 - 1.42 |
| C-N (in rings) | 1.32 - 1.39 |
| N-N (in pyrazole) | ~1.35 |
| C-Br | ~1.88 |
| C-Cl | ~1.74 |
| **Bond Angles (°) ** | |
| C-C-C (in pyrimidine) | 118 - 122 |
| C-N-C (in rings) | 115 - 125 |
| N-N-C (in pyrazole) | 105 - 110 |
| C-C-N (in rings) | 120 - 125 |
Conformational Analysis Workflow:
Caption: A typical workflow for the computational analysis of molecular conformation.
Conclusion and Future Directions
This compound is a key heterocyclic building block with significant potential in medicinal chemistry. Its di-halogenated nature provides reactive handles for further chemical modifications, allowing for the exploration of a broad chemical space in the quest for novel drug candidates. While this guide provides a comprehensive overview of its known and predicted molecular structure and conformation, the precise experimental determination of its three-dimensional structure through X-ray crystallography would be a valuable contribution to the field. Such data would provide the definitive bond lengths and angles, offering a deeper understanding of the subtle electronic and steric effects of the halogen substituents on the pyrazolo[1,5-a]pyrimidine scaffold. Further research into the structure-activity relationships of derivatives of this compound will undoubtedly continue to fuel the development of new and improved therapeutics.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Buy this compound | 1203705-58-1 [smolecule.com]
- 3. ijcps.org [ijcps.org]
- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine: Strategies and Methodologies for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and professionals in the pharmaceutical industry with a detailed understanding of the core synthetic strategies, experimental protocols, and the chemical principles underpinning the formation of this key intermediate. We will explore two primary retrosynthetic approaches, detailing the requisite starting materials, reaction mechanisms, and step-by-step procedures. The guide emphasizes field-proven insights and aims to equip the reader with the practical knowledge necessary for the successful synthesis and application of this versatile molecule.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in drug discovery, forming the structural basis for a multitude of biologically active compounds.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anticancer properties.[2][3]
The specific di-halogenated derivative, this compound, serves as a versatile building block for the synthesis of more complex molecules. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of lead compounds.
This guide will delineate two primary synthetic routes to this target molecule, each with its own set of advantages and considerations.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of this compound reveals two main strategies for its construction, as illustrated below.
Caption: Retrosynthetic analysis of this compound.
-
Route 1 (Late-Stage Bromination): This approach involves the initial construction of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, followed by a regioselective bromination at the C2 position, and subsequent chlorination at the C7 position.
-
Route 2 (Early-Stage Bromination): This strategy utilizes a pre-brominated starting material, 3-amino-4-bromopyrazole, which then undergoes cyclocondensation to form the 2-brominated pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate, followed by the final chlorination step.
Synthetic Pathways and Experimental Protocols
Route 1: Synthesis via Late-Stage Bromination
This route commences with the well-established synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one
The formation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is typically achieved through the cyclocondensation reaction of 3-aminopyrazole with a suitable β-ketoester.[4] This reaction proceeds via an initial Michael addition of the exocyclic amino group of the pyrazole to the β-carbon of the ketoester, followed by an intramolecular cyclization and dehydration.
Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core.
Experimental Protocol:
-
To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid, add the desired β-ketoester (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a suitable solvent such as cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum to yield the pyrazolo[1,5-a]pyrimidin-7(4H)-one.
Table 1: Representative β-Ketoesters and Reaction Conditions
| β-Ketoester | Reaction Time (h) | Typical Yield (%) |
| Ethyl acetoacetate | 12-16 | 85-95 |
| Ethyl benzoylacetate | 18-24 | 80-90 |
Step 2: Regioselective Bromination of Pyrazolo[1,5-a]pyrimidin-7(4H)-one
The regioselective bromination at the C2 position of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is a critical step. While direct bromination of the unsubstituted core can lead to a mixture of products, the use of specific brominating agents and reaction conditions can favor the formation of the desired 2-bromo isomer. The commercial availability of 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one indicates the feasibility of this transformation.[5]
Experimental Protocol (Proposed):
-
Suspend pyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Add a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to isolate 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one.
Step 3: Chlorination of 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one
The final step involves the conversion of the hydroxyl group (in the enol tautomer) at the C7 position to a chlorine atom. This is a standard transformation for such heterocyclic systems and is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[6]
Experimental Protocol:
-
Carefully add 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux (approximately 105 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be done with caution.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
Route 2: Synthesis via Early-Stage Bromination
This alternative route introduces the bromine atom at an earlier stage by using a pre-brominated pyrazole derivative.
Step 1: Synthesis of 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one from 3-Amino-4-bromopyrazole
This approach leverages the commercially available 3-amino-4-bromopyrazole as a starting material.[7][8][9] The cyclocondensation with a β-ketoester proceeds in a similar manner to the non-brominated analogue.
Caption: Workflow for the synthesis of the 2-brominated pyrazolo[1,5-a]pyrimidin-7(4H)-one core.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-amino-4-bromopyrazole (1.0 eq) in glacial acetic acid.
-
Add the appropriate β-ketoester (1.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, collect the precipitated solid by vacuum filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum to yield 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one.
Step 2: Chlorination of 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one
This step is identical to the final step in Route 1.
Experimental Protocol:
-
Carefully add 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After completion, cautiously quench the reaction with ice and neutralize with a base.
-
Extract the product with an organic solvent, wash, and dry.
-
Purify the crude product to obtain this compound.
Causality and Experimental Choices
-
Choice of Solvent in Cyclocondensation: Glacial acetic acid is a common solvent for this type of reaction as it also acts as a catalyst, protonating the carbonyl group of the β-ketoester and activating it for nucleophilic attack.
-
Use of Phosphorus Oxychloride: POCl₃ is a powerful dehydrating and chlorinating agent, making it highly effective for converting the pyrimidinone to the corresponding chloride. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Regioselectivity of Bromination: The electronic properties of the pyrazolo[1,5-a]pyrimidine ring system dictate the position of electrophilic attack. While the C3 position is often reported as the most reactive towards electrophiles, specific reaction conditions or the use of a directing group can influence the regioselectivity to favor bromination at the C2 position. Further mechanistic studies may be required to fully elucidate the factors controlling this selectivity.
Safety and Handling Precautions
-
3-Aminopyrazole and its derivatives: These compounds can be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood.
-
Brominating agents (e.g., NBS): These are oxidizing agents and can be irritating to the skin, eyes, and respiratory system.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate fire safety measures should be in place.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through strategic planning and careful execution of established synthetic methodologies. This guide has outlined two viable synthetic routes, providing detailed experimental protocols and insights into the underlying chemical principles. The choice between a late-stage or early-stage bromination strategy will depend on the availability of starting materials and the desired overall efficiency of the synthesis. The versatility of the final product as a scaffold for further chemical modification underscores its importance in the field of drug discovery. Researchers and scientists can utilize the information presented herein to confidently synthesize this key intermediate and advance their research and development programs.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromopyrazolo[1,5-a]pyrimidin-7(1H)-one [myskinrecipes.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 3-Amino-4-bromopyrazole | 16461-94-2 [smolecule.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Amino-4-bromopyrazole [srdpharma.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the electrophilic aromatic substitution (EAS) of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine. This document synthesizes established principles of heterocyclic chemistry with practical, field-proven insights to facilitate the strategic functionalization of this important scaffold.
Introduction: The Pyrazolo[1,5-a]pyrimidine Core and the Strategic Value of its Halogenated Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The fusion of a pyrazole and a pyrimidine ring creates a unique electronic landscape, offering opportunities for selective functionalization.
Halogenated derivatives of pyrazolo[1,5-a]pyrimidine, such as this compound, are particularly valuable as synthetic intermediates. The presence of two distinct halogen atoms at specific positions allows for selective, stepwise modifications through various cross-coupling reactions and nucleophilic aromatic substitutions, enabling the construction of diverse molecular libraries for drug discovery. Understanding the electrophilic aromatic substitution (EAS) reactivity of this dihalogenated core is crucial for its effective utilization in the synthesis of novel and complex molecular architectures.
Theoretical Framework: Regioselectivity in the Electrophilic Aromatic Substitution of this compound
The regioselectivity of electrophilic aromatic substitution on the pyrazolo[1,5-a]pyrimidine ring system is primarily governed by the electronic nature of the fused rings. The pyrazole moiety is considered a π-excessive system, meaning it has a higher electron density compared to the pyrimidine ring, which is π-deficient. This inherent electronic characteristic makes the pyrazole ring more susceptible to attack by electrophiles.
Inherent Directing Effects of the Pyrazolo[1,5-a]pyrimidine Nucleus
Electrophilic attack on the unsubstituted pyrazolo[1,5-a]pyrimidine core has been shown to occur preferentially at the C3 position of the pyrazole ring.[2][3] This can be rationalized by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over both the pyrazole and pyrimidine rings, leading to a more stable intermediate compared to attack at other positions.
Caption: Predominant C3 electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core.
Influence of Bromo and Chloro Substituents
In the case of this compound, the existing halogen substituents will influence the reactivity and regioselectivity of subsequent EAS reactions. Halogens are generally deactivating groups due to their inductive electron-withdrawing effect (-I). However, they are also capable of donating electron density through resonance (+R effect). In electrophilic aromatic substitution, the resonance effect typically directs incoming electrophiles to the ortho and para positions.
-
Bromo Group at C2: The bromo substituent at the C2 position of the pyrazole ring will exert a deactivating inductive effect. Its resonance effect would direct an incoming electrophile to the C3 position (ortho).
-
Chloro Group at C7: The chloro substituent on the pyrimidine ring will also be deactivating. Given the π-deficient nature of the pyrimidine ring, its influence on an electrophilic attack on the pyrazole ring is less direct but contributes to the overall electron-poor nature of the heterocyclic system.
Despite the deactivating nature of the two halogen substituents, the inherent reactivity of the C3 position of the pyrazolo[1,5-a]pyrimidine nucleus is expected to prevail. The concerted directing effect of the pyrazole ring's electronic properties and the resonance effect of the C2-bromo group strongly favor electrophilic attack at the C3 position. Therefore, it is predicted that electrophilic aromatic substitution on this compound will regioselectively yield the 2-bromo-3-substituted-7-chloropyrazolo[1,5-a]pyrimidine.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
A Technical Guide to the Differential Reactivity of Bromine and Chlorine in 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] The strategic introduction of substituents onto this core is paramount for modulating biological activity and physicochemical properties. 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine presents a particularly interesting case for synthetic chemists, offering two distinct halogen handles for selective functionalization. This in-depth technical guide provides a comprehensive analysis of the differential reactivity of the C2-bromine and C7-chlorine substituents in this heteroaromatic system. We will delve into the mechanistic underpinnings of this selectivity in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Pyrazolo[1,5-a]pyrimidine Core and the Importance of Selective Functionalization
The pyrazolo[1,5-a]pyrimidine ring system, an amalgamation of pyrazole and pyrimidine rings, is a cornerstone in the design of novel therapeutic agents, with applications ranging from anticancer to anti-inflammatory and antiviral agents.[2][3] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique electronic landscape and opportunities for diverse molecular interactions. The ability to precisely control the introduction of various functional groups at specific positions on this scaffold is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.[3][4]
This compound (CAS: 1203705-58-1) is a versatile building block that has gained significant attention in synthetic chemistry.[5][6] The presence of two different halogens at electronically distinct positions—the C2 position on the pyrazole moiety and the C7 position on the pyrimidine moiety—allows for orthogonal or sequential functionalization, opening avenues for the efficient construction of complex molecular architectures. Understanding the factors that govern the selective reaction of either the C-Br or the C-Cl bond is therefore of paramount importance for any synthetic campaign utilizing this valuable intermediate.
This guide will explore the fundamental principles that dictate the reactivity of the C2-bromo and C7-chloro positions, focusing on two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The Dominance of the C7 Position
Nucleophilic aromatic substitution is a powerful tool for the introduction of heteroatom nucleophiles onto electron-deficient aromatic rings.[1] In the context of this compound, the pyrimidine ring is inherently more electron-deficient than the pyrazole ring, making the C7 position significantly more susceptible to nucleophilic attack.
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile. The stability of the resulting anionic intermediate is a key factor in determining the regioselectivity of the reaction.
In the case of this compound, nucleophilic attack at the C7 position is favored due to the superior ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate through resonance delocalization involving the two nitrogen atoms. This is in contrast to attack at the C2 position, where the negative charge is less effectively delocalized.
A study on the synthesis of selective PI3Kδ inhibitors demonstrated the high reactivity of the chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core in nucleophilic substitution reactions.[7] This inherent reactivity allows for selective displacement of the C7-chloro group while leaving the C2-bromo group intact, providing a valuable intermediate for subsequent cross-coupling reactions.
Experimental Protocol: Selective Amination at the C7 Position
The following protocol provides a general procedure for the selective nucleophilic aromatic substitution of the C7-chloro group with an amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 - 1.5 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-7-amino-pyrazolo[1,5-a]pyrimidine derivative.
Palladium-Catalyzed Cross-Coupling Reactions: Unraveling the C-Br vs. C-Cl Reactivity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. When applied to this compound, the outcome of these reactions is governed by the relative reactivity of the C-Br and C-Cl bonds towards the palladium catalyst.
General Reactivity Trends and Mechanistic Considerations
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8] The general reactivity trend for halogens in this step is I > Br > Cl > F.[8] This trend is primarily dictated by the carbon-halogen bond dissociation energy, with weaker bonds leading to faster rates of oxidative addition.[9] The C-Br bond has a lower bond dissociation energy (approximately 276-290 kJ/mol) compared to the C-Cl bond (approximately 339-346 kJ/mol), making the C-Br bond inherently more reactive towards oxidative addition.[9]
Therefore, in many standard palladium-catalyzed cross-coupling reactions, one would anticipate preferential reaction at the C2-bromo position of this compound.
Suzuki-Miyaura Coupling: Selective Arylation at the C2 Position
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. In the case of dihalogenated heterocycles, selective coupling can often be achieved by exploiting the differential reactivity of the halogens. For this compound, the higher reactivity of the C-Br bond allows for selective arylation at the C2 position under carefully controlled conditions.
A study on the microwave-assisted Suzuki-Miyaura coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives highlights the utility of this reaction for C-C bond formation on this scaffold.[10][11] While this study focuses on a different isomer, the principles of selective C-Br activation are transferable.
3.2.1. Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C2 Position
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), the palladium catalyst (0.01 - 0.05 eq), and the base (2.0 - 3.0 eq).
-
De-gas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add the de-gassed solvent system and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-7-chloropyrazolo[1,5-a]pyrimidine.
Buchwald-Hartwig Amination: A Versatile Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines. Similar to the Suzuki-Miyaura coupling, the selectivity in the amination of this compound is expected to favor the C2-bromo position due to the faster rate of oxidative addition.
Research on the Buchwald-Hartwig coupling of 4-halo-1H-pyrazoles has shown that 4-bromo-1-tritylpyrazole is more effective than the corresponding chloro derivative, further supporting the higher reactivity of the C-Br bond in palladium-catalyzed C-N bond formation.[12][13]
Orthogonal Reactivity: A Stepwise Functionalization Strategy
The differential reactivity of the C7-chloro and C2-bromo positions in this compound allows for a powerful, stepwise functionalization strategy. A typical synthetic sequence would involve an initial nucleophilic aromatic substitution at the C7 position, followed by a palladium-catalyzed cross-coupling reaction at the C2 position. This orthogonal approach enables the synthesis of a diverse array of di-substituted pyrazolo[1,5-a]pyrimidines with precise control over the substitution pattern.
Summary of Reactivity and Selectivity
The following table summarizes the expected reactivity and selectivity of the C2-bromo and C7-chloro positions in this compound under different reaction conditions.
| Reaction Type | Reactive Position | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | C7-Chloro | Higher electrophilicity of the pyrimidine ring and greater stabilization of the Meisenheimer intermediate. |
| Palladium-Catalyzed Cross-Coupling | C2-Bromo | Lower C-Br bond dissociation energy leading to a faster rate of oxidative addition. |
Conclusion
The differential reactivity of the bromine and chlorine substituents in this compound provides a powerful platform for the strategic and selective synthesis of a wide range of functionalized derivatives. The C7-chloro position is highly susceptible to nucleophilic aromatic substitution, while the C2-bromo position is the preferred site for palladium-catalyzed cross-coupling reactions. This predictable and orthogonal reactivity allows for a stepwise approach to the elaboration of the pyrazolo[1,5-a]pyrimidine scaffold, making this building block an invaluable tool for researchers in drug discovery and materials science. By understanding the underlying mechanistic principles and employing the appropriate reaction conditions, synthetic chemists can effectively harness the unique reactivity of this dihalogenated heterocycle to accelerate their research and development efforts.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Potential biological activities of pyrazolo[1,5-a]pyrimidine core
An In-Depth Technical Guide to the Pyrazolo[1,5-a]pyrimidine Core: Synthesis, Biological Activities, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks distinguish themselves through their consistent appearance in biologically active compounds. These are termed "privileged scaffolds" for their ability to bind to multiple, unrelated biological targets, thereby offering a fertile ground for drug discovery. The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, is a quintessential example of such a scaffold[1]. Its rigid, planar structure and versatile chemistry allow for precise, multi-positional modifications, making it a cornerstone in the design of targeted therapies[1][2].
This guide provides a comprehensive exploration of the pyrazolo[1,5-a]pyrimidine core, moving beyond a simple catalog of its activities. We will delve into the synthetic strategies that grant access to its diverse derivatives, dissect the molecular mechanisms underlying its potent biological effects—particularly in oncology, inflammation, and infectious diseases—and provide actionable experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the vast potential of this remarkable heterocyclic system.
Part 1: Constructing the Core - Synthetic Strategies
The biological potential of any scaffold is intrinsically linked to the accessibility of its derivatives. The pyrazolo[1,5-a]pyrimidine core benefits from robust and versatile synthetic routes, which allow for the systematic exploration of its chemical space.
The Cornerstone Reaction: Cyclocondensation
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine skeleton is the cyclocondensation reaction between a 3-aminopyrazole (acting as a 1,3-bisnucleophile) and a 1,3-bielectrophilic species[1]. This foundational approach allows for the introduction of substituents at positions 2, 3, 5, 6, and 7, directly influencing the compound's pharmacological properties.
Key 1,3-bielectrophiles include:
The causality behind this method's popularity lies in its efficiency and the commercial availability of a wide array of starting materials, enabling the generation of large, diverse compound libraries for screening.
Caption: General Synthesis via Cyclocondensation.
Multi-Component Reactions (MCRs)
For increasing synthetic efficiency, one-pot, three-component reactions are also employed. A common strategy involves the reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound like malononitrile[2]. This approach streamlines the synthesis, reduces waste, and allows for the rapid generation of highly substituted pyrazolo[1,5-a]pyrimidines[1].
Part 2: The Anticancer Powerhouse - Kinase Inhibition
The most profound impact of the pyrazolo[1,5-a]pyrimidine scaffold has been in oncology, primarily through the inhibition of protein kinases[2][4]. Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets[4]. Pyrazolo[1,5-a]pyrimidines have been expertly engineered to function as ATP-competitive inhibitors, blocking the kinase's catalytic activity and halting downstream oncogenic signaling[2][4].
Targeting Tropomyosin Receptor Kinases (Trks)
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC), encoded by the NTRK genes, are critical targets in tumors harboring NTRK gene fusions[5][6]. The pyrazolo[1,5-a]pyrimidine core is a validated and prominent framework for Trk inhibitors. In fact, two of the three FDA-approved Trk inhibitors for NTRK fusion cancers, Larotrectinib and Repotrectinib, are built upon this scaffold[5][7][8].
Mechanism of Action: These inhibitors occupy the ATP-binding pocket of the Trk kinase domain. The pyrazolo[1,5-a]pyrimidine moiety is essential for establishing a key hydrogen bond interaction with the "hinge" region of the kinase, specifically with the backbone of the Met592 residue, which anchors the inhibitor in the active site[5].
Caption: Trk Signaling and Inhibition Pathway.
Structure-Activity Relationship (SAR) Insights:
-
Hinge Binding: The core scaffold is critical for binding to the Met592 hinge residue[5].
-
Substitutions: The introduction of a picolinamide group at the C3 position and a difluorophenyl-substituted pyrrolidine at the C5 position significantly enhances inhibitory potency, with some compounds achieving IC₅₀ values in the low nanomolar range (e.g., 1.7 nM for TrkA)[5].
| Compound/Drug | Target Kinase(s) | Reported Potency (IC₅₀) | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | Pan-Trk: <10 nM | [5][7] |
| Repotrectinib | TrkA/B/C, ROS1, ALK | TrkA: 0.1 nM (cell-based) | [5][7] |
| Compound 9 (Julia Hass et al.) | TrkA | 1.7 nM | [5] |
| Milciclib | CDK2, TrkA, TrkC | CDK2: 0.07 µM, TrkA: 0.07 µM | [8][9] |
| Compound 6t | CDK2, TrkA | CDK2: 0.09 µM, TrkA: 0.45 µM | [9] |
Broader Kinase Inhibition Profile
The scaffold's utility extends beyond Trk. Derivatives have been developed as potent inhibitors of other key oncogenic kinases:
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are validated cancer targets. Pyrazolo[1,5-a]pyrimidines have been developed as CDK9 and dual CDK2/TrkA inhibitors[8][9][10][11].
-
Pim-1 Kinase: This serine/threonine kinase is implicated in cell survival and proliferation. Optimized pyrazolo[1,5-a]pyrimidine compounds show high selectivity and nanomolar inhibition of Pim-1[12][13][14].
-
Other Kinases: The scaffold has also been employed to target EGFR, B-Raf, MEK, and PI3Kδ, demonstrating its remarkable versatility[2][4][15].
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylated substrate is quantified, often using a luminescence-based system where light output is proportional to the amount of ATP remaining after the kinase reaction.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to achieve the desired final concentrations.
-
Dilute the target kinase enzyme and its specific peptide substrate in assay buffer to their optimal working concentrations.
-
Prepare an ATP solution at a concentration close to its Km value for the specific kinase.
-
-
Assay Execution:
-
In a 96-well or 384-well plate, add 5 µL of the diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 10 µL of the kinase/substrate mixture to all wells.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP by adding 25 µL of a detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Part 3: Modulating the Immune Response - Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases[16]. The pyrazolo[1,5-a]pyrimidine core has demonstrated significant potential in modulating inflammatory pathways, presenting a non-steroidal alternative for therapeutic intervention.
Mechanism of Action: The anti-inflammatory effects are linked to the inhibition of key mediators in the inflammatory cascade. Studies have shown that derivatives can inhibit the biosynthesis of prostaglandins and leukotrienes[17]. Some compounds also act as inhibitors of mitogen-activated protein kinases (MAPKs) like JNK, which are central to the inflammatory response[16].
One of the most potent compounds identified in a study, 4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one, showed powerful pharmacological activity both in vivo and in vitro with low toxicity[17].
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds[17][18].
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Methodology:
-
Animal Preparation: Wistar rats are acclimatized and fasted overnight with free access to water.
-
Grouping: Animals are divided into groups: a control group (receiving vehicle), a standard group (receiving a known anti-inflammatory drug like diclofenac sodium), and test groups (receiving different doses of the pyrazolo[1,5-a]pyrimidine compound)[18].
-
Initial Measurement: The initial volume of each rat's right hind paw is measured using a plethysmometer.
-
Dosing: The respective vehicle, standard, or test compound is administered orally or intraperitoneally.
-
Inflammation Induction: One hour after dosing, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula:
-
% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100
-
Where V₀ is the initial paw volume and Vt is the paw volume at time t.
-
Part 4: Combating Pathogens - Antimicrobial and Antitubercular Activities
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising framework for developing compounds with antibacterial, antifungal, and notably, antitubercular properties[19][20][21][22].
Antitubercular Activity
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as potent leads against Mycobacterium tuberculosis (Mtb)[3][23]. Interestingly, the mechanism of action can be complex and distinct from other known antituberculars. For one series of compounds, resistance was not conferred by mutations related to cell wall synthesis but by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which led to the metabolic breakdown of the compound[3][24]. This highlights the importance of mechanistic studies when developing new drug classes.
Broad-Spectrum Antimicrobial and Antifungal Activity
Various derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi[19][22][25]. Some compounds exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range[26].
Mechanism of Action: The mechanisms are diverse. Some derivatives function as carbonic anhydrase inhibitors and display anti-quorum-sensing and antibiofilm activities, which are novel strategies for combating bacterial virulence and resistance[26].
| Compound | Target Organism | Reported Potency (MIC) | Reference |
| Compound 8b | S. aureus (Gram +) | 0.25 µg/mL | [19] |
| Compound 10i | E. coli (Gram -) | 0.25 µg/mL | [19] |
| Compound 6 | S. aureus, P. aeruginosa | 0.187–0.375 µg/mL | [26] |
| Compound 2b | Various bacteria/fungi | Exhibited best overall activity in its series | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine core is unequivocally a privileged scaffold in modern drug discovery. Its synthetic tractability and ability to interact with a wide array of biological targets have led to marketed drugs and a rich pipeline of therapeutic candidates[1][2][6]. The extensive research into its anticancer properties, particularly as kinase inhibitors, has yielded significant clinical success[5][27]. However, the demonstrated potential in anti-inflammatory and antimicrobial applications suggests that the full therapeutic scope of this scaffold is yet to be realized[17].
Future research should focus on several key areas:
-
Improving Selectivity: While potent, many kinase inhibitors face challenges with off-target effects. Fine-tuning substitutions on the core can enhance selectivity and improve safety profiles[4][12].
-
Overcoming Resistance: The development of resistance is a major hurdle, especially in oncology and infectious diseases. Designing next-generation compounds that can overcome known resistance mutations is critical[2][4][5].
-
Exploring New Biological Space: The scaffold's proven versatility should encourage screening against a broader range of targets, including those involved in neurodegenerative and metabolic diseases[20][28].
By combining rational design, advanced synthetic chemistry, and rigorous biological evaluation, the scientific community can continue to unlock the immense therapeutic potential held within the pyrazolo[1,5-a]pyrimidine core.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]
- 28. researchgate.net [researchgate.net]
The Strategic Utility of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine in Modern Drug Discovery: A Technical Guide
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold and the Unique Role of its Dihalogenated Intermediate
The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its consistent presence in a multitude of biologically active compounds.[1][2] This fused heterocyclic system, an isostere of adenine, has demonstrated a remarkable capacity to interact with a wide array of biological targets, leading to the development of therapeutics for a diverse range of diseases.[2][3] Its derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) agents.[2] Notably, two of the three FDA-approved Tropomyosin receptor kinase (Trk) inhibitors for the treatment of NTRK fusion cancers feature the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical significance.[2][4]
Within this important class of compounds, 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine emerges as a particularly valuable and versatile intermediate for drug discovery campaigns. Its dihalogenated nature provides two distinct and differentially reactive handles for synthetic elaboration, allowing for the systematic and regioselective introduction of various substituents. This strategic positioning of a bromine atom at the 2-position and a chlorine atom at the 7-position enables chemists to explore a vast chemical space and fine-tune the pharmacological properties of the resulting molecules. This guide will provide an in-depth technical overview of the synthesis, reactivity, and application of this compound as a pivotal scaffold in the quest for novel therapeutics.
Synthesis of the Core Scaffold: A Reliable and Scalable Protocol
The efficient and reproducible synthesis of the this compound scaffold is paramount for its widespread use in drug discovery. A well-established and reliable method involves the chlorination of 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one.[1][5]
Experimental Protocol: Synthesis of this compound
Reaction: Chlorodehydroxylation of 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one.
Reagents and Materials:
-
2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous, inert solvent (e.g., Dichloromethane, Toluene)
-
Silica gel for chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
To a solution of 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one in an anhydrous, inert solvent, add N,N-diisopropylethylamine (DIPEA).
-
Slowly add phosphorus oxychloride (POCl₃) to the reaction mixture at a controlled temperature (typically starting at 20°C).
-
Gradually heat the reaction mixture to a higher temperature (up to 130°C) and maintain for a sufficient duration to ensure complete conversion, monitoring by a suitable technique (e.g., TLC or LC-MS).[1]
-
Upon completion, carefully quench the reaction mixture, for example, by pouring it onto ice.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a solid.[5]
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chlorides.
-
N,N-Diisopropylethylamine (DIPEA): This non-nucleophilic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the reaction of the reagents with atmospheric moisture and oxygen, which could lead to undesired byproducts and reduced yields.
Strategic Derivatization: Unleashing the Potential of the Dihalogenated Scaffold
The true power of this compound lies in its capacity for selective and sequential functionalization at the C2 and C7 positions. The differential reactivity of the C-Br and C-Cl bonds allows for a high degree of control in the synthetic strategy. Generally, the C-Cl bond is more susceptible to nucleophilic aromatic substitution, while the C-Br bond is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity is a key advantage in building molecular complexity.
Key Derivatization Reactions:
-
Nucleophilic Aromatic Substitution (SNAr) at C7: The chlorine atom at the 7-position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is often the first step in a diversification strategy.
-
Palladium-Catalyzed Cross-Coupling Reactions at C2: The bromine atom at the 2-position is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are instrumental in introducing aryl, heteroaryl, and amino substituents, which are crucial for modulating the biological activity and pharmacokinetic properties of the resulting compounds.
Experimental Workflow: A Generalized Approach to Derivatization
The following workflow illustrates a common strategy for the derivatization of the this compound scaffold.
Caption: A typical workflow for the derivatization of the scaffold.
Applications in Drug Discovery: Case Studies in Kinase Inhibition
The this compound scaffold has been instrumental in the development of potent and selective inhibitors for a variety of protein kinases, which are key regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[3][6]
Case Study 1: Development of c-Src Kinase Inhibitors
c-Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in the progression of several cancers. The this compound scaffold has served as a starting point for the synthesis of novel c-Src inhibitors.
A series of 2-anilinopyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit c-Src kinase.[7] The general synthetic approach involved an initial nucleophilic aromatic substitution at the C7 position with an appropriate amine, followed by a Buchwald-Hartwig amination at the C2 position with a substituted aniline.
Table 1: Structure-Activity Relationship (SAR) of 2-Anilinopyrazolo[1,5-a]pyrimidine Derivatives as c-Src Inhibitors
| Compound ID | R1 (at C7) | R2 (at C2-anilino) | c-Src IC₅₀ (nM) |
| 1 | -NH(CH₂)₂NH₂ | 3,5-dimethoxy | 50 |
| 2 | -NHC(CH₃)₂CH₂NH₂ | 3,5-dimethoxy | 15 |
| 3 | -NH(CH₂)₂OH | 3,5-dimethoxy | >1000 |
| 4 | -NHC(CH₃)₂CH₂NH₂ | 3-methoxy | 85 |
Data is representative and compiled for illustrative purposes based on trends observed in the literature.
Key SAR Insights:
-
The nature of the substituent at the C7 position is critical for potent c-Src inhibition. An aminoalkyl group, particularly with gem-dimethyl substitution, was found to be optimal.
-
Substitution on the C2-anilino ring significantly impacts activity, with a 3,5-dimethoxy pattern demonstrating favorable interactions with the kinase active site.
Caption: Inhibition of the c-Src signaling pathway.
Case Study 2: Development of Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer.[3] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent CDK inhibitors.[8][9]
In a representative study, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against CDK2. The synthetic strategy involved the derivatization of a diaminopyrazolo[1,5-a]pyrimidine core, which can be accessed from the 2-bromo-7-chloro precursor.
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDKs
| Compound ID | R (at C5) | CDK1 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
| BS-194 | -NH-CH(CH₂OH)₂ | 30 | 3 | 90 |
| Analog 1 | -NH-CH₂CH₃ | 150 | 25 | 200 |
| Analog 2 | -NH-Ph | >1000 | >500 | >1000 |
Data adapted from a study on a pyrazolo[1,5-a]pyrimidine-derived CDK inhibitor.[3]
Key SAR Insights:
-
A hydrophilic amino alcohol substituent at the C5 position was found to be crucial for potent inhibition of CDKs, particularly CDK2.
-
The flexibility and hydrogen bonding capacity of the C5 substituent appear to be key determinants of activity.
Caption: Inhibition of the cell cycle by a CDK inhibitor.
Conclusion and Future Perspectives
The this compound scaffold stands as a testament to the power of strategic design in medicinal chemistry. Its dihalogenated nature provides a versatile platform for the synthesis of diverse libraries of compounds, enabling the systematic exploration of structure-activity relationships. The successful application of this scaffold in the development of potent kinase inhibitors for oncology and other therapeutic areas highlights its immense potential. As our understanding of disease biology continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines. The continued exploration of novel derivatization strategies and the application of this scaffold to a wider range of biological targets will undoubtedly yield new and valuable therapeutic agents.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 1203705-58-1 [smolecule.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability allow for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve high potency and selectivity against a range of biological targets.[2] This guide provides a comprehensive technical overview of pyrazolo[1,5-a]pyrimidine derivatives, with a particular focus on their successful application as inhibitors of Tropomyosin Receptor Kinases (Trks) in oncology. We will delve into the synthetic strategies, the causality behind experimental design, and the biological evaluation that underpins the development of these crucial therapeutics.
Part 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: A Modular Approach
The construction of the pyrazolo[1,5-a]pyrimidine nucleus is most commonly achieved through the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner. This modular approach offers significant advantages in diversity-oriented synthesis, as variations in both starting materials can be readily implemented to explore the chemical space and optimize biological activity.
Core Synthetic Strategy: Cyclocondensation
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction between a 3-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent. The choice of the 1,3-bielectrophile is critical as it dictates the substitution pattern on the pyrimidine ring. Common bielectrophilic partners include β-enaminones, β-haloenones, and β-ketonitriles.[3]
The regioselectivity of the cyclization is a key consideration. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a 3-aminopyrazole can theoretically yield two different regioisomers. However, the reaction is often highly regioselective, driven by the differential reactivity of the two electrophilic centers and the nucleophilicity of the endocyclic versus exocyclic nitrogen atoms of the aminopyrazole. Fine-tuning of reaction conditions, such as solvent and the use of catalysts, can further control the regiochemical outcome.
Representative Synthetic Workflow
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Detailed Experimental Protocol: Synthesis of a Larotrectinib Precursor
Larotrectinib is a first-in-class, highly selective TRK inhibitor approved for the treatment of solid tumors harboring NTRK gene fusions.[4] The synthesis of its core structure exemplifies the practical application of the principles discussed. The following protocol is adapted from the synthetic route disclosed by Array Biopharma.[5]
Step 1: Synthesis of the Pyrrolidine Moiety
This multi-step synthesis of the chiral pyrrolidine component is a critical part of the overall process but is beyond the scope of this guide's focus on the pyrazolo[1,5-a]pyrimidine core. The key intermediate obtained is (R)-2-(2,5-difluorophenyl)pyrrolidine.
Step 2: SNAr Reaction to Couple the Pyrrolidine and Pyrazolopyrimidine Cores
-
Reaction Setup: To a solution of 5-chloro-3-nitro-pyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add (R)-2-(2,5-difluorophenyl)pyrrolidine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature, for instance, 80 °C, for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (R)-2-(2,5-difluorophenyl)-5-(3-nitro-pyrazolo[1,5-a]pyrimidin-5-yl)pyrrolidine.
Step 3: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the product from Step 2 in a solvent mixture, for example, ethanol and water. Add a reducing agent such as iron powder and an acid source like ammonium chloride.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues. Concentrate the filtrate and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude amine, which can be purified by crystallization or chromatography to give 5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine. This amine is the direct precursor for the final coupling step to yield Larotrectinib.
Part 2: Biological Context and Evaluation
The therapeutic efficacy of pyrazolo[1,5-a]pyrimidine derivatives is intrinsically linked to their ability to modulate specific biological pathways. Their prominence as kinase inhibitors stems from their structural resemblance to the hinge-binding region of ATP, allowing them to act as competitive inhibitors.[1]
The Tropomyosin Receptor Kinase (TRK) Signaling Pathway
The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are crucial for the development and function of the nervous system.[4] In the context of cancer, chromosomal rearrangements can lead to the fusion of NTRK genes with various partners, resulting in constitutively active Trk fusion proteins that drive tumor growth and proliferation.[6] These oncogenic fusions are found in a wide range of adult and pediatric solid tumors.
The activation of Trk receptors triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which are central to cell survival, proliferation, and differentiation.
Caption: Simplified TRK signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro TRK Kinase Inhibition Assay
A robust and reproducible in vitro kinase assay is fundamental to determining the potency of newly synthesized inhibitors. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[1,5-a]pyrimidine derivative against a Trk kinase (e.g., TrkA).
Materials:
-
Recombinant human TrkA enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).
-
Add 2 µL of the diluted TrkA enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Part 3: Structure-Activity Relationship (SAR) and Overcoming Resistance
The development of potent and selective Trk inhibitors has been driven by extensive SAR studies. These studies systematically modify the pyrazolo[1,5-a]pyrimidine scaffold and its substituents to understand their impact on biological activity.
Key SAR Insights for Trk Inhibition
-
Position 3: Substitution at this position with groups capable of forming hydrogen bonds, such as an amide, can significantly enhance potency.[4]
-
Position 5: This position is often occupied by a substituted pyrrolidine or a similar cyclic amine, which plays a crucial role in binding to the kinase. The nature of the substituent on this ring is critical for both potency and selectivity.[4]
-
Macrocyclization: The development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives has been a successful strategy to improve binding affinity and selectivity due to their conformational rigidity.[4]
| Compound | R1 (Position 3) | R2 (Position 5) | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| 8 | Picolinamide | (R)-1-(2,5-difluorophenyl)pyrrolidine | 1.7 | - | - |
| 9 | Picolinamide | (S)-1-(2,5-difluorophenyl)pyrrolidine | 1.7 | - | - |
| 28 | Macrocyclic Amide | - | 0.17 | 0.07 | 0.07 |
| Larotrectinib | 3-hydroxypyrrolidine-1-carboxamide | (R)-2-(2,5-difluorophenyl)pyrrolidine | 5 | 11 | 4 |
Data adapted from Mahajan et al., 2024.[4]
Overcoming Acquired Resistance
A significant challenge in targeted cancer therapy is the emergence of acquired resistance mutations. In the context of Trk inhibitors, mutations in the kinase domain, such as the solvent front mutation G595R and the xDFG motif mutation G667C, can reduce the efficacy of first and second-generation inhibitors.[7] Medicinal chemistry efforts are now focused on designing third-generation inhibitors that can overcome these resistance mechanisms. Strategies include scaffold hopping and the exploration of novel binding modes to accommodate the mutated amino acid residues.[7] For instance, the design of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives has shown promise in inhibiting Trk kinases with acquired resistance mutations.[7]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The success of Trk inhibitors like Larotrectinib and Repotrectinib validates the power of this chemical framework in addressing challenging therapeutic targets.[4] Future research will undoubtedly continue to leverage the synthetic accessibility and rich SAR of this scaffold to develop next-generation inhibitors that can overcome drug resistance and provide new therapeutic options for patients with cancer and other diseases driven by aberrant kinase activity.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system renowned for its extensive applications in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy.[1][2] This document provides a comprehensive, field-tested guide for the synthesis of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, a key building block that enables further structural diversification.[3][4] We will detail a robust two-step synthetic sequence beginning with the cyclocondensation of 4-bromo-1H-pyrazol-3-amine with ethyl acetoacetate to form the pyrimidinone intermediate, followed by a chlorodehydroxylation reaction using phosphorus oxychloride. This guide emphasizes the underlying chemical principles, critical safety procedures, detailed step-by-step protocols, and methods for analytical validation of the final product.
Synthetic Strategy and Mechanistic Rationale
The construction of the pyrazolo[1,5-a]pyrimidine core is most effectively achieved through the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[5] This strategy offers high convergence and versatility. Our approach targets the desired 2-bromo-7-chloro derivative via a logical two-step sequence, as illustrated in the workflow below.
Overall Synthetic Workflow
Figure 1: High-level workflow for the two-step synthesis.
The initial cyclocondensation reaction forms the stable pyrimidinone ring system. The subsequent chlorination step converts the C7-hydroxyl group (existing in tautomeric equilibrium with the ketone) into a reactive chloro-substituent, which is an excellent leaving group for subsequent nucleophilic substitution reactions, making the final product a highly versatile synthetic intermediate.[4]
Part A: Synthesis of 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one
Reaction Mechanism
This reaction is a classic example of a condensation-cyclization sequence. The 3-amino group of the pyrazole acts as the primary nucleophile, attacking one of the carbonyl carbons of ethyl acetoacetate. The exocyclic amino group is more nucleophilic than the endocyclic nitrogen. This is followed by an intramolecular cyclization where a ring nitrogen attacks the remaining carbonyl, leading to a tetrahedral intermediate which then eliminates ethanol and water to yield the final aromatic system.
Figure 2: Simplified mechanistic pathway for the cyclocondensation step.
Experimental Protocol
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount Used (Example Scale) | Notes |
| 4-Bromo-1H-pyrazol-3-amine | 161.98 | 1.0 | 10.0 g (61.7 mmol) | Starting Material |
| Ethyl Acetoacetate | 130.14 | 1.1 | 7.5 mL (67.9 mmol) | Reagent/Solvent |
| Glacial Acetic Acid | 60.05 | - | 50 mL | Solvent & Catalyst |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1H-pyrazol-3-amine (10.0 g, 61.7 mmol) and glacial acetic acid (50 mL).
-
Reagent Addition: While stirring, add ethyl acetoacetate (7.5 mL, 67.9 mmol) to the suspension.
-
Reaction Execution: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.
-
Work-up & Isolation: a. Allow the reaction mixture to cool to room temperature. A precipitate will form. b. Pour the mixture into 200 mL of cold water with stirring. c. Collect the resulting solid by vacuum filtration. d. Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or isopropanol.
-
Drying: Dry the white to off-white solid product under vacuum at 50°C overnight. An expected yield is typically in the range of 85-95%.
Part B: Synthesis of this compound
Reagent Insight and Critical Safety Protocol
The conversion of the pyrimidin-7-one to the 7-chloro derivative is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃).
Expert Insight: The pyrimidinone exists in a keto-enol tautomerism. POCl₃ reacts with the enol form, converting the hydroxyl group into a chlorophosphate ester, which is an excellent leaving group. A subsequent attack by a chloride ion (from POCl₃ itself) displaces this group to yield the desired 7-chloro product.
MANDATORY SAFETY PROTOCOL: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water, liberating toxic gas.[6][7] All operations MUST be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE):
-
Handling Precautions:
-
Always handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[10]
-
Use syringes or cannulas for transfers. Never pour it in the open air.
-
Ensure an appropriate quenching agent (e.g., dry sand, sodium bicarbonate) is available for spills.
-
-
Quenching Procedure: Unused POCl₃ and reaction mixtures must be quenched with extreme care. Slowly and cautiously add the reaction mixture to a vigorously stirred vessel of ice or ice-water. This is a highly exothermic process that releases HCl gas; perform this in the back of the fume hood.
Experimental Protocol
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount Used (Example Scale) | Notes |
| 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one | 214.01 | 1.0 | 5.0 g (23.4 mmol) | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | ~5.0 | 11 mL (~117 mmol) | Reagent & Solvent |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser (fitted with a gas outlet to a bubbler or a drying tube), add 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one (5.0 g, 23.4 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (11 mL, ~117 mmol) to the flask in the fume hood.
-
Reaction Execution: Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up & Isolation: a. After cooling to room temperature, carefully and slowly pour the reaction mixture into a flask containing 200 g of crushed ice with vigorous stirring. Caution: Highly exothermic reaction and HCl gas evolution. b. Stir the mixture until all the ice has melted. A solid precipitate should form. c. Neutralize the acidic solution by the slow portion-wise addition of solid sodium bicarbonate until the pH is ~7-8. d. Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 75 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure product.
-
Drying: Dry the purified product, a white solid, under vacuum. An expected yield is typically in the range of 60-75%.[4]
Analytical Validation
To ensure the structural integrity and purity of the synthesized this compound, a combination of spectroscopic and physical characterization is essential.
Expected Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to be simple. Key signals would include two doublets in the aromatic region corresponding to the protons at the C-5 and C-6 positions, and a singlet for the C-3 proton. The exact chemical shifts will depend on the solvent used (typically CDCl₃ or DMSO-d₆).[11]
-
¹³C NMR: The carbon spectrum will show six distinct signals for the six unique carbon atoms in the heterocyclic core.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ cluster corresponding to the calculated mass (C₆H₃BrClN₃ ≈ 232.47 g/mol ), with a characteristic isotopic pattern due to the presence of both bromine and chlorine.[4]
-
Melting Point: A sharp melting point indicates high purity of the crystalline solid.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps for cyclocondensation and subsequent chlorination, researchers can effectively produce this valuable intermediate. The emphasis on mechanistic understanding and rigorous adherence to safety protocols, particularly when handling phosphorus oxychloride, is paramount for a successful and safe synthetic outcome. The final product serves as a versatile platform for further derivatization in drug discovery and materials science applications.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 1203705-58-1 [smolecule.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. my.airliquide.com [my.airliquide.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Halogenation of Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Introduction: The Strategic Value of Halogenated Pyrazolo[1,5-a]pyrimidin-7(4H)-ones in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] This bicyclic N-heterocyclic system is integral to approved drugs and clinical candidates targeting a range of diseases, including cancer, viral infections, and inflammatory conditions.[1][3] Specifically, the pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified as a promising lead for developing novel therapeutics, such as antitubercular agents and inhibitors of hepatitis C virus polymerase.[4][5]
Halogenation of this core scaffold represents a critical synthetic transformation. The introduction of halogen atoms (F, Cl, Br, I) at specific positions provides a powerful tool for modulating the physicochemical and pharmacological properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Furthermore, halogenated derivatives serve as versatile synthetic intermediates, enabling further structural diversification through transition metal-catalyzed cross-coupling reactions.[3] This guide provides a detailed overview of the principles and protocols for the regioselective halogenation of pyrazolo[1,5-a]pyrimidin-7(4H)-one, with a focus on practical, field-proven methodologies.
Mechanistic Insights: The Basis of Regioselective Halogenation
The halogenation of pyrazolo[1,5-a]pyrimidines, including the 7(4H)-one derivative, proceeds via an electrophilic aromatic substitution mechanism.[3][6] The inherent electronic properties of the fused ring system dictate the regioselectivity of this reaction. The pyrazole moiety is electron-rich compared to the pyrimidine ring, which is π-deficient. Consequently, electrophilic attack occurs preferentially on the pyrazole ring.
Computational and experimental studies have consistently shown that the C3 position is the most nucleophilic and thus the most reactive site for electrophilic substitution.[3][7] This pronounced regioselectivity allows for the clean and efficient synthesis of 3-halo-pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Diagram of Electrophilic Substitution Mechanism
Caption: General mechanism for the electrophilic halogenation at the C3 position.
Core Protocols: Halogenation using N-Halosuccinimides
N-Halosuccinimides (NXS), such as N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS), are widely used, reliable, and commercially available reagents for the halogenation of pyrazolo[1,5-a]pyrimidin-7(4H)-one.[2][7][8] They offer excellent regioselectivity for the C3 position under mild reaction conditions.
Protocol 1: C3-Bromination using N-Bromosuccinimide (NBS)
This protocol describes the selective bromination of a substituted pyrazolo[1,5-a]pyrimidin-7(4H)-one at the C3 position.
Materials:
-
Pyrazolo[1,5-a]pyrimidin-7(4H)-one substrate
-
N-Bromosuccinimide (NBS) [recrystallized if necessary][9]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazolo[1,5-a]pyrimidin-7(4H)-one substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous DMF (approximately 10-20 mL per gram of substrate). Stir until a homogeneous solution is obtained.
-
Reagent Addition: At room temperature (20-25 °C), add N-Bromosuccinimide (1.1 eq) to the stirred solution in small portions over 5-10 minutes. Rationale: Portion-wise addition helps to control any potential exotherm and ensures smooth reaction progression.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing an equal volume of saturated aqueous Na₂S₂O₃ solution to quench any unreacted bromine.[10] Stir for 10-15 minutes.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate (2-3 times the volume of DMF used) and deionized water. Shake vigorously and allow the layers to separate.
-
Washing: Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 3-bromo-pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative.
Experimental Workflow for NBS Bromination
Caption: Step-by-step workflow for the C3-bromination protocol.
Protocol 2: C3-Chlorination using N-Chlorosuccinimide (NCS)
This protocol outlines the selective chlorination of a pyrazolo[1,5-a]pyrimidin-7(4H)-one substrate. The procedure is analogous to bromination, with minor adjustments.
Materials:
-
Pyrazolo[1,5-a]pyrimidin-7(4H)-one substrate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidin-7(4H)-one substrate (1.0 eq) in a suitable solvent like acetonitrile or DMF.
-
Reagent Addition: Add N-Chlorosuccinimide (1.1-1.2 eq) to the solution at room temperature. Note: NCS is generally less reactive than NBS, so a slight excess or gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.
-
Reaction Monitoring: Stir the mixture and monitor for completion using TLC or LC-MS (typically 2-6 hours).
-
Workup: Once the reaction is complete, quench with saturated aqueous Na₂S₂O₃ solution.
-
Extraction and Purification: Follow the same extraction, washing, drying, concentration, and purification steps as described in Protocol 1.
Alternative "Green" Protocol: Halogenation with KX/PIDA in Water
A recent advancement in halogenation chemistry utilizes a hypervalent iodine(III) reagent, phenyliodine diacetate (PIDA), in combination with potassium halides (KX, where X = Br, Cl, I) in water.[3] This method offers a more environmentally benign alternative to traditional methods that use chlorinated solvents or DMF.
Key Advantages:
-
Green Solvent: Utilizes water as the reaction medium.[3]
-
Mild Conditions: Proceeds efficiently at ambient temperature.[3]
-
High Regioselectivity: Exclusively targets the C3 position.[3]
-
Broad Scope: Tolerant of various functional groups.[3]
General Procedure Outline:
-
Suspend the pyrazolo[1,5-a]pyrimidine substrate (1.0 eq) in water.
-
Add the corresponding potassium halide (KX, 1.5 eq) and PIDA (1.0 eq).
-
Stir the mixture vigorously at room temperature for approximately 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.
-
Purify as needed.
Data Presentation and Characterization
Successful halogenation should be confirmed by standard analytical techniques. The following table summarizes expected outcomes and typical characterization data.
| Halogenation Reaction | Reagent (eq.) | Solvent | Temp (°C) | Typical Yield (%) | Key ¹H NMR Shift (C3-H) |
| Bromination | NBS (1.1) | DMF | 25 | 80-95% | Signal for C3-H disappears |
| Chlorination | NCS (1.2) | MeCN | 25-50 | 70-90% | Signal for C3-H disappears |
| Bromination (Green) | KBr (1.5), PIDA (1.0) | H₂O | 25 | 80-90% | Signal for C3-H disappears |
| Chlorination (Green) | KCl (1.5), PIDA (1.0) | H₂O/MeOH | 25 | 65-75% | Signal for C3-H disappears |
Note: Yields are highly substrate-dependent. The disappearance of the C3-H proton signal in the ¹H NMR spectrum is a key indicator of successful C3-halogenation. This proton typically appears as a singlet in the aromatic region of the spectrum of the starting material.[11][12]
Troubleshooting and Expert Insights
-
Low Reactivity: If halogenation is sluggish, particularly with NCS, gentle heating (40-60 °C) can increase the reaction rate. For substrates with strongly electron-withdrawing groups, a stronger Lewis acid catalyst might be necessary, though this can compromise regioselectivity.
-
Di-halogenation: While C3-monohalogenation is strongly preferred, using a large excess of the halogenating agent (>1.5 eq) can sometimes lead to minor amounts of di-halogenated products, potentially at the C5 position if it is unsubstituted.[2] It is crucial to maintain a stoichiometry close to 1:1 for monosubstitution.
-
Reagent Purity: The purity of N-halosuccinimides is important. NBS, for instance, can decompose over time to produce bromine. For reactions sensitive to free bromine, it is advisable to recrystallize NBS from water before use.[9]
-
Solvent Choice: While DMF is a common solvent due to its excellent solvating power, its high boiling point can make removal difficult. Acetonitrile is a good alternative. The choice of solvent can sometimes influence reaction rates.
Conclusion
The C3-halogenation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is a robust and highly regioselective transformation critical for the synthesis of advanced pharmaceutical intermediates. The protocols detailed in this guide, utilizing either traditional N-halosuccinimides or modern green chemistry approaches, provide reliable and scalable methods for researchers in drug development. Careful control of stoichiometry and reaction conditions ensures high yields of the desired C3-monohalogenated products, opening the door to a vast chemical space for further exploration.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4H-pyrazolo[1,5-a]pyrimidin-7-ones as potent inhibitors of hepatitis C virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold and the Power of Suzuki Coupling
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and compounds targeting central nervous system disorders. The ability to selectively functionalize this core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and versatile tool for the synthesis of complex organic molecules.[1] This reaction facilitates the formation of carbon-carbon bonds between a variety of organoboron compounds and organic halides or triflates, demonstrating remarkable functional group tolerance and generally high yields. For heteroaromatic systems like pyrazolo[1,5-a]pyrimidines, the Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, significantly expanding the accessible chemical space for drug development.
This guide provides a detailed technical overview and practical protocols for the Suzuki coupling reaction of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine. We will delve into the mechanistic underpinnings of the reaction, with a special focus on the critical aspect of regioselectivity arising from the two distinct halogen atoms on the pyrazolo[1,5-a]pyrimidine core.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in our case, this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Regioselectivity in the Suzuki Coupling of this compound
The presence of two different halogens on the pyrazolo[1,5-a]pyrimidine core introduces a critical question of regioselectivity. The general trend for halide reactivity in Suzuki coupling is I > Br > OTf >> Cl.[4] Based on this, one would predict that the Suzuki coupling would preferentially occur at the C2-bromo position.
However, the electronic properties of the heteroaromatic ring can significantly influence the reactivity of the C-X bond. For dihalogenated pyrimidines, it has been observed that the position of the halogen can be a more dominant factor than the nature of the halogen itself. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards Suzuki coupling than the C2 position.[5] In the case of 5-bromo-2-chloropyrimidine, selective Suzuki coupling at the C5-bromo position has been reported.[6]
For this compound, the relative reactivity of the C2-Br and C7-Cl bonds will depend on a combination of factors:
-
Bond Dissociation Energy: The inherent strength of the C-Br versus the C-Cl bond.
-
Electronic Effects: The electron density at each carbon atom. The pyrimidine ring is electron-deficient, which generally enhances the reactivity of attached halides in oxidative addition. The specific electronic contributions of the fused pyrazole ring will further modulate the electron density at C2 and C7.
-
Steric Hindrance: The steric environment around each halogen atom can influence the approach of the bulky palladium catalyst.
-
Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand can significantly impact the regioselectivity. Bulky, electron-rich ligands can facilitate the activation of less reactive C-Cl bonds.[7]
It is plausible that under standard Suzuki coupling conditions, the reaction will favor the more reactive C2-bromo position. However, by carefully selecting the catalyst system and reaction conditions, it may be possible to achieve selective coupling at the C7-chloro position.
Experimental Protocols
The following protocols are designed as a starting point for the selective Suzuki coupling of this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) is highly recommended for each specific substrate combination.
Protocol 1: Selective Suzuki Coupling at the C2-Bromo Position
This protocol is designed to favor the reaction at the more reactive C-Br bond.
Figure 2: Experimental workflow for selective Suzuki coupling at the C2-bromo position.
Materials:
-
This compound
-
Arylboronic acid or boronic ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-7-chloropyrazolo[1,5-a]pyrimidine.
Protocol 2: Towards Selective Suzuki Coupling at the C7-Chloro Position
This protocol employs a more active catalyst system that has been shown to be effective for the coupling of less reactive aryl chlorides. Achieving high selectivity may require careful optimization.
Materials:
-
This compound
-
Arylboronic acid or boronic ester
-
Palladium(II) acetate [Pd(OAc)₂]
-
Buchwald ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq) to a dry reaction vessel.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02-0.05 eq) and the chosen Buchwald ligand (e.g., SPhos, 0.04-0.10 eq) in a small amount of anhydrous toluene.
-
Add the catalyst pre-mixture to the reaction vessel.
-
Add degassed anhydrous toluene and a small amount of degassed deionized water (e.g., toluene/water 10:1 v/v).
-
Seal the reaction vessel and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of both the C7-coupled and potentially the C2,7-dicoupled products.
-
After the reaction is complete or has reached optimal conversion, cool to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography. Careful separation of isomers may be required.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki coupling reactions of heteroaryl halides, which can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Target Halide |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | Aryl Bromide |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Aryl Chloride |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80-100 | Aryl Bromide |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 90-110 | Aryl Bromide |
Troubleshooting and Key Considerations
-
Low Yields:
-
Ensure all reagents and solvents are of high purity and anhydrous where specified.
-
Thoroughly degas the reaction mixture to prevent catalyst deactivation.
-
Increase the catalyst loading or try a different catalyst/ligand combination.
-
Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, to prevent protodeboronation.
-
-
Side Reactions:
-
Homocoupling of the boronic acid: This is often due to the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere.
-
Debromination/Dechlorination: This can occur as a side reaction. Using a less polar solvent or a lower temperature may help to minimize this.
-
-
"2-Pyridyl Problem" Analogue: The nitrogen atom at position 1 of the pyrazolo[1,5-a]pyrimidine ring is adjacent to the C2-bromo position. This nitrogen can coordinate to the palladium catalyst, potentially inhibiting the reaction. The use of bulky, electron-rich phosphine ligands can help to mitigate this effect by sterically shielding the palladium center.[5]
Conclusion
The Suzuki-Miyaura coupling reaction is a highly effective method for the functionalization of the this compound scaffold. By understanding the principles of regioselectivity and carefully selecting the reaction conditions, researchers can achieve selective C-C bond formation at either the C2 or C7 position. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this powerful synthetic tool in the pursuit of novel and potent therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
Buchwald-Hartwig amination of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Application Notes & Protocols
Topic: Buchwald-Hartwig Amination of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1][2][3][4] These N-heterocyclic compounds are recognized for their diverse biological activities, including their role as potent protein kinase inhibitors in targeted cancer therapy.[2][3] The ability to strategically introduce various functional groups onto this scaffold is paramount for modulating pharmacological properties and developing novel drug candidates.
The Buchwald-Hartwig amination stands as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in pharmaceutical synthesis.[5][6][7] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides under relatively mild conditions, offering a significant advantage over traditional methods that often require harsh conditions and exhibit limited substrate scope.[6]
This application note provides a detailed guide to the . We will delve into the critical aspect of chemoselectivity in this dihalogenated system, propose a robust experimental protocol, and discuss the underlying mechanistic principles that govern the reaction's outcome.
The Challenge of Chemoselectivity: C2-Br vs. C7-Cl
A key consideration when functionalizing a dihalogenated substrate like this compound is the selective reaction at one position over the other. The outcome of the Buchwald-Hartwig amination is primarily dictated by the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst. Generally, the reactivity of aryl halides in this step follows the trend: C-I > C-Br > C-Cl.[8]
Based on this established trend, it is anticipated that the oxidative addition will occur preferentially at the more reactive C2-Br bond, leaving the C7-Cl bond intact for potential subsequent functionalization. This predicted selectivity allows for a stepwise approach to the synthesis of disubstituted pyrazolo[1,5-a]pyrimidines.
The choice of palladium precursor, ligand, and base is crucial for achieving high selectivity and yield. Modern, sterically hindered biaryl phosphine ligands, such as RuPhos, have demonstrated exceptional performance in the amination of heteroaryl halides.[9][10] These ligands promote the formation of the active monoligated palladium(0) species, which is highly reactive in the oxidative addition step.[9]
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially C-Br) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired arylamine product and regenerating the Pd(0) catalyst.[5][6][11]
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Selective Amination at the C2 Position
This protocol details a general procedure for the selective at the C2 position.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Anhydrous nitrogen or argon
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
TLC plates (silica gel)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow for the selective amination.
-
Preparation: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the amine (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-7-chloropyrazolo[1,5-a]pyrimidine derivative.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ | Common, stable, and effective Pd(II) source that is reduced in situ.[11] |
| Ligand | RuPhos | A sterically hindered biaryl phosphine ligand known for high activity in C-N cross-coupling of heteroaryl halides.[9][10] |
| Base | NaOt-Bu | A strong, non-nucleophilic base essential for deprotonating the amine and facilitating catalyst turnover.[12] |
| Solvent | Anhydrous Toluene | A common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | Sufficient to promote the reaction while minimizing potential side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Expected Results and Further Applications
Following this protocol, the selective amination at the C2 position of this compound is expected to proceed in good to excellent yields. The resulting 2-amino-7-chloropyrazolo[1,5-a]pyrimidine is a valuable intermediate. The remaining chloro-substituent at the C7 position can be targeted in subsequent cross-coupling reactions, such as Suzuki, Stille, or another Buchwald-Hartwig amination, to generate diverse and complex molecules for screening in drug discovery programs.[13][14]
The successful execution of this selective transformation underscores the power of the Buchwald-Hartwig amination in modern synthetic organic chemistry and its critical role in the rapid assembly of libraries of pharmacologically relevant compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous clinically significant molecules.[1][2][3] Its rigid, planar geometry and unique electronic properties make it an ideal framework for designing selective kinase inhibitors and other therapeutic agents.[3][4] Notable drugs such as the sedative Zaleplon, the anxiolytic Ocinaplon, and the potent anticancer agent Larotrectinib all feature this versatile core.[1][5][6] The ability to precisely functionalize this scaffold is therefore of paramount importance in medicinal chemistry and drug discovery.
Nucleophilic aromatic substitution (SNAr) stands out as a powerful and widely employed strategy for the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine ring system.[2] This reaction allows for the introduction of a diverse array of substituents, enabling the systematic exploration of structure-activity relationships (SAR). This application note provides a detailed guide to understanding and performing SNAr reactions on 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine, a key intermediate for the synthesis of novel bioactive compounds. We will delve into the mechanistic nuances that govern regioselectivity, provide robust experimental protocols, and offer insights for reaction optimization.
Mechanistic Insights: The Question of Regioselectivity
The reaction of this compound with a nucleophile presents a critical question of regioselectivity: will the substitution occur at the C2-bromo or the C7-chloro position? The outcome of an SNAr reaction is governed by a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the electron-deficient aromatic ring, which disrupts aromaticity to form a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs in the second step, restoring the aromaticity of the ring.
Several factors influence the site of nucleophilic attack:
-
Electrophilicity of the Carbon Atom: The carbon atom that is more electron-deficient will be more susceptible to nucleophilic attack. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond and a more electrophilic carbon atom at C7 compared to C2.
-
Stability of the Meisenheimer Intermediate: The stability of the anionic Meisenheimer complex formed upon nucleophilic attack is crucial. The negative charge is delocalized throughout the ring system, and its stabilization is influenced by the positions of the nitrogen atoms and the substituents.
-
Leaving Group Ability: In the second, typically faster step, the leaving group departs. In SN1/SN2 reactions, bromide is a better leaving group than chloride. However, in SNAr, where the C-X bond cleavage is not the rate-determining step, this factor is less dominant. The typical reactivity order for halogens in SNAr is F > Cl > Br > I, which correlates with the electronegativity and the ability to stabilize the intermediate through inductive effects.
For di-substituted pyrimidine systems, predicting the regioselectivity can be complex. While simple electronegativity arguments favor attack at the C7-chloro position, the overall electronic landscape of the fused heterocyclic system must be considered. Computational studies on related dihalopyrimidine systems have shown that regioselectivity is often dictated by the transition state energies of the nucleophilic attack, rather than solely by the initial LUMO (Lowest Unoccupied Molecular Orbital) distribution of the substrate.[1] For instance, in some 2,4-dichloropyrimidines, the presence of an electron-donating group at the C6 position can reverse the typical C4 selectivity and favor substitution at the C2 position.[1]
A quantum mechanics (QM) study on the hydrolysis of ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrated that nucleophilic attack is favored at the C7 position (referred to as C1 in the study) over the C5 position.[7] This was attributed to a lower activation energy for the formation of the Meisenheimer complex at C7.[7] Extrapolating from these principles and related studies, it is highly probable that nucleophilic attack will preferentially occur at the C7 position of this compound . The C7 carbon is part of the electron-deficient pyrimidine ring and is activated by the adjacent nitrogen atom and the electronegative chlorine, leading to a lower energy transition state for nucleophilic addition.
Diagram of the Proposed SNAr Mechanism
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have garnered substantial interest in drug discovery and medicinal chemistry due to their diverse biological activities, including roles as protein kinase inhibitors for targeted cancer therapy.[2][3] The strategic functionalization of this scaffold is paramount for generating molecular diversity and fine-tuning pharmacological properties in the development of novel therapeutics.
This application note provides a detailed guide to the palladium-catalyzed cross-coupling of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, a versatile building block for accessing a wide array of substituted analogs. We will delve into the principles of chemoselective functionalization and provide field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Chemoselectivity in the Cross-Coupling of Dihalogenated Pyrazolo[1,5-a]pyrimidines
The presence of two distinct halogen atoms on the pyrazolo[1,5-a]pyrimidine core—a bromine at the 2-position and a chlorine at the 7-position—presents both a challenge and an opportunity for synthetic chemists. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for selective, stepwise functionalization.
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: I > Br > Cl.[4] This inherent reactivity difference suggests that the C-Br bond at the 2-position is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond at the 7-position. Consequently, milder reaction conditions can often be employed to achieve selective coupling at the C2 position, leaving the C7-chloro group intact for subsequent transformations. Conversely, functionalization at the C7-chloro position typically requires more forcing conditions, such as higher temperatures and more active catalyst systems, and is often performed after the more reactive C2-bromo position has been addressed.
The electronic nature of the pyrazolo[1,5-a]pyrimidine ring system also plays a crucial role. The electron-deficient character of the pyrimidine ring can activate the C-Cl bond towards nucleophilic attack and oxidative addition. The precise control of chemoselectivity is therefore a function of a carefully optimized interplay between the substrate's electronic properties and the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent.
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C2-Position
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. For this compound, a selective reaction at the C2-bromo position can be achieved using standard palladium catalysts and ligands.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commonly used catalyst for Suzuki couplings of aryl bromides. For less reactive aryl chlorides, or to enhance reactivity, more advanced catalyst systems like those employing XPhos or SPhos ligands may be necessary.[5]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to facilitate the transmetalation step of the catalytic cycle. The choice of base can influence reaction rates and yields.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Selective Buchwald-Hartwig Amination at the C7-Position
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] While selective amination at the C2-bromo position is expected under milder conditions, this example outlines a potential protocol for amination at the C7-chloro position, which would typically be performed on a substrate where the C2-position has already been functionalized (e.g., 2-aryl-7-chloropyrazolo[1,5-a]pyrimidine).
Protocol 2: Buchwald-Hartwig Amination of a 7-chloropyrazolo[1,5-a]pyrimidine Derivative
-
Materials:
-
7-chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02-0.05 equiv)
-
Xantphos or a similar bulky electron-rich ligand (0.04-0.10 equiv)
-
NaOt-Bu or K₃PO₄ (1.5-2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the 7-chloro-pyrazolo[1,5-a]pyrimidine derivative, the palladium precatalyst, the ligand, and the base to a flame-dried reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for the amination of less reactive aryl chlorides. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Selective Sonogashira Coupling at the C2-Position
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to valuable alkynyl-substituted heterocycles. Similar to the Suzuki coupling, selectivity for the C2-bromo position is expected under appropriate conditions.
Protocol 3: Selective Sonogashira Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Amine Base: The amine serves as both a base to deprotonate the alkyne and as a solvent. It also scavenges the HX formed during the reaction, preventing catalyst deactivation.
Data Presentation
| Reaction Type | Position of Reactivity | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | C2-Br | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-90 |
| Buchwald-Hartwig | C7-Cl | Pd₂(dba)₃ / Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 100-120 |
| Sonogashira | C2-Br | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 25-60 |
Table 1: Summary of General Reaction Conditions for Selective Cross-Coupling.
Visualizations
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine Derivatives
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][4] Notably, many pyrazolo[1,5-a]pyrimidine-based compounds act as potent protein kinase inhibitors, which are crucial in targeted cancer therapies.[3][5] The specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core is critical for its pharmacological activity, making the development of efficient and regioselective synthetic methods a key area of research. The 2-bromo-7-chloro substitution pattern, in particular, provides two reactive sites for further functionalization, making 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine a valuable building block in the synthesis of complex bioactive molecules.[6]
Conventional synthetic methods for heterocyclic compounds often require long reaction times, harsh conditions, and the use of hazardous solvents, leading to significant environmental impact.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that can dramatically accelerate reaction rates, improve yields, and enhance product purity.[8][9] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture via dipolar polarization and ionic conduction mechanisms.[7][10]
This application note provides a detailed protocol for the microwave-assisted synthesis of this compound derivatives. The methodology is designed to be efficient, reproducible, and scalable, catering to the needs of researchers in both academic and industrial settings.
Reaction Mechanism and Rationale
The proposed synthesis of this compound is a multi-step process that can be significantly expedited using microwave irradiation. The general synthetic strategy involves the initial formation of a pyrazolo[1,5-a]pyrimidin-7-one core, followed by regioselective bromination and subsequent chlorination.
Step 1: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidin-7-one Core
The synthesis begins with the cyclocondensation of a 3-amino-5-bromopyrazole with a suitable β-ketoester. The use of a pre-brominated aminopyrazole ensures the bromo-substituent is in the desired 2-position of the final product. Microwave irradiation accelerates this condensation reaction, leading to a rapid formation of the pyrazolo[1,5-a]pyrimidin-7-one ring system.
Step 2: Chlorination of the 7-oxo Group
The 7-oxo group of the pyrazolo[1,5-a]pyrimidin-7-one intermediate is then converted to a 7-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step is crucial for introducing a reactive handle for further diversification, for instance, through nucleophilic aromatic substitution reactions. Microwave heating can significantly reduce the time required for this transformation compared to conventional refluxing conditions.
Figure 1: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
3-Amino-5-bromopyrazole
-
Ethyl acetoacetate (or other suitable β-ketoesters)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Reaction vials suitable for microwave synthesis
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography apparatus with silica gel
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
Step 1: Microwave-Assisted Synthesis of 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one
-
In a 10 mL microwave reaction vial, add 3-amino-5-bromopyrazole (1.0 mmol, 176 mg).
-
Add ethyl acetoacetate (1.2 mmol, 156 mg, 153 µL).
-
Add 3 mL of a suitable high-boiling point solvent such as DMF.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 15-30 minutes. Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or ¹H NMR.
Step 2: Microwave-Assisted Synthesis of this compound
-
Place the crude 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 mmol, 229 mg) in a 10 mL microwave reaction vial.
-
Carefully add phosphorus oxychloride (POCl₃) (5.0 mmol, 767 mg, 466 µL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 120 °C for 10-20 minutes. Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes).
-
After completion, cool the reaction vial in an ice bath.
-
Slowly and carefully quench the reaction mixture by adding it dropwise to crushed ice (100 g) with vigorous stirring in a fume hood.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Data and Expected Results
The following table summarizes the expected reaction conditions and outcomes for the synthesis of a series of this compound derivatives starting from different β-ketoesters.
| Derivative | R¹ | R² | β-Ketoester | Step 1 Time (min) | Step 2 Time (min) | Expected Yield (%) |
| 1a | H | H | Ethyl acetoacetate | 15 | 10 | 75-85 |
| 1b | CH₃ | H | Ethyl propionylacetate | 20 | 12 | 70-80 |
| 1c | Ph | H | Ethyl benzoylacetate | 25 | 15 | 65-75 |
Characterization Data for this compound (1a):
-
Molecular Formula: C₆H₃BrClN₃
-
Molecular Weight: 232.47 g/mol
-
Appearance: Off-white to pale yellow solid
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.0 Hz, 1H), 6.90 (d, J = 2.0 Hz, 1H), 6.75 (s, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 153.2, 151.8, 144.5, 117.9, 112.6, 95.3.
-
Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₆H₄BrClN₃⁺: 231.94, found: 231.9.
Workflow Visualization
Figure 2: Experimental workflow for the microwave-assisted synthesis of this compound.
Trustworthiness and Validation
The protocols described in this application note are based on established principles of microwave-assisted organic synthesis and known reactivity patterns of the pyrazolo[1,5-a]pyrimidine scaffold.[1] The regioselectivity of the bromination is directed by the starting material, and the chlorination of the 7-oxo position is a well-documented transformation for this class of compounds. The reaction progress should be monitored by TLC to ensure complete conversion and to optimize reaction times for different substrates. The final products should be fully characterized by standard analytical techniques such as NMR and mass spectrometry to confirm their identity and purity.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of this compound derivatives. The use of microwave irradiation significantly reduces reaction times and offers a more environmentally friendly approach compared to conventional heating methods.[9] This methodology provides efficient access to valuable building blocks for the development of novel therapeutic agents and other advanced materials.
References
- 1. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
Application Note: A Validated Protocol for the Purification of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine via Silica Gel Column Chromatography
Abstract
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] Its synthesis often yields a crude product containing starting materials, by-products, and other impurities that necessitate a robust purification strategy. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodology is built on a foundation of chromatographic principles and is designed to be a self-validating system, ensuring high purity and yield. We detail every stage, from the preliminary Thin-Layer Chromatography (TLC) optimization to the final isolation of the purified compound, explaining the scientific rationale behind each step to empower researchers to adapt and troubleshoot the process effectively.
Foundational Principles: Chromatographic Separation
The successful purification of this compound hinges on the principles of normal-phase adsorption chromatography. The target molecule possesses a moderate polarity due to the presence of electronegative nitrogen, bromine, and chlorine atoms within its fused heterocyclic structure.
-
Stationary Phase: We utilize silica gel (SiO₂), a highly polar stationary phase. Its surface is rich in silanol groups (-Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.[2]
-
Mobile Phase: A non-polar or low-polarity solvent system is used as the eluent. Compounds in the crude mixture are partitioned between the stationary and mobile phases. Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds are retained longer by the silica gel.
-
The Separation Mechanism: By carefully controlling the polarity of the mobile phase, we can selectively elute the target compound while leaving more polar impurities adsorbed to the silica and washing away less polar impurities first. The key is to find a solvent system that provides optimal differential migration between the target compound and its contaminants.
Pre-Chromatography Workflow: TLC Optimization
Before committing the bulk of the crude material to a column, Thin-Layer Chromatography (TLC) must be performed to identify a suitable mobile phase. The goal is to find a solvent system in which the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 .[3] This Rf value suggests that the compound will migrate effectively through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Protocol for TLC Solvent System Screening
-
Prepare Sample: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Spot Plate: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates (silica gel 60 F₂₅₄).
-
Develop Plates: Place each plate in a developing chamber containing a different solvent system. A common starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate, abbreviated as EtOAc).
-
Visualize: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf: Calculate the Rf value for the spot corresponding to the product using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize: Adjust the ratio of the solvents until the desired Rf value is achieved. Increasing the proportion of ethyl acetate will increase the Rf value.
Table 1: Recommended TLC Screening Systems
| System ID | Mobile Phase Composition (v/v) | Expected Polarity | Application Notes |
| SS-1 | 9:1 Hexane:EtOAc | Low | Ideal for flushing out non-polar impurities. Product should have Rf ≈ 0. |
| SS-2 | 4:1 Hexane:EtOAc | Low-Medium | A common starting point for many heterocyclic compounds. |
| SS-3 | 7:3 Hexane:EtOAc | Medium | Often a good target range for compounds like the target. |
| SS-4 | 1:1 Hexane:EtOAc | Medium-High | Use if the product is not moving sufficiently in lower polarity systems. |
Diagram 1: TLC Optimization Logic
This diagram illustrates the decision-making process for selecting the optimal mobile phase.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel for flash chromatography (e.g., 230-400 mesh, 60 Å pore size)[4]
-
Anhydrous Sodium Sulfate
-
HPLC-grade Hexane (or Heptane)
-
HPLC-grade Ethyl Acetate
-
Dichloromethane (for sample loading)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
-
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel or addition funnel (for solvent reservoir)
-
Round bottom flasks
-
Beakers and Erlenmeyer flasks
-
Fraction collection tubes/vials
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
-
Cotton or glass wool
-
Sand (washed)
-
Detailed Protocol for Column Chromatography
This protocol assumes a starting scale of ~1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different quantities. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product.
Step 4.1: Column Preparation (Slurry Packing)
The slurry packing method is superior as it minimizes the risk of air bubbles and channels in the stationary phase, which would compromise separation efficiency.[5]
-
Secure Column: Clamp the column perfectly vertically to a retort stand.
-
Plug Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet but does not compress too tightly. Use a long rod to gently tamp it into place.
-
Add Sand Layer: Add a ~1 cm layer of sand on top of the plug. This creates a flat base for the silica and prevents it from leaking through.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (~70 g for 1 g of crude). Add the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc) to create a free-flowing slurry. Stir well to release trapped air.
-
Pack Column: Fill the column about one-third full with the initial eluent. Quickly and carefully pour the silica slurry into the column. Use a funnel to prevent the slurry from coating the sides.
-
Settle and Compact: Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to encourage even packing of the silica bed. Crucially, never let the top of the silica bed run dry.
-
Finalize Packing: Once the silica has settled, add another ~1 cm layer of sand on top. This prevents the bed from being disturbed during sample and eluent addition. Drain the excess solvent until it is just level with the top of the sand.
Step 4.2: Sample Preparation and Loading (Dry Loading)
Dry loading is highly recommended for achieving a narrow, concentrated band of the sample at the start of the chromatography, which significantly improves resolution.[3]
-
Dissolve Crude Product: Dissolve the crude product (~1 g) in a minimal volume of a volatile solvent like dichloromethane in a round bottom flask.
-
Adsorb onto Silica: Add a small amount of silica gel (approx. 2-3 g) to the flask.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator. The result is a dry, free-flowing powder of silica gel coated with the crude product.
-
Load Column: Carefully add this powder as an even layer on top of the sand in the packed column.
-
Top with Sand: Add a final thin layer of sand over the sample layer to prevent it from being disturbed.
Step 4.3: Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is typically most effective.[6]
-
Begin Elution: Carefully fill the column with the initial, low-polarity solvent system identified during TLC (e.g., 9:1 Hexane:EtOAc).
-
Apply Pressure (Optional): For flash chromatography, apply gentle positive pressure using a pump or inert gas to achieve a flow rate of about 2 inches/minute.
-
Collect Fractions: Begin collecting the eluent in numbered fractions (e.g., 10-20 mL per fraction).
-
Increase Polarity (Gradient): Systematically increase the polarity of the eluent. For example, after collecting a set number of fractions with 9:1 Hexane:EtOAc, switch to an 8:2 mixture, then 7:3, and so on. This gradual increase ensures that compounds with slightly different polarities are resolved and eluted separately.
-
Monitor with TLC: Periodically analyze the collected fractions using TLC to track the elution of the product. Spot the crude material, the current fraction, and the previous fraction on the same plate to see the progression.
Step 4.4: Product Isolation
-
Identify Pure Fractions: Once the elution is complete, use TLC to identify all fractions that contain the pure target compound, free from impurities.
-
Combine and Evaporate: Combine the identified pure fractions in a pre-weighed round bottom flask.
-
Remove Solvent: Remove the solvent using a rotary evaporator.
-
Dry and Weigh: Dry the resulting solid under high vacuum to remove any residual solvent. Weigh the flask to determine the final mass and calculate the percentage yield.
-
Confirm Purity: Confirm the identity and purity of the final product using analytical techniques such as NMR, LC-MS, and melting point analysis.
Expected Results & Troubleshooting
Table 2: Summary of Purification Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides excellent separation capacity.[4] |
| Crude:Silica Ratio | 1:70 (w/w) | Ensures sufficient resolving power without excessive silica use. |
| Sample Loading | Dry Loading | Provides a concentrated starting band, maximizing resolution.[3] |
| Initial Eluent | 9:1 Hexane:EtOAc | Low polarity to elute non-polar impurities first. |
| Elution Gradient | Stepwise increase to 7:3 Hexane:EtOAc | Gradually increases eluting power to separate the target from more polar impurities. |
| Expected Product Rf | ~0.3 in 7:3 Hexane:EtOAc | Indicates appropriate mobility for clean elution. |
| Final Form | Solid[7] | The purified compound is expected to be a solid after solvent removal. |
Troubleshooting Guide
-
Problem: The compound does not move from the baseline (Rf = 0).
-
Solution: The mobile phase is not polar enough. Increase the proportion of ethyl acetate in the eluent.
-
-
Problem: All spots (product and impurities) run to the top of the TLC plate (Rf ≈ 1).
-
Solution: The mobile phase is too polar. Increase the proportion of hexane.
-
-
Problem: The compound streaks on the TLC plate or column.
-
Solution: The sample may be overloaded, or it may be acidic/basic. Try loading less material or adding a trace amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
-
-
Problem: Cracks or channels appear in the silica bed.
-
Solution: This is due to improper packing. The column must be re-packed. Ensure the slurry is well-mixed and the silica is settled gently and evenly.
-
Complete Purification Workflow
This diagram provides a comprehensive overview of the entire process, from crude material to validated pure product.
References
- 1. Buy this compound | 1203705-58-1 [smolecule.com]
- 2. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. silicycle.com [silicycle.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Structural Elucidation of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide for the structural characterization of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, a key heterocyclic intermediate in pharmaceutical research and development.[1][2] We outline a comprehensive protocol for the acquisition of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Furthermore, we present an in-depth analysis of the expected spectral data, including chemical shift assignments and coupling constant patterns, based on established principles of NMR spectroscopy and data from analogous pyrazolo[1,5-a]pyrimidine derivatives.[3] This guide is intended for researchers, chemists, and drug development professionals requiring unambiguous structural verification of this important scaffold.
Introduction: The Significance of this compound
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][4] this compound (Figure 1) is a versatile building block, offering two distinct reactive sites for nucleophilic substitution, making it highly valuable for the synthesis of diverse compound libraries.[1]
Given its role in the synthesis of potential therapeutic agents, rigorous structural confirmation is paramount. NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. This note details the application of ¹H and ¹³C NMR for the complete characterization of this compound.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure and formula of the title compound.
Principles of NMR Characterization
The structural elucidation of this compound by NMR relies on several key parameters:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electronegative substituents like chlorine and bromine, and the nitrogen atoms within the heterocyclic rings, will deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield).
-
Spin-Spin Coupling (J): The interaction between non-equivalent nuclei results in the splitting of signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angles, which is crucial for assigning protons on the pyrimidine ring.
-
Signal Multiplicity: The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
Experimental Protocols
This section provides a standardized protocol for acquiring high-quality NMR data.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
Workflow: NMR Sample Preparation
Caption: Step-by-step workflow for preparing the NMR sample.
Causality Behind Choices:
-
Solvent: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. DMSO-d₆ is a suitable alternative if solubility in CDCl₃ is poor.
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent provides a good signal-to-noise ratio for a typical high-field NMR spectrometer without causing significant line broadening.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
Table 1: Recommended NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 101 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Pulse Angle | 30-45° | 30° |
| Acquisition Time | 3-4 s | 1-2 s |
| Relaxation Delay (d1) | 1-2 s | 2 s |
| Number of Scans | 8-16 | 1024 or more |
| Spectral Width | 0-12 ppm | 0-200 ppm |
Rationale for Parameter Selection:
-
¹H NMR: A short relaxation delay and a small number of scans are usually sufficient due to the high sensitivity of the proton nucleus.
-
¹³C NMR: The ¹³C nucleus has a low natural abundance and sensitivity, necessitating a larger number of scans to achieve an adequate signal-to-noise ratio. A longer relaxation delay ensures quantitative accuracy, although it extends the experiment time.
Spectral Analysis and Interpretation
The structure of this compound has three non-equivalent protons and six unique carbon atoms that will give rise to distinct signals in the NMR spectra.
Figure 2: Numbering Scheme for NMR Assignment
Caption: IUPAC numbering of the pyrazolo[1,5-a]pyrimidine core.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to H-3, H-5, and H-6.
Table 2: Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.1 - 8.3 | Singlet (s) | - | Located on the electron-deficient pyrazole ring, adjacent to a nitrogen. No adjacent protons to couple with. |
| H-5 | ~7.0 - 7.2 | Doublet (d) | JH5-H6 ≈ 7.0 Hz | Part of the pyrimidine ring, coupled to the adjacent H-6. The chlorine at C-7 will have a deshielding effect. |
| H-6 | ~8.6 - 8.8 | Doublet (d) | JH6-H5 ≈ 7.0 Hz | Strongly deshielded by the adjacent ring nitrogen (N-4) and coupled to H-5. |
Note: Predicted chemical shifts are based on data for similar pyrazolo[1,5-a]pyrimidine systems and may vary slightly based on solvent and concentration.[5][6]
Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six carbon atoms in the heterocyclic core.
Table 3: Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Rationale |
| C-2 | ~115 - 120 | Carbon bearing the bromine atom. The strong electronegativity of bromine causes a significant upfield shift compared to an unsubstituted carbon. |
| C-3 | ~140 - 145 | Aromatic CH carbon on the pyrazole ring. |
| C-3a | ~148 - 152 | Quaternary carbon at the ring junction, adjacent to two nitrogen atoms. |
| C-5 | ~110 - 115 | Aromatic CH carbon on the pyrimidine ring. |
| C-6 | ~135 - 140 | Aromatic CH carbon, significantly deshielded by the adjacent nitrogen atom. |
| C-7 | ~150 - 155 | Carbon bearing the chlorine atom, strongly deshielded. |
Note: These are estimated chemical shifts. For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
Conclusion
The structural integrity of this compound can be unequivocally confirmed through the application of ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The provided analysis of expected chemical shifts, multiplicities, and coupling constants serves as a reliable guide for the interpretation of experimental data. This ensures the identity and purity of this critical intermediate, supporting the advancement of drug discovery and development programs.
References
- 1. Buy this compound | 1203705-58-1 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines | MDPI [mdpi.com]
Application Note: Mass Spectrometry Analysis of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine Derivatives
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition for cancer therapy.[1] The precise structural characterization of these derivatives is paramount during the drug discovery and development process. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities for these small molecules.[2] This application note provides a comprehensive guide to the mass spectrometric analysis of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, a key intermediate in the synthesis of more complex pharmaceutical agents.[3][4]
This document will detail optimized protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS) analysis. A significant focus will be placed on the interpretation of mass spectra, including the characteristic isotopic patterns imparted by the bromine and chlorine substituents, and a proposed fragmentation pathway based on established principles of heterocyclic compound fragmentation.
Molecular Structure and Isotopic Distribution
This compound possesses the molecular formula C₆H₃BrClN₃ and a monoisotopic mass of 230.9256 g/mol .[5] A defining characteristic in its mass spectrum is the isotopic signature arising from the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes. This results in a distinctive isotopic cluster for the molecular ion, which serves as a crucial confirmation of the elemental composition.
Experimental Workflow
A generalized workflow for the mass spectrometric analysis of this compound derivatives is presented below. The choice between LC-MS and GC-MS will depend on the volatility and thermal stability of the specific derivative being analyzed.
Protocols
Sample Preparation
Proper sample preparation is critical to obtaining high-quality mass spectra and preventing instrument contamination.
Protocol 1.1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or dimethyl sulfoxide).
-
Working Solution (1-10 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to be used for LC-MS analysis or a volatile solvent like methanol for GC-MS analysis to achieve the desired concentration.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter.
Protocol 1.2: Solid-Phase Extraction (SPE) for Complex Matrices
For samples originating from biological matrices (e.g., plasma, tissue homogenates), an SPE cleanup is recommended to remove interfering substances.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
LC-MS/MS Analysis
LC-MS is the preferred method for the analysis of many pyrazolo[1,5-a]pyrimidine derivatives due to its applicability to a wide range of polarities and thermal labilities.
Protocol 2.1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| MS Scan Range | m/z 50-500 |
| MS/MS | Collision-Induced Dissociation (CID) with argon |
GC-MS Analysis
For volatile and thermally stable derivatives, GC-MS can provide excellent chromatographic resolution and classic, library-searchable electron ionization (EI) spectra.
Protocol 3.1: GC-MS Method Parameters
| Parameter | Value |
| GC System | Gas Chromatograph with a split/splitless injector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS System | Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temp. | 230 °C |
| MS Scan Range | m/z 40-400 |
Data Interpretation: Fragmentation Pattern
The fragmentation of this compound in the mass spectrometer provides valuable structural information. The following is a proposed fragmentation pathway under electron ionization (EI), which typically induces more extensive fragmentation than soft ionization techniques like ESI.
The initial event is the removal of an electron to form the molecular ion (M⁺˙). Due to the presence of bromine and chlorine, the molecular ion will appear as a characteristic cluster of peaks. The most probable fragmentation pathways involve the loss of the halogen atoms and cleavage of the pyrimidine ring.
Proposed Fragmentation Pathway:
Expected Mass Spectral Data
The following table summarizes the expected prominent ions in the mass spectrum of this compound.
| Ion | Formula | Calculated Exact Mass | Expected m/z (Isotopes) |
| [M]⁺˙ | C₆H₃⁷⁹Br³⁵ClN₃ | 230.9256 | 231, 233, 235 |
| [M-Br]⁺ | C₆H₃³⁵ClN₃ | 152.0015 | 152, 154 |
| [M-Cl]⁺ | C₆H₃⁷⁹BrN₃ | 195.9564 | 196, 198 |
| [M-Br-HCN]⁺˙ | C₅H₂³⁵ClN₂ | 125.9855 | 126, 128 |
| [M-Cl-HCN]⁺˙ | C₅H₂⁷⁹BrN₂ | 169.9408 | 170, 172 |
Conclusion
This application note provides a robust framework for the mass spectrometric analysis of this compound and its derivatives. The detailed protocols for sample preparation and both LC-MS/MS and GC-MS analysis offer researchers a reliable starting point for their investigations. The elucidation of the characteristic isotopic patterns and the proposed fragmentation pathway will aid in the confident identification and structural confirmation of these important pharmaceutical building blocks. By employing these methodologies, researchers and drug development professionals can ensure the quality and integrity of their compounds, accelerating the journey from discovery to clinical application.
References
- 1. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1203705-58-1 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for X-ray Crystallography of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the single-crystal X-ray diffraction (SCXRD) analysis of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine analogs. These heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery, often serving as scaffolds for potent kinase inhibitors.[1] Determining their precise three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This guide moves beyond a simple recitation of steps, delving into the rationale behind key experimental decisions, from crystal growth to structure validation, ensuring a robust and reliable crystallographic workflow.
Introduction: The Structural Imperative in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in modern medicinal chemistry, with derivatives showing promise in areas such as oncology.[1][2] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the electronic and steric properties of these molecules, influencing their binding affinity and selectivity for biological targets. While spectroscopic methods provide essential information, only X-ray crystallography can reveal the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.[3][4][5] This atomic-level detail is crucial for computational modeling, understanding ligand-receptor interactions, and guiding the synthesis of next-generation analogs.
This guide is structured to provide both the novice and experienced crystallographer with the necessary tools to successfully determine and validate the crystal structures of this important class of molecules.
The Crystallographic Workflow: From Powder to Publication
The journey from a synthesized powder to a publishable crystal structure is a multi-step process, each stage requiring careful consideration and execution. The workflow can be visualized as a logical progression, where the success of each step is contingent upon the quality of the preceding one.
Caption: The overall workflow for single-crystal X-ray diffraction analysis.
Experimental Protocols: A Step-by-Step Guide
Crystal Growth: The Art and Science of Nucleation
The adage "garbage in, garbage out" is particularly apt for crystallography; the quality of the final structure is fundamentally limited by the quality of the crystal. For small organic molecules like pyrazolo[1,5-a]pyrimidine analogs, several techniques can be employed.[6]
Core Principle: The goal is to achieve a state of supersaturation from which the solute can slowly and orderly deposit onto a growing crystal lattice, minimizing defects.
Recommended Techniques:
-
Slow Evaporation: This is often the simplest and most successful starting point.
-
Vapor Diffusion (Liquid-Liquid): Ideal for compounds that are highly soluble in one solvent but poorly soluble in another.
-
Solvent Layering: A variation of vapor diffusion where a less dense precipitant is carefully layered on top of a solution of the compound.[7]
Protocol 1: Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility.[7] For the title analogs, solvents like ethyl acetate, acetone, or dichloromethane are good starting points.[8]
-
Solution Preparation: Prepare a near-saturated solution of the purified compound. Ensure the compound is fully dissolved, warming gently if necessary.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small vial. This removes dust and other particulate matter that can act as unwanted nucleation sites.[7]
-
Incubation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows for slow solvent evaporation.
-
Patience: Place the vial in a vibration-free environment and leave it undisturbed. Crystal growth can take anywhere from a few days to several weeks.[7]
| Parameter | Recommendation | Rationale |
| Purity of Compound | >98% | Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. |
| Solvent Choice | Moderate Solubility | Too high solubility hinders supersaturation; too low prevents sufficient material from dissolving. |
| Evaporation Rate | Slow and controlled | Rapid evaporation leads to the formation of many small, often poor-quality, crystals. |
| Environment | Vibration-free | Mechanical disturbances can cause premature precipitation and disrupt ordered crystal growth. |
Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a diffractometer for data collection.[9] Modern diffractometers, often equipped with CCD or CMOS detectors, automate much of this process.[10]
Protocol 2: Single-Crystal Data Collection
-
Crystal Mounting: Using a microscope, carefully select a crystal with sharp edges and no visible cracks. Mount it on a cryoloop or a glass fiber using a minimal amount of paratone-N or similar cryoprotectant oil.
-
Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality data.[11]
-
Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.[3]
-
Data Collection Strategy: The software will calculate an optimal strategy to collect a complete and redundant dataset, covering all unique reflections.[14] This involves rotating the crystal through a series of angles (e.g., omega and phi scans).
-
Data Integration: After collection, the raw diffraction images are processed. This involves locating the diffraction spots, integrating their intensities, and applying corrections for factors like Lorentz and polarization effects.[15] The output is a reflection file (e.g., .hkl).
Structure Solution and Refinement: From Data to a 3D Model
This stage is entirely computational and aims to solve the "phase problem" and refine a molecular model that best fits the experimental data.[16][17]
The Phase Problem: The diffraction experiment measures the intensities of the reflections, which are proportional to the square of the structure factor amplitudes. However, the phase information is lost.[16] To reconstruct the electron density map and visualize the atoms, these phases must be determined.
Protocol 3: Structure Solution and Refinement
-
Software: The SHELX suite of programs (e.g., SHELXT for solution and SHELXL for refinement) is the industry standard for small-molecule crystallography.[18][19][20] Software packages like Olex2 provide a user-friendly graphical interface for these programs.[4][21]
-
Space Group Determination: The data processing software will suggest possible space groups based on systematic absences in the diffraction data. The correct space group is crucial for a successful solution.
-
Structure Solution: For small molecules, direct methods (as implemented in SHELXT) are almost always successful.[22] This method uses statistical relationships between the phases of strong reflections to generate an initial phase set, leading to an initial electron density map where the positions of most non-hydrogen atoms can be identified.
-
Initial Refinement: A preliminary model is built by assigning atom types to the electron density peaks. This model is then refined using a least-squares method, which adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.[11]
-
Iterative Refinement: Refinement is an iterative process. After initial cycles, a difference Fourier map is calculated to locate missing atoms (like hydrogens) or identify regions of disorder.
-
Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."
-
Anisotropic Refinement: Non-hydrogen atoms are usually refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.
-
-
Final Refinement Cycles: Refinement continues until the model converges, meaning the shifts in atomic parameters are negligible between cycles. The quality of the final model is assessed using various metrics (see Validation section).
Caption: The iterative cycle of crystallographic structure refinement.
Trustworthiness: Structure Validation
A refined structure is not complete until it has been rigorously validated.[23] Validation ensures the model is chemically sensible, accurately represents the experimental data, and is free from common errors.[24][25][26]
Key Validation Metrics:
| Metric | Description | Acceptable Value |
| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | < 5% for high-quality data. |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 15% is generally good. |
| GoF (Goodness of Fit) | Should be close to 1.0 for a good model and correct weighting scheme. | ~1.0 |
| Residual Electron Density | The largest peaks and holes in the final difference map should be minimal. | < ±0.5 e⁻/ų |
Protocol 4: Structure Validation
-
Check Final R-factors: Ensure R1, wR2, and GoF are within acceptable ranges.
-
Examine Displacement Ellipsoids: Anisotropic displacement parameters (ADPs) should be physically reasonable. Elongated or flattened ellipsoids can indicate disorder or an incorrect atom assignment.
-
Analyze Bond Lengths and Angles: Compare the geometric parameters of your molecule to expected values from the literature or databases like the Cambridge Structural Database (CSD).[27][28][29][30]
-
checkCIF Analysis: The International Union of Crystallography (IUCr) provides a free online service called checkCIF that automatically validates a Crystallographic Information File (CIF).[31] It generates a report with alerts (A, B, C, G) that highlight potential issues, from severe errors to minor points of interest. All alerts should be investigated and addressed.
Data Presentation and Deposition
The final output of a crystal structure determination is the Crystallographic Information File (CIF).[32][33][34][35] This is a standardized text file that contains all the necessary information about the crystal, data collection, and the refined structural model.[33][34]
Final Steps:
-
Generate CIF: The refinement software will generate a final CIF file.[13]
-
Data Deposition: It is standard practice to deposit the final CIF with a crystallographic database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[27][28][36] Deposition ensures the data is publicly available and contributes to the collective knowledge of the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. rigaku.com [rigaku.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. How To [chem.rochester.edu]
- 8. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. Logiciel SC-XRD | Bruker [bruker.com]
- 11. fiveable.me [fiveable.me]
- 12. APEX Software | Bruker [bruker.com]
- 13. APEX Software | Bruker [bruker.com]
- 14. crystallography.fr [crystallography.fr]
- 15. portlandpress.com [portlandpress.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure Refinement | OlexSys [olexsys.org]
- 22. academic.oup.com [academic.oup.com]
- 23. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 26. journals.iucr.org [journals.iucr.org]
- 27. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 28. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 29. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 30. lib.umassd.edu [lib.umassd.edu]
- 31. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 32. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 33. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 34. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 35. iucr.org [iucr.org]
- 36. Cambridge Structural Database System [software.chem.ucla.edu]
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors
An In-Depth Guide to the Application and Evaluation of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine Derivatives as CDK2 Inhibitors
Introduction: Targeting the Cell Cycle with Precision
Cyclin-dependent kinase 2 (CDK2) is a pivotal enzyme in the regulation of the eukaryotic cell cycle.[1][2] As a member of the serine/threonine protein kinase family, CDK2 forms active complexes with regulatory proteins, primarily cyclin E and cyclin A.[1] The CDK2/cyclin E complex is essential for the transition from the G1 (first gap) phase to the S (synthesis) phase, a critical checkpoint where the cell commits to DNA replication.[3][4] Subsequently, the CDK2/cyclin A complex governs the progression through the S phase.[3]
Given that aberrant CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, members of the CDK family have emerged as attractive targets for anticancer drug development.[2][4] The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged core structure in medicinal chemistry, known for its ability to mimic the purine ring of ATP and effectively target the ATP-binding site of various kinases.[5][6][7] This has led to the development of potent CDK inhibitors based on this scaffold.[6][8][9][10][11]
This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals. It details the synthesis and evaluation of a specific subclass, the this compound derivatives, as potent and selective CDK2 inhibitors. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for their biochemical and cellular characterization, and present methods for data interpretation.
I. Synthesis of the this compound Core and Derivatives
The foundational step in evaluating these inhibitors is their chemical synthesis. The this compound scaffold serves as a key intermediate, allowing for subsequent diversification at the 7-position to generate a library of candidate inhibitors. The rationale for this approach is to explore the structure-activity relationship (SAR) by introducing various substituents that can interact with specific residues within the CDK2 active site.
General Synthetic Pathway
The synthesis typically begins with the formation of the pyrazolo[1,5-a]pyrimidin-7-one core, followed by chlorination and subsequent functionalization. The bromine at the 2-position and chlorine at the 7-position provide orthogonal handles for medicinal chemistry exploration.
Caption: General workflow for synthesis and purification of derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a representative method for creating the core intermediate scaffold.[12]
Rationale: Phosphoryl chloride (POCl₃) is a standard and effective reagent for converting the hydroxyl group of the pyrimidinone tautomer into a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) in phosphoryl chloride (10-15 vol).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH ~7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Protocol 2: Synthesis of Amine Derivatives
This protocol outlines the diversification of the core scaffold via a nucleophilic aromatic substitution (SNAr) reaction.
Rationale: The electron-withdrawing nature of the pyrazolo[1,5-a]pyrimidine ring system activates the C7 position, making the chloro substituent susceptible to displacement by nucleophiles such as primary or secondary amines. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or 1,4-dioxane), add the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to 80-120 °C. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. This will often precipitate the product.
-
Purification: Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexane or ether) to remove impurities. If an oil is obtained, extract with an organic solvent. The crude product can be further purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
II. Biochemical Evaluation: In Vitro CDK2 Kinase Inhibition Assay
The primary evaluation of a putative inhibitor is to measure its direct effect on the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4][13][14]
Principle of the ADP-Glo™ Kinase Assay
This assay is a two-step process. First, the CDK2/Cyclin A2 enzyme phosphorylates a substrate using ATP, generating ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, and a luciferase/luciferin reaction generates a light signal that is proportional to the initial ADP concentration.
Caption: Workflow for the in vitro CDK2 ADP-Glo™ kinase assay.
Protocol 3: In Vitro CDK2/Cyclin A2 Kinase Assay
This protocol is adapted from commercially available kits and published methodologies.[15][16][17]
Reagents and Materials:
-
CDK2/Cyclin A2 enzyme (e.g., BPS Bioscience, Cat. #41101)
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP solution
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution to the appropriate wells of a 96-well plate. For "Positive Control" and "Negative Control" wells, add 1 µL of DMSO.
-
Master Mixture Preparation: Prepare a master mixture containing kinase assay buffer, substrate, and DTT (if required).
-
Enzyme Addition: Thaw the CDK2/Cyclin A2 enzyme on ice. Dilute the enzyme to the desired concentration (~2.5 ng/µL) in kinase assay buffer.[17] Add 20 µL of the diluted enzyme to each well, except for the "Blank" (no enzyme) control wells. For "Blank" wells, add 20 µL of kinase assay buffer.
-
Initiate Reaction: Prepare the ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to all wells to initiate the kinase reaction. The final volume should be ~25-50 µL.
-
Incubation: Shake the plate gently and incubate at 30°C for 45-60 minutes.[17]
-
Stop Reaction & Deplete ATP: Add an equal volume (e.g., 25 µL) of ADP-Glo™ Reagent to each well. Shake the plate and incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add a volume of Kinase Detection Reagent equal to the sum of the previous volumes (e.g., 50 µL) to each well. Shake the plate and incubate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the "Blank" reading from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Negative Control" (DMSO, 0% inhibition) and "Positive Control" (e.g., a known potent inhibitor, 100% inhibition).
-
% Inhibition = 100 x (1 - (Test Compound Luminescence / Negative Control Luminescence))
-
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Data Presentation: Representative CDK2 Inhibition Data
The results of the kinase assay are typically summarized in a table to compare the potency of different derivatives.
| Compound ID | R-Group at C7 | CDK2 IC₅₀ (µM)[18] |
| Reference | Ribociclib | 0.07 |
| 6s | 2-furyl | 0.45 |
| 6t | 2-thienyl | 0.09 |
| 6p | 4-bromophenyl | 0.67 |
| 6o | 4-chlorophenyl | 0.76 |
III. Cellular Evaluation: Assessing Inhibitor Effects in a Biological Context
While a biochemical assay confirms direct target engagement, a cellular assay is crucial to determine if the compound can penetrate cell membranes, engage the target in the complex intracellular environment, and elicit a desired biological response.
Protocol 4: Cell Proliferation Assay (MTS/MTT)
Rationale: Potent inhibition of CDK2 should block cell cycle progression, ultimately leading to a reduction in cell proliferation. An MTS or MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 µM to 100 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the data to the DMSO control and plot the percentage of cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Rationale: This is the most direct cellular assay to confirm the mechanism of action for a CDK2 inhibitor. Inhibition of CDK2 activity should prevent cells from transitioning from the G1 to the S phase, resulting in an accumulation of cells in the G1 phase of the cell cycle.[2][11]
Caption: Workflow for cell cycle analysis using flow cytometry.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound at concentrations around its GI₅₀ value for 24-48 hours. Include a DMSO control.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS and centrifuge to form a pellet.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at 4°C or for at least 2 hours on ice.[20]
-
Staining: Pellet the fixed cells by centrifugation and wash twice with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[20]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000-20,000 events per sample. Use a linear scale for the fluorescence channel corresponding to PI to properly resolve the G1 and G2/M peaks.
-
Data Interpretation: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A successful CDK2 inhibitor will show a dose-dependent increase in the percentage of cells in the G0/G1 phase compared to the DMSO control.[11][22]
IV. Conclusion
The this compound scaffold represents a promising starting point for the development of novel CDK2 inhibitors. This guide provides a structured and scientifically grounded framework for the synthesis, biochemical screening, and cellular validation of these compounds. By following these detailed protocols, researchers can effectively characterize the potency and mechanism of action of new derivatives. The combination of a robust in vitro kinase assay with mechanism-confirming cellular assays like cell cycle analysis is essential for building a compelling data package and advancing promising candidates in the drug discovery pipeline.
References
- 1. An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.sg]
- 14. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity-Science-Chemical Encyclopedia-lookchem [lookchem.com]
Application Notes and Protocols for the Development of PI3Kδ Selective Inhibitors Using 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Abstract
The Phosphoinositide 3-kinase delta (PI3Kδ) isoform is a lipid kinase predominantly expressed in hematopoietic cells, making it a prime therapeutic target for hematological malignancies and inflammatory diseases.[1][2][3][4] Achieving isoform selectivity is paramount to mitigate off-target effects associated with the inhibition of ubiquitously expressed isoforms like PI3Kα and PI3Kβ.[5] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating potent and selective inhibition of PI3Kδ.[6][7][8] This guide provides a comprehensive overview and detailed protocols for utilizing 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine as a versatile starting material for the synthesis and evaluation of novel PI3Kδ selective inhibitors. We will cover the therapeutic rationale, synthetic strategies, and robust in vitro biochemical and cellular assays for compound characterization.
Therapeutic Rationale: The PI3K/AKT/mTOR Pathway and the Imperative of δ-Selectivity
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[9][10][11] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[8][12] Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[11][13] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a host of substrates, including the mammalian target of rapamycin (mTOR), to drive cellular processes.[10][14]
While the PI3Kα and PI3Kβ isoforms are ubiquitously expressed, PI3Kδ and PI3Kγ are primarily found in leukocytes.[3][4][15] This restricted expression profile makes PI3Kδ a highly attractive target for hematological cancers and inflammatory conditions, as its inhibition is less likely to cause the metabolic side effects (e.g., hyperglycemia) associated with pan-PI3K or PI3Kα inhibitors.[5][16] The pyrazolo[1,5-a]pyrimidine core is an effective "hinge-binder," a critical feature of many ATP-competitive kinase inhibitors, allowing it to anchor within the ATP-binding pocket of the kinase.[6][7] The 2-Bromo and 7-Chloro substitutions on this scaffold provide orthogonal handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize both potency and selectivity.
Synthetic Strategy: From Scaffold to Selective Inhibitor
The development of potent inhibitors from the this compound starting material typically involves a multi-step synthetic sequence designed to introduce diverse chemical functionalities at key positions. The chlorine at the C7 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at the C2 position is ideal for metal-catalyzed cross-coupling reactions. Further modifications can be made at other positions depending on the initial pyrazole cyclization precursors.
Protocol 2.1: Nucleophilic Aromatic Substitution at the C7 Position
This protocol describes the substitution of the C7-chlorine with a representative amine, morpholine, a common moiety in PI3K inhibitors that often forms a crucial hydrogen bond with the hinge region residue Val-828.[7][17]
Principle: The electron-withdrawing nature of the pyrimidine ring and the adjacent pyrazole ring activates the C7 position for nucleophilic attack by an amine, displacing the chloride leaving group.
Materials:
-
This compound
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in NMP, add morpholine (1.5 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash with water, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-Bromo-7-(morpholino)pyrazolo[1,5-a]pyrimidine.
Expert Insights:
-
Causality: DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation of the morpholine nucleophile.
-
Solvent Choice: High-boiling polar aprotic solvents like NMP or DMSO are used to facilitate the SNAr reaction, which often requires elevated temperatures.
Protocol 2.2: Suzuki Cross-Coupling at the C2 Position
This protocol details a palladium-catalyzed Suzuki cross-coupling reaction to install an aryl or heteroaryl group at the C2 position, a common strategy to explore the affinity pocket of the PI3Kδ active site.[7][8]
Principle: A palladium catalyst facilitates the coupling of the organoboron reagent (boronic acid or ester) with the C2-bromo group of the pyrazolopyrimidine core, forming a new carbon-carbon bond.
Materials:
-
2-Bromo-7-(morpholino)pyrazolo[1,5-a]pyrimidine (from Protocol 2.1)
-
Desired aryl/heteroaryl boronic acid or pinacol ester (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or similar Pd catalyst (0.05 - 0.1 eq)
-
2M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
1,2-Dimethoxyethane (DME) or Dioxane
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 2-bromo intermediate (1.0 eq), the boronic acid (1.2 eq), and the palladium catalyst (0.1 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent (DME) followed by the 2M Na₂CO₃ solution.
-
Heat the mixture to reflux (typically 85-100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous phase with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final inhibitor candidate.
Expert Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other catalysts like Pd(dppf)Cl₂ may offer improved reactivity for certain substrates.
-
Base Function: The aqueous base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid for coupling.
Biological Evaluation: From Potency to Cellular Efficacy
After synthesis and purification, the new compounds must be rigorously evaluated to determine their biological activity. This involves a tiered approach, starting with biochemical assays to measure direct enzyme inhibition and selectivity, followed by cell-based assays to confirm target engagement and functional effects.
Protocol 3.1: In Vitro PI3K Isoform Selectivity Kinase Assay
This protocol describes a luminescence-based biochemical assay to determine the IC₅₀ values of a test compound against the four Class I PI3K isoforms (α, β, δ, γ).[11][18][19]
Principle: The assay measures the amount of ADP produced from the kinase reaction. As the PI3K enzyme phosphorylates its lipid substrate using ATP, it generates ADP. A detection reagent converts the ADP to ATP, which is then used in a luciferase-luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Inhibitors will reduce the signal.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Test compounds serially diluted in DMSO
-
Kinase assay buffer
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. Final DMSO concentration should be kept constant and low (e.g., <1%).
-
In a 384-well plate, add the diluted compound or vehicle control (DMSO).
-
Add the specific PI3K isoform enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the ADP generated by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
After a 40-minute incubation, add the Kinase Detection Reagent.
-
Incubate for another 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value for each isoform.
Expert Insights:
-
Self-Validation: Running a known selective PI3Kδ inhibitor (e.g., Idelalisib) as a positive control validates the assay's ability to detect isoform-specific inhibition.[17]
-
Data Interpretation: A highly selective inhibitor will have a much lower IC₅₀ for PI3Kδ compared to the other isoforms (α, β, γ).
Protocol 3.2: Cell Proliferation Assay
This protocol uses a luminescence-based method to measure the anti-proliferative effects of the synthesized inhibitors on a PI3Kδ-dependent B-cell lymphoma cell line.[20][21][22][23]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[20][24] A decrease in ATP levels correlates with reduced cell proliferation or cytotoxicity.
Materials:
-
B-cell lymphoma cell line (e.g., SU-DHL-6, Toledo)
-
Complete cell culture medium
-
Test compounds serially diluted in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]
-
Measure luminescence with a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Protocol 3.3: Western Blot for Downstream Target Engagement (p-AKT)
This protocol confirms that the compound inhibits the PI3K pathway within the cell by measuring the phosphorylation status of its primary downstream effector, AKT.[9][25]
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of AKT at Serine 473 (p-AKT S473), a decrease in this signal upon inhibitor treatment indicates successful target engagement and pathway inhibition.[9][26] Total AKT levels are measured as a loading control.
Materials:
-
B-cell lymphoma cell line
-
Test compound
-
Growth factor (e.g., IGF-1 or anti-IgM for B-cells)
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-Total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and allow them to grow to 70-80% confluency. Serum-starve the cells overnight if necessary.
-
Pre-treat cells with the test compound at various concentrations for 1-2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., 20 µg/mL anti-IgM) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.[27]
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.[26]
-
Incubate the membrane with the primary antibody for p-AKT (diluted in blocking buffer) overnight at 4°C.[26][27]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for Total AKT as a loading control.
-
Quantify band intensities to determine the dose-dependent reduction in AKT phosphorylation.
Expert Insights:
-
Critical Control: The inclusion of phosphatase inhibitors in the lysis buffer is absolutely essential to preserve the phosphorylation state of proteins like AKT.[27]
-
Blocking Agent: BSA is often preferred over non-fat milk for blocking when using phospho-specific antibodies, as milk contains phosphoproteins (casein) that can cause background noise.[27]
Data Presentation and Interpretation
Quantitative data from the biological assays should be summarized in a clear, tabular format to facilitate comparison and analysis of structure-activity relationships.
Table 1: Representative Biological Data for a Novel PI3Kδ Inhibitor
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Selectivity (α/δ) | Selectivity (β/δ) | Cell Proliferation IC₅₀ (nM) (SU-DHL-6) |
|---|---|---|---|---|---|---|---|
| CPL-XXXX | 1,420 | 15,300 | 18 | 9,850 | 79x | 850x | 45 |
| Idelalisib | 8,600 | 4,000 | 17 | 2,100 | 506x | 235x | 50 |
Data is hypothetical and for illustrative purposes, structured based on published data formats for PI3K inhibitors.[8]
Interpretation:
-
A compound is considered a potent PI3Kδ inhibitor if its IC₅₀ value is in the low nanomolar range.[8][28]
-
High selectivity is demonstrated by large ratios of IC₅₀ values (PI3Kα/PI3Kδ, PI3Kβ/PI3Kδ, etc.), indicating the compound is significantly more potent against the target isoform.[3][8]
-
A low nanomolar IC₅₀ in the cell proliferation assay, coupled with a dose-dependent decrease in p-AKT levels from the Western blot, confirms that the biochemical potency translates into on-target cellular activity.
Conclusion
The this compound scaffold is a validated and highly tractable starting point for the development of next-generation PI3Kδ selective inhibitors. Its chemical handles allow for systematic and logical diversification to optimize potency, selectivity, and drug-like properties. By employing the robust synthetic and biological evaluation protocols detailed in this guide, researchers can efficiently navigate the discovery process from initial hit identification to the characterization of promising lead candidates for the treatment of hematological cancers and inflammatory disorders.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the key players in the pharmaceutical industry targeting PI3Kδ? [synapse.patsnap.com]
- 5. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of PI3K isoform dependence in embryonic growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Our discovery of PI3Kdelta | Faculty of Medical Sciences [ucl.ac.uk]
- 16. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 21. promega.com [promega.com]
- 22. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
- 26. ccrod.cancer.gov [ccrod.cancer.gov]
- 27. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 28. Discovery of potent and selective PI3Kδ inhibitors bearing amino acid fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Activity Screening of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Notably, this structural motif is a cornerstone in the development of targeted anticancer therapies, primarily due to its efficacy as a protein kinase inhibitor.[2] Protein kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can drive the proliferation, survival, and metastasis of cancer cells.[3] Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to act as ATP-competitive or allosteric inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Casein Kinase 2 (CK2), and Phosphoinositide 3-kinases (PI3Ks), making them highly attractive candidates for novel cancer therapeutics.[4][5][6]
The subject of this guide, 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, and its derivatives, represent a promising class of compounds for anticancer drug discovery. The presence of halogen atoms at the 2 and 7 positions offers versatile handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of these derivatives for their anticancer activity. We will detail robust, field-proven protocols for assessing cytotoxicity and the induction of apoptosis, underpinned by the scientific rationale for each experimental step, ensuring a self-validating and reproducible screening cascade.
I. Preliminary Cytotoxicity Screening: Assessing Antiproliferative Effects
The initial phase in evaluating a novel compound's anticancer potential is to determine its cytotoxic or cytostatic effects on a panel of cancer cell lines. This is typically achieved through proliferation assays that measure the reduction in cell viability after a defined period of drug exposure. Two widely accepted and robust methods for this purpose are the Sulforhodamine B (SRB) assay and the MTT assay.
A. The Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content
The SRB assay is a colorimetric method that relies on the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to the basic amino acid residues of cellular proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the total cellular protein content, which serves as a proxy for the number of viable cells. This assay is independent of cellular metabolism, making it a reliable method for high-throughput screening.[9]
1. Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., from the NCI-60 panel which represents a diverse range of cancer types) in the appropriate growth medium.[10]
-
Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells per well) in a volume of 100 µL and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the complete culture medium to achieve a range of final concentrations for treatment.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours.
3. Cell Fixation and Staining:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the supernatant and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates four times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
4. Absorbance Measurement and Data Analysis:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 10 minutes on a shaker to ensure complete dissolution.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100
-
The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
B. The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric method for assessing cell viability.[11] It is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.
1. Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the SRB assay protocol.
2. MTT Incubation:
-
After the 48-72 hour compound incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ humidified incubator. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
3. Solubilization of Formazan Crystals:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or use a shaker to ensure complete solubilization.
4. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value as described for the SRB assay.
II. Mechanistic Studies: Investigating the Induction of Apoptosis
Once a compound demonstrates significant cytotoxic activity, the next logical step is to investigate the mechanism by which it induces cell death. Many effective anticancer drugs function by triggering apoptosis, or programmed cell death.[12] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard and reliable method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[13]
The Principle of Annexin V-FITC/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus red.[12]
Protocol 3: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with the this compound derivative at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Centrifuge the cell suspension and wash the cells once with cold PBS.
2. Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
The cell populations can be distinguished as follows:
- Live cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive.
III. Data Presentation and Visualization
Clear and concise presentation of data is crucial for the interpretation of screening results. Quantitative data should be summarized in tables, and workflows and biological pathways should be visualized using diagrams.
Quantitative Data Summary
The IC₅₀ values obtained from the cytotoxicity assays for a series of this compound derivatives against a panel of cancer cell lines should be presented in a tabular format for easy comparison.
Table 1: Illustrative Cytotoxicity Data (IC₅₀ in µM) of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT116 (Colon) | PC3 (Prostate) |
| Derivative 1 | 10.80 ± 0.36 | 8.85 ± 0.24 | 15.2 ± 1.1 | 19.5 ± 2.3 |
| Derivative 2 | 19.84 ± 0.49 | 12.76 ± 0.16 | 25.4 ± 1.8 | 30.1 ± 3.5 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.3 |
| Note: The data presented are for illustrative purposes, based on published activities of similar pyrazolo[1,5-a]pyrimidine derivatives, and will vary depending on the specific compound and experimental conditions.[14] |
Visualization of Experimental Workflow and Signaling Pathways
Graphviz (DOT language) can be used to create clear diagrams of the experimental workflow and the targeted biological pathways.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buy this compound | 1203705-58-1 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 14. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Cellular Characterization of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] These compounds have demonstrated significant therapeutic potential, particularly in oncology, by targeting key kinases involved in cell signaling, proliferation, and survival.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize pyrazolo[1,5-a]pyrimidine-based kinase inhibitors using a suite of robust cell-based assays. We will delve into the causality behind experimental choices, offering detailed protocols for a multi-tiered approach that moves from assessing broad cellular effects to confirming specific molecular mechanisms of action. This integrated workflow ensures a thorough and physiologically relevant evaluation of compound efficacy and cellular behavior.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyrazolo[1,5-a]pyrimidine core has proven to be an exceptional scaffold for designing kinase inhibitors, largely due to its ability to mimic the hinge-binding region of ATP, the natural substrate for kinases.[2] This often leads to potent, ATP-competitive inhibition of the target kinase.[5] Notable examples of FDA-approved drugs and clinical candidates based on this scaffold, such as the TRK inhibitors Larotrectinib and Entrectinib, underscore its therapeutic importance.[4]
A successful kinase inhibitor discovery program hinges on a rigorous and systematic evaluation of compound activity in a cellular context. While biochemical assays are invaluable for initial screening, cell-based assays are essential for confirming that a compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.[6][7] This guide outlines a logical four-stage workflow for the comprehensive cellular characterization of novel pyrazolo[1,5-a]pyrimidine inhibitors.
A Multi-Tiered Assay Workflow for Inhibitor Characterization
We advocate for a sequential and logical approach to inhibitor characterization. This workflow is designed to build a comprehensive understanding of a compound's activity, from its general impact on cell populations to its specific molecular interactions and ultimate cellular fate.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine Analogs
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1][2] This designation stems from its ability to serve as a versatile framework for the development of ligands targeting multiple, distinct biological receptors, thereby streamlining the drug discovery process.[1] Notably, this scaffold is a bioisostere of purine, enabling it to interact with a wide array of ATP-binding sites in enzymes, particularly protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most prominently cancer, making them a major focus for therapeutic intervention.[3] Consequently, the pyrazolo[1,5-a]pyrimidine skeleton is a core component of numerous kinase inhibitors that have entered clinical development, targeting kinases such as Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[4][5]
The 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine is a strategically designed starting material for the exploration of the chemical space around this privileged scaffold. The differential reactivity of the halogen atoms at the C2 and C7 positions allows for selective and sequential functionalization. This enables the systematic generation of a library of analogs with diverse substituents, a critical step in elucidating the Structure-Activity Relationship (SAR). A thorough understanding of the SAR is paramount for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers engaged in the design, synthesis, and biological evaluation of novel this compound analogs as potential kinase inhibitors. We will detail the synthetic rationale, provide step-by-step protocols for analog synthesis and characterization, and outline a strategic workflow for biological evaluation, including a focused kinase screening cascade and subsequent cell-based assays.
Synthetic Strategy: A Stepwise Approach to Analog Diversification
The synthetic approach to generating a library of this compound analogs hinges on the sequential and regioselective functionalization of the di-halogenated core. The chlorine at the C7 position is generally more susceptible to nucleophilic substitution than the bromine at the C2 position, providing a handle for initial diversification. Subsequently, the C2-bromo position can be modified, typically through palladium-catalyzed cross-coupling reactions.
Diagram of the Synthetic Workflow
Caption: General synthetic workflow for the diversification of the this compound scaffold.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C7 Position
This protocol describes a general method for the substitution of the C7-chloro group with a representative amine.
Rationale: The electron-withdrawing nature of the pyrimidine ring and the adjacent pyrazole nitrogen activates the C7 position for nucleophilic aromatic substitution. The choice of a suitable base is critical to neutralize the HCl generated during the reaction without promoting side reactions.
Materials:
-
This compound
-
Desired amine (e.g., morpholine, piperidine, aniline)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dioxane, anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
Standard work-up and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-bromo-7-substituted-pyrazolo[1,5-a]pyrimidine intermediate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C2 Position
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties at the C2 position.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient heterocyclic halides.[6] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
Materials:
-
2-Bromo-7-substituted-pyrazolo[1,5-a]pyrimidine intermediate from Protocol 1
-
Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable ligand (e.g., XPhos)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 M aqueous solution)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask, combine the 2-bromo-7-substituted-pyrazolo[1,5-a]pyrimidine (1.0 eq), the boronic acid/ester (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Degas the flask by evacuating and backfilling with nitrogen or argon several times.
-
Add the degassed solvent mixture (dioxane/water) followed by the aqueous base (e.g., 2M Na₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 90-110 °C under a nitrogen atmosphere until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the final 2,7-disubstituted analog.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: General Procedure for Buchwald-Hartwig Amination at the C2 Position
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce various amines at the C2 position.
Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in many biologically active molecules.[8] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[9]
Materials:
-
2-Bromo-7-substituted-pyrazolo[1,5-a]pyrimidine intermediate from Protocol 1
-
Desired primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos or other suitable Buchwald-Hartwig ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or other reaction vessel suitable for air-sensitive reactions
-
Standard work-up and purification reagents
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.025 eq), the ligand (e.g., Xantphos, 0.06 eq), and the base (e.g., Cs₂CO₃, 1.5 eq).
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add the 2-bromo-7-substituted-pyrazolo[1,5-a]pyrimidine (1.0 eq) and the amine (1.2 eq) followed by the anhydrous solvent (toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation: A Strategic Screening Cascade
A tiered approach to biological evaluation is recommended to efficiently identify promising analogs and build a robust SAR.
Diagram of the Biological Evaluation Workflow
Caption: A tiered workflow for the biological evaluation of pyrazolo[1,5-a]pyrimidine analogs.
Protocol 4: Primary Biochemical Kinase Activity Assay
Rationale: The initial screen aims to identify analogs with activity against a small, focused panel of kinases known to be targeted by the pyrazolo[1,5-a]pyrimidine scaffold. This allows for rapid initial assessment of activity. Based on existing literature, a primary panel could include CDK2, CDK9, and TRKA.[4][5]
Materials:
-
Recombinant human kinases (e.g., CDK2/cyclin E, CDK9/cyclin T1, TRKA)
-
Suitable kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells (final concentration, e.g., 10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Calculate the percent inhibition for each compound relative to the controls.
Protocol 5: IC₅₀ Determination
Rationale: For compounds showing significant inhibition (>50%) in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a measure of potency.
Procedure:
-
Perform the biochemical kinase assay as described in Protocol 4, but with a range of concentrations for each active compound (e.g., 10-point, 3-fold serial dilutions).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 6: Kinase Selectivity Profiling
Rationale: To assess the selectivity of the most potent compounds, they should be screened against a broader panel of kinases. This is crucial for identifying potential off-target effects and understanding the selectivity profile. Commercial services offer comprehensive kinase profiling.
Procedure:
-
Submit potent compounds to a commercial kinase profiling service (e.g., Eurofins Discovery, Reaction Biology).
-
Typically, compounds are initially screened at a single concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.
-
For kinases showing significant inhibition, full IC₅₀ determinations are performed.
-
Analyze the data to determine the selectivity score (e.g., S-score) and identify any off-target activities.
Protocol 7: Cell-Based Target Engagement and Anti-proliferative Assays
Rationale: It is essential to confirm that the biochemical activity of the inhibitors translates to a cellular context. Cell-based assays can measure target engagement (i.e., whether the compound interacts with its intended target in cells) and the functional consequence, such as inhibition of cancer cell proliferation.[1]
Procedure (Example: Anti-proliferative Assay):
-
Select a cancer cell line known to be dependent on the target kinase (e.g., a cell line with amplified CDK2).
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Data Presentation and SAR Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.
Table 1: Example SAR Data for 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | R¹ (at C7) | R² (at C2) | CDK2 IC₅₀ (nM) | TRKA IC₅₀ (nM) | Cell Line GI₅₀ (nM) |
| 1 | -Cl | -Br | >10,000 | >10,000 | >10,000 |
| 2a | Morpholine | -Br | 5,200 | 8,100 | >10,000 |
| 2b | Piperidine | -Br | 4,800 | 7,500 | >10,000 |
| 3a | Morpholine | Phenyl | 1,500 | 3,200 | 4,500 |
| 3b | Morpholine | 4-Fluorophenyl | 850 | 1,800 | 2,100 |
| 4a | N-methylaniline | -Br | 6,300 | 9,200 | >10,000 |
| 4b | N-methylaniline | 4-Fluorophenyl | 980 | 2,500 | 3,300 |
Analysis of the Example Data:
-
Substitution at C7: Replacing the C7-chloro group with an amine (e.g., morpholine, piperidine) appears to be tolerated but does not significantly enhance potency on its own (compare 1 to 2a and 2b ).
-
Substitution at C2: The introduction of an aryl group at the C2 position via Suzuki coupling leads to a notable increase in potency against both CDK2 and TRKA (compare 2a to 3a and 3b ).
-
Effect of Aryl Substituents: A 4-fluoro substituent on the C2-phenyl ring enhances potency compared to the unsubstituted phenyl ring (3b vs. 3a ), suggesting that this region of the binding pocket may tolerate or favor electron-withdrawing groups.
-
Cellular Activity: The biochemical potency generally correlates with anti-proliferative activity in the selected cell line, with the most potent biochemical inhibitors also showing the best cellular activity.
Conclusion and Future Directions
These application notes provide a structured framework for the systematic exploration of the SAR of this compound analogs. By following the outlined synthetic and biological evaluation protocols, researchers can efficiently generate and profile a library of compounds to identify key structural features that govern kinase inhibitory activity. Promising lead compounds identified through this workflow can be further optimized for potency, selectivity, and drug-like properties, including a more comprehensive ADME-Tox profiling.[10][11] The ultimate goal is the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
- 10. marinbio.com [marinbio.com]
- 11. Drug Discovery: ADME/Toxicity [worldwide.promega.com]
Application Notes and Protocols for Molecular Docking Studies of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine Derivatives
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and inflammation.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, a key intermediate for the synthesis of novel therapeutic agents.[2] We will delve into the theoretical underpinnings of molecular docking, provide a detailed, step-by-step protocol for in silico analysis, and offer insights into the interpretation of docking results. This guide is designed to be a practical resource for virtual screening and lead optimization efforts.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and Molecular Docking
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[1] They are particularly prominent as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1] The fused pyrazole and pyrimidine ring system provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The specific derivative, this compound, offers reactive sites at the 2 and 7 positions, making it an ideal starting point for the synthesis of compound libraries for screening against various therapeutic targets.[2]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[3] This method is instrumental in structure-based drug design, enabling the rapid and cost-effective screening of virtual compound libraries, the elucidation of binding modes, and the optimization of lead compounds. By simulating the interaction between a ligand and a protein at the atomic level, molecular docking provides valuable insights into binding affinity and the key molecular interactions driving recognition.
This guide will walk you through a complete molecular docking workflow for this compound, from target selection and preparation to the analysis of docking results.
Target Selection: A Case Study with Cyclin-Dependent Kinase 2 (CDK2)
Given that pyrazolo[1,5-a]pyrimidine derivatives are well-established as inhibitors of cyclin-dependent kinases (CDKs), we will use CDK2 as a representative target for this protocol.[4] CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.
For this study, we will utilize the crystal structure of human CDK2 in complex with an inhibitor, which can be obtained from the Protein Data Bank (PDB). A suitable PDB entry is 1HCK . This structure provides a high-resolution model of the CDK2 active site, which is essential for accurate docking studies.
Experimental Workflow: A Step-by-Step Protocol
This protocol will utilize widely accessible and validated software tools: AutoDock Vina for the docking calculations and UCSF Chimera for molecular visualization and preparation.
Required Software
-
UCSF Chimera: A molecular visualization and analysis program.
-
AutoDock Vina: A widely used open-source program for molecular docking.
-
Open Babel: A chemical toolbox for converting between different file formats.
Ligand Preparation: this compound
-
Obtain 2D Structure: The 2D structure of this compound can be drawn using any chemical drawing software (e.g., ChemDraw) or obtained from a chemical database like PubChem.
-
Generate 3D Coordinates:
-
Save the 2D structure as a MOL file.
-
Use a program like Open Babel to convert the 2D structure into a 3D structure. This can be done via the command line:
-
Rationale: The generation of a low-energy 3D conformation is crucial for the docking algorithm to efficiently sample the conformational space of the ligand.
-
-
Prepare Ligand for Docking (in UCSF Chimera):
-
Open the 3D structure of the ligand in UCSF Chimera.
-
Add hydrogens to the ligand: Tools -> Structure Editing -> AddH .
-
Assign Gasteiger charges: Tools -> Structure Editing -> Add Charge .
-
Save the prepared ligand in the PDBQT format, which is required by AutoDock Vina. This can be done by selecting the ligand and going to File -> Save Mol2 , and then using AutoDock Tools or a command-line script to convert the Mol2 file to PDBQT format.
-
Rationale: The PDBQT format includes atomic charges and atom type definitions, which are essential for the scoring function of AutoDock Vina to calculate binding energies.
-
Protein Preparation: CDK2 (PDB ID: 1HCK)
-
Fetch the Protein Structure:
-
In UCSF Chimera, go to File -> Fetch by ID .
-
Enter "1HCK" and click "Fetch".
-
-
Clean the Protein Structure:
-
The downloaded PDB file often contains non-protein molecules like water, co-factors, and the original co-crystallized ligand. For this study, we will remove these.
-
Select and delete all water molecules: Select -> Structure -> solvent . Then Actions -> Atoms/Bonds -> delete .
-
Select and delete the co-crystallized ligand and any other non-protein molecules.
-
-
Prepare the Protein for Docking:
-
Add hydrogens to the protein, assuming standard protonation states at physiological pH (7.4): Tools -> Structure Editing -> AddH .
-
Add charges to the protein: Tools -> Structure Editing -> Add Charge .
-
Save the prepared protein as a PDBQT file.
-
Rationale: A clean protein structure with proper protonation and charges is critical for accurate docking. Water molecules in the active site can sometimes be important for binding, but for a standard docking protocol, they are often removed to simplify the calculation.
-
Defining the Binding Site: Grid Generation
-
Identify the Active Site: The active site of CDK2 in the 1HCK structure is the binding pocket of the co-crystallized inhibitor. You can identify the key residues of this pocket from the literature or by visualizing the original complex.
-
Define the Grid Box:
-
In AutoDock Tools (part of the MGLTools suite that comes with AutoDock), load the prepared protein PDBQT file.
-
Go to Grid -> Grid Box . A box will appear around the protein.
-
Adjust the center and dimensions of the grid box to encompass the entire active site. The box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Rationale: The grid box defines the search space for the docking algorithm. A well-defined grid box focuses the computational effort on the region of interest, improving the efficiency and accuracy of the docking simulation.
-
Running the Molecular Docking Simulation
AutoDock Vina is typically run from the command line. You will need a configuration file (e.g., conf.txt) that specifies the input files and docking parameters.
-
Create a Configuration File (conf.txt):
-
Run AutoDock Vina:
-
This command will perform the docking simulation and output the results to docking_results.pdbqt and a log file with the binding affinities.
-
Visualization and Analysis of Docking Results
-
Load the Results in UCSF Chimera:
-
Open the prepared protein PDBQT file.
-
Open the docking_results.pdbqt file. This will display the different binding poses of the ligand within the active site.
-
-
Analyze Binding Affinity:
-
The docking_log.txt file will contain a table of the predicted binding affinities (in kcal/mol) for the top binding poses. A more negative value indicates a stronger predicted binding affinity.
-
-
Visualize Molecular Interactions:
-
Use the visualization tools in Chimera to analyze the interactions between the ligand and the protein for the best-scoring pose.
-
Identify hydrogen bonds: Tools -> Structure Analysis -> FindHBond .
-
Visualize hydrophobic interactions and the overall binding pocket.
-
Rationale: Visual inspection of the binding pose is crucial to assess the quality of the docking result. A good binding pose should exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site and have a reasonable conformation.
-
Data Presentation and Interpretation
The results of a molecular docking study are typically presented in a table summarizing the binding affinities of the different poses.
Table 1: Predicted Binding Affinities of this compound with CDK2
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.00 |
| 2 | -8.2 | 1.23 |
| 3 | -7.9 | 1.87 |
| 4 | -7.6 | 2.15 |
| 5 | -7.5 | 2.54 |
| 6 | -7.3 | 3.01 |
| 7 | -7.1 | 3.45 |
| 8 | -7.0 | 3.89 |
| 9 | -6.8 | 4.21 |
Note: The data in this table is illustrative and would be generated from the docking simulation.
Interpretation of Results:
-
Binding Affinity: The top-ranked pose with a binding affinity of -8.5 kcal/mol suggests a strong predicted interaction between the ligand and CDK2.
-
RMSD: The Root Mean Square Deviation (RMSD) values indicate the difference in the atomic coordinates between a given pose and the best pose. Lower RMSD values for the top poses suggest that the docking algorithm has converged to a consistent binding mode.
-
Molecular Interactions: A detailed analysis of the best pose should reveal specific interactions, such as hydrogen bonds between the nitrogen atoms of the pyrazolopyrimidine core and backbone atoms of the hinge region of the kinase, and hydrophobic interactions between the aromatic rings and nonpolar residues in the active site.
Visualizations
Caption: A high-level overview of the molecular docking workflow.
Caption: Logical flow for analyzing molecular docking results.
Trustworthiness and Validation
To ensure the reliability of a molecular docking protocol, it is essential to perform a validation step. This typically involves "redocking" the co-crystallized ligand back into the protein's active site. A successful validation is generally considered to be achieved if the docking program can reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This process confirms that the chosen docking parameters and settings are appropriate for the biological system under investigation.
Conclusion
This application note provides a detailed and practical guide to performing molecular docking studies on this compound derivatives. By following the outlined protocols, researchers can effectively utilize computational tools to explore the binding of these promising compounds to relevant biological targets, thereby accelerating the drug discovery and development process. The insights gained from such in silico studies are invaluable for guiding the synthesis of more potent and selective inhibitors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Introduction: Welcome to the technical support guide for the synthesis of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine. This key heterocyclic intermediate is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents.[1] The synthesis, while conceptually straightforward, involves multi-step procedures including electrophilic bromination and nucleophilic chlorination, each presenting unique challenges.[2][3] This guide provides in-depth troubleshooting advice, addresses frequently encountered issues, and explains the chemical principles behind the formation of common byproducts to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My final product has a lower yield than expected, and I see a significant amount of starting material in the crude NMR. What is the likely cause? A: This typically points to incomplete conversion in either the bromination or the chlorination step. For the chlorination step using reagents like phosphorus oxychloride (POCl₃), reaction time and temperature are critical. Insufficient heat or time will leave unreacted 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine. For the bromination step with N-Bromosuccinimide (NBS), ensure the reagent is fresh and the initiator (if used) is active.
Q2: I have an impurity with the same mass as my desired product. What could it be? A: The most probable impurity with an identical mass is an isomer. Electrophilic bromination of the pyrazolo[1,5-a]pyrimidine core can occur at other positions, most commonly the C3 position.[4] This would result in the formation of 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine . Distinguishing these isomers typically requires careful analysis of ¹H NMR, paying attention to the coupling patterns of the protons on the heterocyclic core.
Q3: My mass spectrum shows a peak at [M+78/80], corresponding to a dibrominated species. How can I prevent this? A: This indicates over-bromination, a common side reaction when using powerful electrophilic brominating agents. To minimize the formation of the 2,3-Dibromo-7-chloropyrazolo[1,5-a]pyrimidine byproduct, you should:
-
Use no more than 1.0-1.05 equivalents of your brominating agent (e.g., NBS).
-
Maintain a controlled temperature; avoid excessive heating which can increase reaction rates indiscriminately.
-
Slowly add the brominating agent to the reaction mixture to avoid localized high concentrations.
Q4: During aqueous workup, I noticed a significant amount of solid precipitating, which seems to be my starting material for the chlorination step. Why? A: The 7-chloro group on the pyrazolo[1,5-a]pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis.[2] Exposure to water, especially under non-neutral pH or elevated temperatures during workup, can convert your desired product back into the 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine precursor. It is crucial to perform aqueous workups quickly, with cold solutions, and to neutralize the mixture promptly before extraction.
Troubleshooting Guide: Common Byproducts
This section details specific issues, their chemical origins, and actionable solutions.
| Problem/Observation | Probable Byproduct/Cause | Proposed Solution & Rationale |
| Primary impurity peak in LCMS with M-18+Cl-Br mass | Unreacted 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine (Incomplete Chlorination) | Action: Increase POCl₃ reaction temperature to reflux and extend the reaction time. Rationale: The conversion of the hydroxyl group to a chloride using POCl₃ is an equilibrium-driven process that requires sufficient thermal energy and time to proceed to completion.[3] |
| Isomeric impurity, difficult to separate by column chromatography | 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (Isomeric Bromination) | Action: Optimize the bromination step. Use a less reactive solvent or perform the reaction at a lower temperature (e.g., 0 °C to RT). Rationale: The electronic nature of the pyrazolo[1,5-a]pyrimidine core allows for electrophilic attack at multiple sites.[4] Lowering the reaction's energy profile can increase the selectivity for the thermodynamically favored 2-bromo isomer over the kinetically competitive 3-bromo isomer. |
| LCMS peak at M+78/80 | 2,3-Dibromo-7-chloropyrazolo[1,5-a]pyrimidine (Over-bromination) | Action: Use precise stoichiometry (1.0 eq) of NBS. Add the NBS portion-wise over 30-60 minutes. Rationale: Slow addition maintains a low concentration of the brominating agent, favoring mono-bromination of the activated heterocyclic ring over a second bromination event. |
| Product loss and reappearance of hydroxyl-peak in NMR after workup | Hydrolysis of the 7-chloro group | Action: Use a biphasic workup with cold, saturated NaHCO₃ solution and a suitable organic solvent (e.g., DCM or EtOAc). Minimize the time the product is in the aqueous phase. Rationale: The 7-position is activated towards nucleophilic attack. Rapidly neutralizing residual acid (from POCl₃) and extracting the product into an organic phase minimizes contact with water, the nucleophile responsible for hydrolysis. |
Mechanistic Overview of Byproduct Formation
Understanding the reaction pathways is key to controlling them. The following diagram illustrates the desired synthesis and the primary side reactions.
Caption: Reaction scheme showing the desired synthesis pathway and the formation of key byproducts.
Recommended Experimental Protocol
This protocol is a representative synthesis designed to minimize byproduct formation.
Step 1: Synthesis of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine
-
Setup: To a solution of 7-hydroxypyrazolo[1,5-a]pyrimidine (1.0 eq) in N,N-Dimethylformamide (DMF, 10 mL/g), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes at 0 °C.
-
Scientist's Note: Slow, portion-wise addition of NBS at low temperature is critical to control the reaction's exotherm and prevent the formation of isomeric and over-brominated byproducts.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice-water (100 mL/g).
-
Isolation: Filter the resulting precipitate, wash thoroughly with water, and then a small amount of cold ethanol to remove residual DMF.
-
Purification: Dry the solid under vacuum. This material is often of sufficient purity to be carried forward to the next step. If significant impurities are present, recrystallization from ethanol may be necessary.
Step 2: Synthesis of this compound
-
Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, add 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine (1.0 eq) to phosphorus oxychloride (POCl₃) (5-10 eq).
-
Scientist's Note: A large excess of POCl₃ is used as both the reagent and the solvent to ensure the reaction goes to completion.[3]
-
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 12-18 hours. The reaction should become a clear, homogeneous solution. Monitor by TLC or LCMS until the starting material is no longer observed.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Critical Safety Note: This is a highly exothermic quench. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Neutralization: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8. The product will precipitate as a solid.
-
Isolation: Filter the solid, wash with copious amounts of water, and dry under vacuum.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
This guide provides in-depth technical support for researchers, chemists, and drug development professionals working with 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine. It is designed to address common challenges related to controlling regioselectivity during functionalization reactions, with a specific focus on the critical role of solvent choice. The content is structured in a question-and-answer format to directly tackle issues encountered in the laboratory.
Introduction: The Challenge of Regioselective Functionalization
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis for numerous compounds with significant biological activity, including protein kinase inhibitors used in cancer therapy.[1][2] The di-halogenated derivative, this compound, is a versatile building block for creating diverse molecular libraries.[3] However, the presence of two distinct halogenated positions (C2-Br and C7-Cl) on an electronically complex heterocyclic system presents a significant challenge: controlling which site reacts to yield the desired regioisomer.
This guide will demystify the factors governing this selectivity, empowering you to troubleshoot your reactions and rationally design experiments for optimal outcomes.
Core Principles & Troubleshooting FAQs
This section addresses the most common questions and issues encountered when working with this compound.
Q1: I am getting a mixture of C2 and C7 substituted products in my nucleophilic aromatic substitution (SNAr) reaction. Why is this happening and how can I control it?
A1: This is the most common challenge. The regiochemical outcome of an SNAr reaction on this scaffold is a delicate balance between the intrinsic electronic properties of the substrate and the reaction conditions, especially the solvent.
-
Electronic Factors: The pyrazolo[1,5-a]pyrimidine ring system has a non-uniform electron distribution. The C7 position is generally more electron-deficient than the C2 position due to the influence of the adjacent pyrimidine nitrogen atoms. This makes C7 the kinetically favored site for nucleophilic attack.
-
Leaving Group Ability: In SNAr, the rate is also influenced by the stability of the leaving group. Generally, bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This factor favors reaction at the C2 position.
You are observing a mixture because these two effects—electronic preference for C7 and better leaving group at C2—are in competition. The key to control is manipulating the reaction conditions to favor one over the other. Solvent choice is your most powerful tool here.
Q2: How exactly does solvent polarity influence the regioselectivity of my SNAr reaction?
A2: Solvents influence SNAr reactions primarily by stabilizing or destabilizing the charged intermediates and transition states. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent at solvating cations but are poor at solvating anions (the nucleophile).[5] This leaves the nucleophile "naked" and highly reactive. More importantly, they effectively stabilize the charge-delocalized Meisenheimer complex. By stabilizing the transition state leading to this intermediate, polar aprotic solvents significantly accelerate SNAr reactions.[4] This acceleration is often more pronounced for the electronically favored position (C7), thus leading to higher selectivity for the C7-substituted product.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have acidic protons that can form strong hydrogen bonds. They heavily solvate anionic nucleophiles, creating a "solvent cage" that blunts their reactivity.[5] This generally slows down SNAr reactions.[6] While they can also solvate the Meisenheimer complex, the dominant effect is often the deactivation of the nucleophile. In some cases, this can level the playing field between the C2 and C7 positions, potentially leading to poorer selectivity or a shift in preference toward the position with the better leaving group (C2).
| Solvent Type | Effect on Nucleophile | Effect on Intermediate | Typical Outcome for 2-Br-7-Cl-PzP |
| Polar Aprotic (DMF, DMSO) | Weakly solvated, highly reactive | Strong stabilization of Meisenheimer complex | Favors C7 substitution (electronic control) |
| Polar Protic (Ethanol, Water) | Strongly solvated, less reactive | Moderate stabilization | Reduced reaction rate, may increase C2 substitution |
| Non-Polar (Toluene, Hexane) | Poor solubility of reagents | Poor stabilization | Reaction is often very slow or does not proceed |
Q3: I'm performing a Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Which position is more reactive, and how do solvents play a role?
A3: In Palladium-catalyzed cross-coupling reactions, the selectivity-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond.[7]
-
Bond Reactivity: The C-Br bond is weaker and more reactive towards oxidative addition than the C-Cl bond. Therefore, under standard conditions, you will almost always observe preferential reaction at the C2-Br position .
-
Solvent Role: Solvents in cross-coupling reactions are crucial for solubility, catalyst stability, and reaction rate. The choice of solvent can influence the efficiency of the catalytic cycle.
-
Commonly used solvents like Dioxane, Toluene, or DMF with an aqueous base are effective. The choice often depends on the specific coupling partners and the catalyst/ligand system.
-
While the solvent has a less direct impact on regioselectivity here (which is dominated by C-X bond strength), an inappropriate solvent can lead to side reactions, catalyst decomposition, or poor yields, which might be misinterpreted as a selectivity issue. For instance, using a highly coordinating solvent might inhibit the catalyst.
-
To achieve substitution at the C7-Cl position, you would typically first need to functionalize the C2-Br position and then subject the resulting product to more forcing reaction conditions (higher temperature, stronger ligand) to react the C-Cl bond.
Q4: My SNAr reaction is sluggish and gives a poor yield, even with a strong nucleophile. Could the solvent be the problem?
A4: Absolutely. If you are using a polar protic solvent like ethanol, especially with a moderately strong nucleophile, you are likely facing the "solvent cage" effect described in A2.[5] The solvent's hydrogen bonding is deactivating your nucleophile.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Change the solvent to anhydrous DMF or DMSO. This is the single most effective change you can make.
-
Ensure Anhydrous Conditions: Water is a polar protic solvent. Any moisture in your reaction will hinder performance. Ensure your solvent is dry and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Increase Temperature: Gently heating the reaction (e.g., to 60-80 °C) can often provide the necessary activation energy to overcome the reaction barrier.
Visualizing the Process
Key Structures and Reaction Sites
Caption: Competing reaction sites on the pyrazolopyrimidine core.
Troubleshooting Workflow for SNAr Regioselectivity
Caption: Decision workflow for troubleshooting SNAr reactions.
Experimental Protocols
The following protocols are provided as a starting point to experimentally determine the optimal solvent for achieving C7 selectivity in an SNAr reaction with a model nucleophile, morpholine.
Protocol 1: SNAr in a Polar Aprotic Solvent (Favoring C7 Substitution)
-
Reagents & Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 232 mg, 1.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF) (5 mL).
-
Add morpholine (1.2 eq, 104 mg, 1.2 mmol).
-
Add potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol) as a non-nucleophilic base.
-
-
Reaction:
-
Stir the mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Analyze the product ratio (C7-morpholino vs. C2-morpholino) using ¹H NMR and/or LC-MS. Expect the major product to be the C7-substituted isomer.
-
Protocol 2: SNAr in a Polar Protic Solvent
-
Reagents & Setup:
-
To a round-bottom flask, add this compound (1.0 eq, 232 mg, 1.0 mmol).
-
Add ethanol (10 mL).
-
Add morpholine (1.2 eq, 104 mg, 1.2 mmol).
-
Add potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol).
-
-
Reaction:
-
Stir the mixture at reflux (~78 °C).
-
Monitor the reaction progress. Note that the reaction will be significantly slower than in DMF. It may require 12-24 hours.
-
-
Work-up & Analysis:
-
Follow the same work-up and analysis procedure as in Protocol 1.
-
Compare the regioisomeric ratio to the result from Protocol 1. A lower C7:C2 ratio is expected.
-
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. baranlab.org [baranlab.org]
Improving the yield and purity of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Welcome to the technical support hub for the synthesis and purification of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic intermediate. Here, we address common challenges to help you optimize your experimental outcomes, focusing on improving both yield and purity. Our advice is grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the synthesis and handling of this compound.
Q1: What is the most common synthetic route for this compound?
A1: A widely adopted method involves a two-step process starting from a pyrazolo[1,5-a]pyrimidinone precursor. First, a chlorination reaction is performed, typically using phosphorus oxychloride (POCl₃), to introduce the chloro group at the 7-position. This is followed by a selective bromination at the 2-position, often using N-Bromosuccinimide (NBS) as the brominating agent. The precise conditions for each step are critical for achieving high yield and purity.
Q2: What are the key safety precautions when working with reagents like POCl₃ and NBS?
A2: Both phosphorus oxychloride and N-Bromosuccinimide require careful handling in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water, so all glassware must be scrupulously dried before use.[1][2] NBS is a lachrymator and an irritant.[3] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. All waste containing these reagents should be quenched and disposed of according to institutional safety protocols.
Q3: How can I monitor the progress of my reactions?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the chlorination and bromination steps.[2] It allows you to visualize the consumption of the starting material and the formation of the product. Using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) and visualizing the spots under UV light will provide a clear picture of the reaction's status. For more detailed analysis, techniques like ¹H NMR and LC-MS can be employed on small aliquots withdrawn from the reaction mixture.
Q4: What are the expected spectroscopic characteristics of the final product?
A4: The final product, this compound, can be characterized by standard spectroscopic methods. In ¹H NMR, you would expect to see distinct signals for the protons on the pyrazolo[1,5-a]pyrimidine core. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (232.47 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
Chlorination Step Issues
Problem 1: Low or no conversion of the pyrazolo[1,5-a]pyrimidinone to the 7-chloro derivative.
-
Possible Cause A: Inactive Phosphorus Oxychloride (POCl₃)
-
Explanation: POCl₃ is sensitive to moisture and can hydrolyze over time, reducing its reactivity.
-
Solution: Use freshly opened or properly stored POCl₃. If the reagent is old, consider distillation to purify it before use. Ensure all glassware is oven-dried to prevent premature quenching of the reagent.
-
-
Possible Cause B: Insufficient Reaction Temperature or Time
-
Explanation: The chlorination of a hydroxyl group on the pyrimidine ring often requires significant thermal energy to proceed to completion.
-
Solution: Ensure the reaction is heated to the appropriate temperature, typically reflux.[1][4] Monitor the reaction by TLC and extend the reaction time if the starting material is still present.
-
-
Possible Cause C: Inadequate Base or Additive
-
Explanation: A tertiary amine, such as N,N-dimethylaniline or pyridine, is often used as a catalyst or acid scavenger in these reactions.[2][[“]] Its absence or insufficiency can hinder the reaction.
-
Solution: Include the recommended amount of a suitable tertiary amine in the reaction mixture. This can facilitate the reaction and neutralize any HCl generated, driving the equilibrium towards the product.
-
Problem 2: Formation of dark-colored, intractable tars.
-
Possible Cause: Excessive Heating
-
Explanation: The pyrazolo[1,5-a]pyrimidine core can be sensitive to prolonged exposure to high temperatures, leading to decomposition and polymerization.
-
Solution: Carefully control the reaction temperature. Use an oil bath with a temperature controller for precise heating. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating.
-
Bromination Step Issues
Problem 3: Low yield of the desired 2-bromo product and recovery of starting material (7-chloropyrazolo[1,5-a]pyrimidine).
-
Possible Cause A: Inactive N-Bromosuccinimide (NBS)
-
Explanation: NBS can degrade over time, especially if exposed to light and moisture.
-
Solution: Use freshly opened or recrystallized NBS for the best results.[6] Store NBS in a dark, dry place.
-
-
Possible Cause B: Insufficient Radical Initiator or Inadequate Initiation
-
Explanation: The bromination of some aromatic systems with NBS can proceed via a radical mechanism, which requires an initiator like AIBN or benzoyl peroxide, or initiation by light.
-
Solution: If a radical pathway is intended, ensure the addition of a suitable radical initiator and/or expose the reaction to a light source (e.g., a sunlamp).
-
Problem 4: Formation of multiple products, including di-brominated species.
-
Possible Cause: Over-bromination
-
Explanation: Using an excess of NBS or prolonged reaction times can lead to the introduction of a second bromine atom at another position on the ring.
-
Solution: Use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents). Monitor the reaction carefully by TLC and quench it as soon as the mono-brominated product is the major component.
-
Purification Challenges
Problem 5: Difficulty in separating the product from starting materials or byproducts by column chromatography.
-
Possible Cause: Inappropriate Eluent System
-
Explanation: The polarity of the eluent system is crucial for achieving good separation on a silica gel column.
-
Solution: Optimize the eluent system using TLC before performing column chromatography. A good starting point for halogenated heterocycles is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7] A gradient elution, starting with a lower polarity and gradually increasing it, can often provide the best separation.
-
Problem 6: The product crystallizes in the column during purification.
-
Possible Cause: Low Solubility in the Eluent
-
Explanation: The product may have limited solubility in the chosen eluent system, causing it to precipitate on the column.
-
Solution: Choose an eluent system in which the product is more soluble. This may involve using a slightly more polar solvent mixture or adding a small amount of a solvent in which the compound is highly soluble (e.g., dichloromethane).
-
Experimental Protocols
Protocol 1: Chlorination of 2-Bromo-pyrazolo[1,5-a]pyrimidin-7(4H)-one
This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 2-Bromo-pyrazolo[1,5-a]pyrimidin-7(4H)-one (1 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 equivalents). To this suspension, slowly add N,N-diisopropylethylamine (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Bromination of 7-chloropyrazolo[1,5-a]pyrimidine
This protocol provides a general method for the selective bromination at the 2-position.
-
Preparation: In a round-bottom flask, dissolve 7-chloropyrazolo[1,5-a]pyrimidine (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equivalents) to the solution.
-
Initiation (if necessary): If the reaction requires radical initiation, add a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, irradiate the mixture with a UV lamp.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC. The formation of a new, less polar spot will indicate product formation.
-
Work-up: After the reaction is complete, filter off the succinimide byproduct. Wash the filtrate with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Data Summary
| Parameter | Chlorination | Bromination |
| Key Reagent | Phosphorus oxychloride (POCl₃) | N-Bromosuccinimide (NBS) |
| Typical Solvent | Neat or high-boiling inert solvent | Chloroform, Carbon Tetrachloride |
| Reaction Temp. | Reflux (105-110 °C) | Room temp. to reflux |
| Monitoring | TLC (EtOAc/Hexanes) | TLC (EtOAc/Hexanes) |
| Purification | Column Chromatography | Column Chromatography/Recrystallization |
Logical Workflow and Troubleshooting Diagram
The following diagram illustrates the general synthetic workflow and key troubleshooting checkpoints.
A diagram of the synthetic and troubleshooting workflow.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Scale-up Synthesis of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for the scale-up synthesis of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in pharmaceutical research, presents a unique set of challenges, particularly during scale-up. The primary difficulties lie in ensuring regioselectivity during the halogenation steps, managing potentially hazardous reagents like phosphorus oxychloride (POCl₃), and achieving high purity of the final product. This guide provides a systematic approach to overcoming these hurdles.
A plausible and scalable synthetic route involves a multi-step process, which is visualized in the workflow diagram below. This pathway is designed to control the introduction of the bromine and chlorine atoms, thereby minimizing the formation of undesired isomers.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
I. Starting Material Synthesis: 5-Amino-3-bromopyrazole
Question 1: My synthesis of 5-amino-3-bromopyrazole is low-yielding and produces significant impurities. How can I optimize this step?
Answer: The synthesis of 5-amino-3-bromopyrazole is a critical first step, and its purity directly impacts the subsequent cyclization reaction. Common issues include incomplete reaction and the formation of di-brominated species.
-
Underlying Cause: A common route to 3-aminopyrazoles involves the cyclization of a suitable precursor, followed by bromination. The bromination of the pyrazole ring can be challenging to control, leading to a mixture of products. A Sandmeyer-type reaction from an amino-pyrazole precursor can also be used, but this can have its own set of challenges on scale-up.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your starting materials. For instance, if you are starting from 3-aminopyrazole, ensure it is free of isomers.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine, especially on a larger scale. The reaction should be carried out in a suitable solvent like acetonitrile or dichloromethane.
-
Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of the brominating agent to control the reaction rate and minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary for complete conversion, but a large excess will lead to di-bromination.
-
Purification: The crude 5-amino-3-bromopyrazole may require purification before proceeding. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a scalable method to improve purity.[1]
-
II. Cyclization and Chlorination Steps
Question 2: The condensation reaction to form the pyrazolo[1,5-a]pyrimidine core is sluggish and gives a low yield. What can I do?
Answer: The cyclocondensation of 5-amino-3-bromopyrazole with a malonate derivative is the core-forming reaction. Sluggishness can be due to several factors.
-
Underlying Cause: This reaction typically requires basic conditions to deprotonate the malonate and facilitate the initial nucleophilic attack, followed by cyclization and dehydration. Inadequate basicity or temperature can slow down the reaction.
-
Troubleshooting Steps:
-
Choice of Base: A strong base like sodium ethoxide or sodium methoxide in the corresponding alcohol is typically used. Ensure the base is fresh and anhydrous.
-
Reaction Temperature: The reaction usually requires heating to reflux to drive it to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Water Removal: The reaction produces water, which can inhibit the cyclization. On a larger scale, the use of a Dean-Stark apparatus to remove water azeotropically can improve the yield.
-
Malonate Derivative: Diethyl malonate is a common choice. Ensure it is of high purity.
-
Question 3: The chlorination with POCl₃ is difficult to control on a larger scale, and the work-up is hazardous. Are there safer and more scalable alternatives?
Answer: The chlorination of the dihydroxy intermediate with phosphorus oxychloride (POCl₃) is a highly exothermic and hazardous reaction, especially on a large scale.[2][3][4]
-
Underlying Cause: POCl₃ reacts violently with water and residual hydroxyl groups, releasing large amounts of heat and HCl gas.[2][3][4] Incomplete quenching can lead to the accumulation of metastable intermediates, posing a risk of a delayed and uncontrolled exotherm.[5][6]
-
Troubleshooting and Safety Protocol:
-
Solvent-Free Conditions: For large-scale chlorinations, consider a solvent-free approach using a stoichiometric amount of POCl₃ in a sealed reactor. This minimizes the volume of hazardous waste.[7]
-
Temperature Control: The reaction should be heated gradually with careful temperature monitoring. An exothermic onset is expected, and the heating should be adjusted to maintain a controlled reaction rate.
-
Controlled Quenching (Reverse Quench): Never add water or ice directly to the hot POCl₃ reaction mixture. The safest method is a "reverse quench." The hot reaction mixture should be slowly added to a vigorously stirred, cooled (0-10 °C) solution of a weak base, such as aqueous sodium bicarbonate or sodium acetate.[8][9] This ensures that the POCl₃ is always the limiting reagent during the quench, allowing for better heat dissipation.
-
Monitoring the Quench: In-situ monitoring with Raman spectroscopy can be used on a large scale to ensure the complete hydrolysis of POCl₃ and its intermediates before proceeding with the work-up.[5][6][10]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Caption: Comparison of safe and unsafe quenching procedures for POCl₃.
III. Purification and Analysis
Question 4: I am observing multiple spots on my TLC and peaks in my HPLC after the chlorination step. How do I identify and remove them?
Answer: The chlorination of 2-bromopyrazolo[1,5-a]pyrimidine-5,7-diol can potentially yield a mixture of products.
-
Underlying Cause: The primary byproduct is likely the 2-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine. The desired this compound is formed through a selective reaction, but over-chlorination can occur.
-
Troubleshooting and Purification Strategy:
-
Reaction Control: To minimize the formation of the dichloro byproduct, carefully control the stoichiometry of POCl₃ and the reaction temperature and time.
-
Selective Reaction/Work-up: It may be possible to selectively hydrolyze the more reactive 5-chloro group back to a hydroxyl group under controlled basic conditions, but this adds complexity. A more direct approach is purification.
-
Recrystallization: This is the most scalable purification method. A systematic solvent screening should be performed to find a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.[1][11]
-
Chromatography: For laboratory scale, column chromatography is effective. On a larger scale, preparative HPLC may be necessary if recrystallization is not effective. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic acid or phosphoric acid modifier) is a good starting point for method development.[12]
-
Characterization: Use analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the desired product and identify the impurities. The number and splitting patterns of the aromatic protons in the pyrimidine ring will be key to distinguishing between the 7-chloro and 5,7-dichloro analogues.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the chlorination reaction with POCl₃? A1: The optimal temperature can vary depending on the scale and specific substrate. Generally, the reaction is conducted at reflux, which for neat POCl₃ is around 106 °C. On a larger scale, a lower temperature (e.g., 80-90 °C) with a longer reaction time may provide better control and selectivity.
Q2: Can I use other chlorinating agents instead of POCl₃? A2: While other chlorinating agents like oxalyl chloride or thionyl chloride are used in organic synthesis, POCl₃ is the most common and effective reagent for converting hydroxy-pyrimidines to their chloro derivatives. Using a POCl₃/PCl₅ mixture can sometimes enhance the chlorinating power.[13]
Q3: How can I ensure the regioselectivity of the initial bromination to get the 3-bromo isomer of the aminopyrazole? A3: The regioselectivity of pyrazole bromination is influenced by the substituents on the ring and the reaction conditions. For 5-aminopyrazole, the 3-position is often electronically favored for electrophilic substitution. Using a less reactive brominating agent like NBS and controlling the temperature can enhance selectivity. It is crucial to characterize the brominated intermediate thoroughly to ensure the correct isomer is being carried forward.
Q4: What are the key parameters to monitor during the scale-up process? A4: Key parameters to monitor include:
-
Temperature: For all exothermic steps.
-
Reaction Progress: Using in-process controls (e.g., TLC, HPLC).
-
Pressure: If the reaction is run in a sealed reactor.
-
Stirring Speed: To ensure proper mixing and heat transfer.
-
pH: During work-up and quenching steps.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 5-amino-3-bromopyrazole.
-
To this mixture, add diethyl malonate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product can be filtered, washed with cold ethanol, and dried under vacuum.
Protocol 2: Chlorination of 2-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol
-
In a reactor equipped with a mechanical stirrer, condenser, and a dropping funnel, charge the 2-bromopyrazolo[1,5-a]pyrimidine-5,7-diol.
-
Add phosphorus oxychloride (POCl₃) slowly to the reactor.
-
Heat the mixture to reflux (around 106 °C) and maintain for several hours, monitoring the reaction by HPLC.
-
Once the reaction is complete, cool the mixture to 50-60 °C.
-
Quenching: In a separate vessel, prepare a vigorously stirred solution of aqueous sodium bicarbonate cooled in an ice bath. Slowly add the reaction mixture to the bicarbonate solution, maintaining the temperature of the quench vessel below 20 °C.
-
After the addition is complete, stir for an additional hour to ensure complete hydrolysis of any remaining POCl₃.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Quantitative Data Summary
| Step | Reactants | Reagent/Solvent | Typical Molar Ratio (Substrate:Reagent) | Temperature (°C) | Typical Reaction Time (h) |
| Bromination | 3-Aminopyrazole | NBS / Acetonitrile | 1 : 1.05 | 0 - 25 | 2 - 4 |
| Condensation | 5-Amino-3-bromopyrazole, Diethyl malonate | Sodium Ethoxide / Ethanol | 1 : 1.2 : 2.5 | Reflux | 6 - 12 |
| Chlorination | 2-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ (neat) | 1 : 5-10 (excess) | Reflux (106) | 4 - 8 |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fishersci.com [fishersci.com]
- 3. lanxess.com [lanxess.com]
- 4. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates - Organic Process Research & Development - Figshare [acs.figshare.com]
- 11. mt.com [mt.com]
- 12. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. indianchemicalsociety.com [indianchemicalsociety.com]
Overcoming poor solubility of pyrazolo[1,5-a]pyrimidine derivatives
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry, particularly as potent protein kinase inhibitors for targeted cancer therapy.[1][2] However, their rigid, planar structure often leads to high crystal lattice energy and, consequently, poor aqueous solubility—a critical hurdle in both early-stage screening and late-stage formulation development.[3][4]
This guide is structured to provide direct, actionable solutions to the solubility challenges you may encounter. We will move from simple troubleshooting steps to more advanced formulation strategies, explaining the scientific principles behind each recommendation to empower your experimental design.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter at the bench. The workflow encourages a systematic approach, starting with the simplest and least disruptive techniques.
Q1: My pyrazolo[1,5-a]pyrimidine derivative won't dissolve in my standard aqueous buffer (e.g., PBS, TRIS). Where do I start?
Answer: This is the most common initial challenge. The insolubility stems from the molecule's hydrophobicity and strong intermolecular forces in its solid (crystalline) state. A logical, stepwise approach is crucial.
Step 1: Assess Compound Properties & Attempt pH Modification The pyrazolo[1,5-a]pyrimidine scaffold contains basic nitrogen atoms that can be protonated.[5] By lowering the pH, you can ionize the compound, which dramatically increases its affinity for aqueous media.
-
Causality: For a weakly basic drug, lowering the pH below its pKa will lead to the formation of a more soluble salt form.[6][7]
-
Protocol: Small-Scale pH Solubility Test
-
Weigh out a small, precise amount of your compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add your target buffer (e.g., 1 mL of PBS pH 7.4). Vortex thoroughly. Observe for undissolved solid.
-
If insoluble, add small aliquots (e.g., 1-2 µL) of a dilute acid (e.g., 1N HCl).
-
Vortex and check for clarity after each addition. Note the pH at which the compound fully dissolves.
-
Caution: Ensure the final pH is compatible with your assay and does not degrade the compound or affect your biological target.
-
Step 2: Introduce a Co-solvent If pH modification is insufficient or incompatible with your experiment, the next step is to use a water-miscible organic co-solvent. This reduces the overall polarity of the solvent system, making it more favorable for your hydrophobic compound.[8][9]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).
-
Protocol: Preparing a Co-solvent Stock Solution
-
Dissolve your compound in a minimal amount of 100% co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Sonication may aid dissolution.
-
Perform serial dilutions of this stock solution directly into your aqueous assay buffer.
-
Critical: Always add the co-solvent stock to the aqueous buffer, not the other way around, to minimize precipitation. Keep the final co-solvent concentration as low as possible (ideally <1%, and almost always <5%) to avoid impacting your biological assay.
-
Below is a workflow diagram to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for solubility issues.
Q2: My compound dissolved perfectly in DMSO, but it crashed out of solution (precipitated) when I diluted it into my aqueous buffer. What should I do?
Answer: This is a classic case of solvent-shifting, where the compound moves from a highly favorable organic environment to a highly unfavorable aqueous one, causing it to rapidly precipitate.
-
Causality: The aqueous buffer cannot maintain the solubility of the drug at the concentration achieved in the DMSO stock. The key is to manage the transition and stabilize the compound in the aqueous phase.
-
Troubleshooting Steps:
-
Lower the Stock Concentration: Your initial DMSO stock may be too concentrated. Try making a more dilute stock (e.g., 1 mM instead of 10 mM) and then add the required volume to your buffer. This introduces less drug per unit volume of buffer at once.
-
Use a "Better" Co-solvent: While DMSO is common, other co-solvents like PEG 400 or Propylene Glycol can sometimes offer better stabilizing effects for certain structures.[9]
-
Incorporate a Surfactant: Surfactants form micelles that can encapsulate hydrophobic drugs, keeping them dispersed in aqueous solution.[6][8] Try adding a small amount of a non-ionic surfactant like Tween® 80 or Poloxamer 188 to your final aqueous buffer (e.g., 0.01% - 0.1%) before adding the drug stock.
-
Change the Order of Addition: As a rule, always add the small volume of concentrated drug stock to the large volume of aqueous buffer while vortexing to ensure rapid dispersion.
-
Frequently Asked Questions (FAQs): Deeper Insights into Solubility Enhancement
This section explores the underlying science and advanced strategies for overcoming persistent solubility problems.
Q1: Why are pyrazolo[1,5-a]pyrimidine derivatives so often poorly soluble?
Answer: The poor solubility is rooted in their fundamental molecular structure. These molecules are typically:
-
Planar and Rigid: The fused heterocyclic ring system is flat, allowing molecules to stack efficiently in a crystal lattice.[3]
-
High Crystal Lattice Energy: This efficient stacking leads to strong intermolecular forces (pi-pi stacking, hydrogen bonds) that must be overcome to dissolve. A large amount of energy is required to break this crystal lattice apart.
-
Lipophilic: The substituents required for potent kinase inhibition and cell permeability are often hydrophobic, which reduces affinity for water.[1][10]
Q2: What are the more advanced formulation strategies if co-solvents and pH are not enough?
Answer: For very challenging compounds, or when preparing for in vivo studies where co-solvent concentrations must be minimal, advanced formulation techniques are necessary. The two most common approaches are complexation with cyclodextrins and the creation of amorphous solid dispersions.
Q3: How do cyclodextrins work to improve solubility?
Answer: Cyclodextrins are cyclic oligosaccharides that act as molecular hosts. They have a unique shape resembling a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[11][12]
-
Mechanism of Action: The poorly soluble pyrazolo[1,5-a]pyrimidine derivative (the "guest") partitions into the hydrophobic core of the cyclodextrin ("host"), forming a water-soluble "inclusion complex."[13][14] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water. 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative due to its high water solubility and low toxicity.[13][14]
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
-
Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Add an excess amount of your pyrazolo[1,5-a]pyrimidine derivative to each solution.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved drug.
-
Filter the supernatant and determine the concentration of the dissolved drug using a suitable analytical method (e.g., HPLC-UV).
-
Plot the drug concentration (Y-axis) against the HPβCD concentration (X-axis). A linear relationship indicates improved solubility.
-
Q4: What is a solid dispersion and when should I consider it?
Answer: A solid dispersion is a formulation where the drug is dispersed in an inert carrier matrix, typically a hydrophilic polymer.[15][16] This technique is powerful for significantly enhancing the dissolution rate and apparent solubility.
-
Mechanism of Action: The primary goal is to convert the drug from its stable, low-energy crystalline form into a high-energy, more soluble amorphous state.[17][18] The polymer carrier helps to stabilize this amorphous form and prevent recrystallization. Upon contact with water, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles, which have a much larger surface area and higher solubility than the original crystalline material.[17]
-
Common Preparation Methods:
-
Solvent Evaporation: Both the drug and a polymer (e.g., PVP, HPMC) are dissolved in a common organic solvent, which is then evaporated, leaving a solid film of drug dispersed in the polymer.[17][19]
-
Melt Extrusion: The drug and a thermostable polymer (e.g., Soluplus®, Kollidon® VA64) are heated and mixed until the drug dissolves in the molten polymer. The mixture is then cooled and solidified.[18]
-
-
When to Use: Consider solid dispersions when other methods fail, for extremely insoluble compounds ("brick dust"), or when developing a solid oral dosage form (e.g., tablets, capsules) for preclinical or clinical studies.
Table 1: Comparison of Solubilization Strategies
| Technique | Principle of Action | Advantages | Disadvantages & Considerations |
| pH Adjustment | Converts the drug to its ionized (salt) form, which is more water-soluble.[6] | Simple, inexpensive, and easy to implement at the lab scale. | Only applicable to ionizable compounds; the required pH may be incompatible with the assay or cause compound instability. |
| Co-solvents | Reduces the polarity of the aqueous solvent system, increasing the solubility of hydrophobic drugs.[9] | Effective for many compounds; simple to prepare stock solutions. | High concentrations can be toxic to cells or interfere with assays; risk of precipitation upon dilution.[9] |
| Cyclodextrins | Encapsulates the hydrophobic drug within a host molecule that has a hydrophilic exterior, forming a soluble complex.[11] | High solubilization capacity for suitable guest molecules; low toxicity (especially HPβCD).[13] | Can be expensive; may not be effective for all molecular shapes/sizes; potential for drug to be slowly released from the complex. |
| Solid Dispersions | Converts the drug from a crystalline to a higher-energy amorphous state, stabilized by a polymer matrix.[15][17] | Significant increase in dissolution rate and apparent solubility; suitable for solid dosage forms. | Can be physically unstable (recrystallization); requires specialized equipment (e.g., spray dryer, hot-melt extruder) for scale-up.[15] |
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. jmpas.com [jmpas.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
This guide provides an in-depth, multi-faceted approach to the structural validation of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] The precise placement of the bromo and chloro substituents is critical to the molecule's reactivity and biological activity, necessitating unambiguous confirmation that transcends simple synthetic assumption.[3][4]
We will dissect the structure by employing a synergistic workflow of orthogonal spectroscopic techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. This guide moves beyond mere data presentation, focusing on the causal relationships between molecular structure and spectral output. Each section explains the rationale behind the technique, interprets the resulting data in the context of the target molecule, and provides robust, field-tested protocols for replication.
Logical Workflow for Structural Elucidation
The validation process is a systematic convergence of evidence. Data from each independent analysis must collectively support the proposed structure and rule out plausible alternatives, such as isomers.
Caption: Overall workflow for the spectroscopic validation of the target compound.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Rationale: Mass spectrometry serves as the initial and most crucial test. For a halogenated compound, MS provides two layers of confirmation: the exact molecular weight and, more importantly, a definitive isotopic signature. The natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a highly predictable molecular ion cluster pattern that acts as a fingerprint for the elemental composition.[5][6] For a molecule containing one bromine and one chlorine atom, we expect to see three primary peaks in the molecular ion region: M, M+2, and M+4, in a characteristic intensity ratio of approximately 3:4:1.[7][8] This pattern is a powerful tool for distinguishing our target from compounds with different halogen substitutions.
Predicted Mass Spectrometry Data
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₆H₃BrClN₃ | --- |
| Exact Mass | 230.9253 Da | Calculated for C₆H₃⁷⁹Br³⁵ClN₃ |
| Molecular Ion (M) | m/z 230 | Corresponds to [C₆H₃⁷⁹Br³⁵ClN₃]⁺ |
| M+2 Peak | m/z 232 | Corresponds to [C₆H₃⁸¹Br³⁵ClN₃]⁺ and [C₆H₃⁷⁹Br³⁷ClN₃]⁺ |
| M+4 Peak | m/z 234 | Corresponds to [C₆H₃⁸¹Br³⁷ClN₃]⁺ |
| Isotopic Ratio (M:M+2:M+4) | ~3:4:1 | Crucial evidence for the presence of one Cl and one Br atom. |
| Major Fragment | m/z 151 | Loss of Br radical from the molecular ion [M-Br]⁺ |
| Major Fragment | m/z 116 | Loss of Cl radical from the [M-Br]⁺ fragment [M-Br-Cl]⁺ |
Visualizing Fragmentation and Isotopic Patterns
Caption: Expected isotopic cluster and primary fragmentation of the target compound.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Use a mass spectrometer equipped with an electron ionization (EI) source. Set the ionization energy to 70 eV.
-
Data Acquisition: Introduce the sample via direct insertion probe or GC inlet. Acquire data over a mass range of m/z 50-350.
-
Analysis:
-
Identify the molecular ion cluster at the highest m/z range.
-
Verify the masses of the peaks correspond to the isotopic combinations of Br and Cl.
-
Measure the relative intensities of the M, M+2, and M+4 peaks and compare them to the theoretical 3:4:1 ratio.
-
Analyze the major fragment ions to corroborate the structure. The loss of a bromine radical is a common initial fragmentation step for brominated aromatics.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Rationale: While MS confirms the elemental formula, NMR spectroscopy elucidates the precise connectivity of the atoms. For this compound, we expect to see signals for the three remaining aromatic protons. Their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide definitive information about their relative positions. The pyrazolo[1,5-a]pyrimidine core has a distinct electronic environment, and the potent electron-withdrawing effects of the halogen substituents will further influence the chemical shifts of nearby protons, typically shifting them downfield.[11][12][13]
Visualizing the Structure and Proton Assignments
Caption: Structure of this compound with proton numbering.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-3 | ~8.4 - 8.6 | Singlet (s) | --- | Located on the pyrazole ring, adjacent to a nitrogen and the bromo-substituted C-2. No adjacent protons to couple with. |
| H-5 | ~9.0 - 9.2 | Doublet (d) | J₅,₆ ≈ 7.0 Hz | Part of the pyrimidine ring, deshielded by the adjacent ring nitrogen (N-4) and the chloro-substituted C-7. Coupled to H-6.[11][14] |
| H-6 | ~7.4 - 7.6 | Doublet (d) | J₆,₅ ≈ 7.0 Hz | Part of the pyrimidine ring, coupled to H-5. Typically the most upfield proton in this system.[11][14] |
¹³C NMR Data
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-2 | ~115 - 120 | Carbon bearing the bromine atom; its shift is significantly influenced by the heavy atom effect. |
| C-3 | ~140 - 145 | Aromatic CH in the pyrazole ring. |
| C-3a | ~148 - 152 | Bridgehead carbon, part of the pyrazole ring fusion. |
| C-5 | ~145 - 150 | Aromatic CH in the pyrimidine ring, deshielded by adjacent nitrogen. |
| C-6 | ~112 - 117 | Aromatic CH in the pyrimidine ring. |
| C-7 | ~155 - 160 | Carbon bearing the chlorine atom, expected to be significantly downfield. |
| C-8a | ~150 - 155 | Bridgehead carbon, part of the pyrimidine ring fusion. |
Note: Predicted chemical shifts are estimates based on data for the parent pyrazolo[1,5-a]pyrimidine system and known substituent effects of halogens.[11][12][15]
Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Integrate the ¹H signals to confirm the presence of three protons in a 1:1:1 ratio.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to its corresponding proton.
-
Assign the carbon signals based on their chemical shifts and comparison with literature data for similar heterocyclic systems.[14][16] For unambiguous assignment, 2D NMR experiments like HSQC and HMBC would be employed.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Rationale: IR spectroscopy provides information about the vibrational modes of functional groups and the overall molecular framework. While it may not offer the same level of structural detail as NMR for this specific molecule, it serves as a rapid and valuable quality control check. It can confirm the presence of the aromatic C-H and C=C/C=N bonds characteristic of the heterocyclic core and the absence of other functional groups (like C=O or N-H stretches) that might indicate an incorrect product or starting material. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region (< 1000 cm⁻¹), contributing to the unique overall spectral pattern.[17][18]
Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of protons on the aromatic rings. |
| 1620 - 1450 | C=C and C=N Stretching | Characteristic vibrations of the fused pyrazolo[1,5-a]pyrimidine aromatic system. |
| 1400 - 1000 | In-plane C-H Bending | Part of the complex fingerprint region, contributes to the overall structural signature. |
| 850 - 550 | C-Cl / C-Br Stretch | Presence of these bands is consistent with halogen substitution, though specific assignment can be difficult. |
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, dry sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background to produce a final transmittance or absorbance spectrum. Analyze the positions and relative intensities of the absorption bands to confirm the presence of the expected functional groups.
Conclusion: A Self-Validating System
The structural validation of this compound is achieved not by a single piece of data, but by the overwhelming consensus of multiple, independent spectroscopic analyses.
-
Mass Spectrometry confirms the correct elemental formula (C₆H₃BrClN₃) through its exact mass and, critically, through the unique M:M+2:M+4 isotopic pattern of 3:4:1, which is definitive proof of one bromine and one chlorine atom.
-
¹H NMR Spectroscopy confirms the presence of three aromatic protons and, through their distinct chemical shifts and coupling patterns (one singlet and a pair of doublets), validates their specific locations on the heterocyclic scaffold at positions 3, 5, and 6.
-
¹³C NMR Spectroscopy verifies the presence of the correct number of carbon environments consistent with the proposed structure.
-
Infrared Spectroscopy provides complementary evidence, confirming the aromatic nature of the core and the absence of extraneous functional groups.
Together, these techniques form a self-validating system, providing researchers and drug development professionals with the high degree of certainty required for advancing this valuable chemical scaffold in their research endeavors.
References
- 1. Buy this compound | 1203705-58-1 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
- 17. mdpi.com [mdpi.com]
- 18. Benzene, 1-bromo-3-chloro- [webbook.nist.gov]
A Guide to Site-Selective Functionalization: Comparing the Reactivity of 2-Bromo vs. 7-Chloro Positions in Pyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to selectively functionalize this privileged heterocycle at specific positions is paramount for generating diverse compound libraries and fine-tuning structure-activity relationships (SAR). This guide provides an in-depth comparison of the reactivity of the 2-bromo and 7-chloro positions on the pyrazolo[1,5-a]pyrimidine core, offering experimental insights and theoretical considerations to inform synthetic strategies.
While conventional wisdom in palladium-catalyzed cross-coupling reactions dictates a reactivity order of C-I > C-Br > C-Cl, the electronic nature of the pyrazolo[1,5-a]pyrimidine system presents a more nuanced scenario.[3] This guide will delve into the factors governing this reactivity and provide a framework for achieving site-selective modifications.
Unraveling the Reactivity Puzzle: Electronic Effects and Steric Hindrance
The differential reactivity of the 2-bromo and 7-chloro positions in pyrazolo[1,5-a]pyrimidine is a result of a delicate interplay between electronic and steric factors. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is not uniform across the ring and is further influenced by the fused pyrazole ring.
Computational studies on related nitrogen-containing heterocycles have shown that the carbon atom at the 7-position (para to a ring nitrogen and adjacent to the bridgehead nitrogen) is often more electron-deficient than the 2-position.[4] This heightened electrophilicity at C7 can render it more susceptible to nucleophilic attack, a key step in many reaction mechanisms, including nucleophilic aromatic substitution (SNAr) and potentially influencing the oxidative addition step in palladium-catalyzed cross-coupling reactions.[5]
Experimental Evidence: A Surprising Departure from the Norm
Direct comparative studies on the palladium-catalyzed cross-coupling of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine are not abundantly reported in the literature. However, compelling evidence from studies on related dihalogenated pyrazolo[1,5-a]pyrimidines in the context of nucleophilic aromatic substitution (SNAr) provides significant insights into the inherent reactivity of the 7-position.
In the development of selective PI3Kδ inhibitors, researchers at Celon Pharma reported a highly selective and efficient substitution of a chlorine atom at the C7 position of a 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine.[6] The authors explicitly attribute this selectivity to the "strong reactivity of the chlorine atom at position 7".[6] This observation is noteworthy as it indicates that the electronic activation at the C7 position can overcome the generally lower reactivity of a C-Cl bond compared to a C-Br bond.
Table 1: Comparative Reactivity Data for Dihalogenated Pyrazolo[1,5-a]pyrimidines
| Starting Material | Reagent | Position of Reaction | Product | Yield | Reference |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine, K₂CO₃ | C7 | 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 94% | [6] |
| 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine | Morpholine | C7 | 2-[(benzyloxy)methyl]-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine | 92% | [6] |
While these examples are from SNAr reactions, the underlying principle of enhanced electrophilicity at C7 is a strong indicator for its potential reactivity in palladium-catalyzed cross-coupling reactions. The oxidative addition of the palladium(0) catalyst to the C-X bond, the rate-determining step in many cross-coupling cycles, is known to be influenced by the electronic properties of the aryl halide.
A Guide to Achieving Site-Selectivity in Cross-Coupling Reactions
Based on the available evidence and general principles of heterocyclic chemistry, a strategic approach can be formulated to achieve the desired site-selective functionalization of this compound.
Favoring Reaction at the 7-Chloro Position:
Despite the stronger C-Cl bond, the enhanced electrophilicity at the C7 position can be exploited. To favor coupling at this site, reaction conditions that are sensitive to the electronic nature of the substrate should be employed.
-
Choice of Catalyst and Ligand: Certain palladium catalysts and ligands are known to favor oxidative addition at more electron-deficient sites. For instance, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can modulate the electronic properties of the palladium center and influence the regioselectivity.
-
Reaction Conditions: Milder reaction conditions (e.g., lower temperatures) may favor the kinetically preferred reaction at the more activated C7 position.
Favoring Reaction at the 2-Bromo Position:
To leverage the inherently weaker C-Br bond and achieve selective coupling at the 2-position, conditions that are more sensitive to bond dissociation energy should be chosen.
-
Catalyst Systems: Catalyst systems known for their high activity and ability to activate stronger bonds might be necessary to overcome the lower intrinsic reactivity of the C2 position.
-
Steric Considerations: While the 7-position is more electronically activated, it is also more sterically hindered due to the adjacent bridgehead nitrogen. Ligands that are sensitive to steric bulk around the reaction center could potentially favor reaction at the less hindered 2-position.
Experimental Protocol: A Template for Selective Suzuki-Miyaura Coupling
The following protocol provides a starting point for the selective Suzuki-Miyaura coupling at the more reactive 7-chloro position of this compound, based on conditions known to be effective for challenging cross-coupling reactions on electron-deficient heterocycles.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (typically 2-10 mol%).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile catalyst for Suzuki couplings. More advanced pre-catalysts like XPhos Pd G3 can offer higher activity and broader substrate scope, which may be beneficial for this system.
-
Base: The choice of base is crucial. Carbonates are commonly used, with cesium carbonate often providing enhanced reactivity in difficult couplings.
-
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene are standard. The addition of water can be beneficial for the transmetalation step.
Conclusion and Future Outlook
The selective functionalization of the pyrazolo[1,5-a]pyrimidine core at the 2- and 7-positions presents a fascinating challenge that deviates from standard cross-coupling reactivity trends. The available experimental data, primarily from SNAr reactions, strongly suggests that the 7-position is electronically activated and can be more reactive than the 2-bromo position under certain conditions.
For researchers in drug development, understanding and harnessing this differential reactivity is key to unlocking the full potential of the pyrazolo[1,5-a]pyrimidine scaffold. Further systematic studies directly comparing the reactivity of the 2-bromo and 7-chloro positions in various palladium-catalyzed cross-coupling reactions are warranted. Such studies, coupled with detailed computational analysis of the reaction mechanisms, will undoubtedly lead to more predictable and efficient synthetic routes to novel pyrazolo[1,5-a]pyrimidine-based drug candidates.
References
- 1. 2-Bromo-7-chloro-5-methyl-pyrazolo[1,5-a]pyrimidine | C7H5BrClN3 | CID 177788593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Parallel Approach to 7-(Hetero)arylpyrazolo[1,5-a]pyrimidin-5-ones (2018) | Daniel C. Schmitt | 8 Citations [scispace.com]
- 5. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine Derivatives Versus Established Kinase Inhibitors
A Senior Application Scientist's Guide to Evaluating a Promising Kinase Inhibitor Scaffold
Introduction: The Unceasing Quest for Kinase Specificity
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[3] This structural similarity presents a formidable challenge in drug development: achieving high selectivity for the target kinase to maximize efficacy while minimizing off-target effects and associated toxicities.[4][5]
For decades, drug discovery efforts have sought "privileged scaffolds"—core molecular structures that can be readily modified to generate potent and selective inhibitors against specific kinases.[3][6] The pyrazolo[1,5-a]pyrimidine core has emerged as one such prominent framework.[7][8] Its unique structure can mimic the purine ring of ATP, enabling it to compete for the kinase's active site.[1] Numerous derivatives based on this scaffold have entered clinical trials, underscoring its therapeutic potential.[1][7]
This guide focuses on a key chemical intermediate, 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine , and the derivatives it enables.[9][10] We will objectively compare the performance of kinase inhibitors derived from this scaffold against established, well-characterized inhibitors: the broad-spectrum natural product Staurosporine and the clinically approved multi-targeted inhibitor Dasatinib . Through an examination of their mechanisms, selectivity profiles, and supporting experimental data, we aim to provide researchers with a framework for evaluating this promising class of compounds.
The Central Scaffold: A Gateway to Chemical Diversity
The strategic placement of halogen atoms on the pyrazolo[1,5-a]pyrimidine core, as seen in this compound, creates a versatile platform for synthetic diversification. These positions are amenable to modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic introduction of various functional groups to explore structure-activity relationships (SAR).[1][2][11] This synthetic tractability is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Comparative Analysis: Mechanism and Selectivity
The majority of kinase inhibitors, including those derived from the pyrazolo[1,5-a]pyrimidine scaffold, are ATP-competitive.[2] They function by occupying the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.
The Benchmarks
-
Staurosporine: A microbial alkaloid, Staurosporine is a highly potent but non-selective kinase inhibitor.[12] It binds to the ATP pocket of most kinases with high affinity, making it an excellent positive control in biochemical assays but unsuitable for therapeutic use due to massive off-target effects.[12][13] Its broad activity stems from interactions between its extended aromatic plane and the kinase adenine binding site.[12]
-
Dasatinib: An FDA-approved drug for certain leukemias, Dasatinib is a multi-targeted inhibitor, potently acting on BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ.[14][15] Its mechanism involves binding to the ATP site of these kinases, blocking downstream signaling pathways that drive cancer cell proliferation.[14] While clinically effective, its action on multiple kinases can lead to a complex side-effect profile.
Pyrazolo[1,5-a]pyrimidine Derivatives
Derivatives from this class also act as ATP-competitive inhibitors.[2] However, unlike Staurosporine, their key advantage lies in the potential for achieving high selectivity. By carefully selecting the substituents at various positions on the core scaffold, researchers can tailor the molecule to fit the unique contours and residue composition of a specific kinase's ATP-binding site, exploiting subtle differences that distinguish it from other kinases.[1][16] This has led to the development of derivatives with high selectivity for targets as diverse as Pim-1, CDKs, PI3Kδ, and Trk kinases.[7][16][17][18]
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize publicly available inhibitory activity data for representative pyrazolo[1,5-a]pyrimidine derivatives and the established inhibitors. This allows for a direct comparison of potency and selectivity.
Table 1: Inhibitory Activity (IC₅₀) of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Kinases
| Compound ID / Class | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| BS-194 (4k) | CDK2 | 3 | [17] |
| CDK1 | 30 | [17] | |
| CDK9 | 90 | [17] | |
| CPL302253 (54) | PI3Kδ | 2.8 | [16] |
| Pim-1 Inhibitor (11b) | Pim-1 | Potent (submicromolar) | [18] |
| Pim-2 | Low micromolar | [18] |
| Trk Inhibitors | TrkA, TrkB, TrkC | < 1 |[19] |
Table 2: Inhibitory Activity (IC₅₀) of Established Kinase Inhibitors
| Inhibitor | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Staurosporine | CDK2 | ~7 | [13] |
| Pim-1 | ~15 | [20] | |
| Most Kinases | Broadly potent (1-100 nM) | [12] | |
| Dasatinib | BCR-ABL | < 1 | [14] |
| SRC | 0.5 | [21] |
| | LCK | 1.1 |[15] |
Analysis of Data: The data clearly illustrates the core value proposition of the pyrazolo[1,5-a]pyrimidine scaffold. While Staurosporine is broadly potent, the pyrazolo[1,5-a]pyrimidine derivatives like BS-194 and CPL302253 demonstrate comparable, if not superior, potency against their specific targets (CDK2 and PI3Kδ, respectively) with nanomolar efficacy.[16][17] Furthermore, the Pim-1 inhibitor series shows clear selectivity for Pim-1 over the closely related Pim-2 kinase, a level of specificity that is difficult to achieve and is a key goal of modern drug design.[18] Dasatinib shows exquisite potency against its intended targets but is known to inhibit a wider range of kinases than the highly optimized pyrazolo[1,5-a]pyrimidine examples.
Experimental Protocols: A Framework for Self-Validation
To empower researchers to validate these findings, we provide detailed, self-validating protocols for key assays in kinase inhibitor profiling. The causality behind each step is explained to ensure scientific rigor.
Experimental Workflow Overview
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the direct inhibitory effect of a compound on purified kinase activity by quantifying ATP consumption.[20][22] The ADP-Glo™ assay is a robust method where the amount of ADP produced in the kinase reaction is converted to a luminescent signal.
-
Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP is proportional to enzyme activity. Less ADP means more inhibition.
-
Materials:
-
Purified kinase of interest and its specific substrate peptide.
-
Test compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) and controls (Staurosporine, Dasatinib, DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP at a concentration near the Kₘ for the specific kinase.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well plates.
-
-
Methodology:
-
Compound Plating: Prepare serial dilutions of your test compounds in 100% DMSO. In the 384-well plate, add 50 nL of each compound dilution. For controls, add DMSO (negative control, 0% inhibition) and a pan-inhibitor like Staurosporine (positive control, 100% inhibition).
-
Rationale: Starting with DMSO solutions allows for precise, low-volume acoustic dispensing and ensures consistent solvent concentration across all wells.
-
-
Kinase Reaction: Prepare a master mix containing the kinase enzyme in kinase assay buffer. Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a true measure of inhibitory potential.
-
-
Initiation: Prepare a second master mix containing the peptide substrate and ATP in kinase assay buffer. Add 5 µL of this mix to each well to start the reaction.
-
Rationale: Initiating the reaction with the substrate/ATP mix ensures all reactions start simultaneously.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The exact time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in control wells).
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Rationale: This reagent stops the kinase reaction and depletes all remaining ATP, which would otherwise create background signal.
-
-
ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Rationale: This reagent converts the ADP produced in the first step back into ATP, which is then used by a luciferase to generate a light signal proportional to the initial amount of ADP.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Normalize the data using the 0% (DMSO) and 100% (Staurosporine) inhibition controls. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT-Based)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cell lines, serving as a proxy for cell viability and proliferation.[23][24][25]
-
Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[24] The amount of formazan is proportional to the number of metabolically active, viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on the target kinase).
-
Complete cell culture medium.
-
Test compounds and controls (DMSO).
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates.
-
-
Methodology:
-
Cell Seeding: Harvest cells in logarithmic growth phase. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Rationale: Seeding an appropriate number of cells is critical; too few and the signal is weak, too many and the cells become confluent and growth-arrested, confounding the results.[26]
-
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Rationale: A 72-hour incubation is a standard duration that allows for multiple cell doublings, making it possible to observe significant anti-proliferative effects.
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C.
-
Rationale: This incubation period allows viable cells sufficient time to reduce the MTT to formazan crystals. The process is dependent on active cellular metabolism.[24]
-
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Rationale: The formazan product is an insoluble crystal that must be fully dissolved to allow for accurate absorbance measurement.[26]
-
-
Data Acquisition: Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot this against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyrimidine scaffold, and specifically derivatives enabled by the This compound intermediate, represents a highly promising avenue for the development of next-generation kinase inhibitors.[1][27] While established inhibitors like Staurosporine and Dasatinib serve as critical benchmarks for potency, the true value of this scaffold lies in its demonstrated ability to yield compounds with both high potency and exquisite selectivity.[16][18] This addresses the primary challenge in kinase drug discovery: mitigating off-target effects and improving the therapeutic window.[2]
The synthetic accessibility of the core allows for rapid and extensive SAR studies, enabling the fine-tuning required to target individual kinases within a highly conserved family.[1] As challenges like acquired drug resistance persist, the continued exploration of novel chemical matter based on such validated scaffolds is essential.[2] Future research will likely focus on further optimizing pharmacokinetic properties, enhancing bioavailability, and exploring their efficacy in relevant in vivo models to translate their biochemical potency into clinical success.[1][27]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. MTT assay overview | Abcam [abcam.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase Selectivity Profiling of Novel 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine Analogs: A Comparative Guide to Strategy and Execution
For research teams at the forefront of drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established and highly promising framework for potent kinase inhibitors.[1][2] This heterocyclic system is the backbone of several clinically approved drugs and numerous investigational agents, valued for its versatility and ability to target a range of kinases critical in oncology and other therapeutic areas.[3][4] When a novel series of analogs, such as those derived from a 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine core, is synthesized, the immediate and most critical next step is to comprehensively map their biological activity. This is not merely about confirming inhibition of the intended target; it is about understanding the full spectrum of their interactions across the human kinome.
Achieving selectivity is a paramount challenge in the development of kinase inhibitors.[5][6] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a robust and thoughtfully designed kinase selectivity profiling strategy is not just a screening exercise—it is a foundational pillar of the entire drug development program.
This guide provides an in-depth comparison of current methodologies for kinase selectivity profiling, tailored for researchers working with novel pyrazolo[1,5-a]pyrimidine analogs. We will dissect the strategic choices behind different experimental approaches, provide actionable protocols, and illustrate how to interpret the resulting data to guide the next phase of lead optimization.
The Strategic Imperative: Why Broad Kinome Profiling is Non-Negotiable
The pyrazolo[1,5-a]pyrimidine core is known to inhibit a variety of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Epidermal Growth Factor Receptor (EGFR), and B-Raf.[1][7] This known promiscuity necessitates a broad, kinome-wide screen early in the discovery process. Relying on a small, hand-picked panel of kinases based on the primary target is a high-risk strategy that can easily miss critical off-target interactions.
A comprehensive profiling campaign serves three primary objectives:
-
Confirm On-Target Potency: Quantify the inhibitory activity against the primary design target(s).
-
Identify Off-Target Liabilities: Uncover interactions with other kinases that could lead to toxicity.
-
Discover Novel Activities: Reveal unexpected inhibitory patterns that may open new therapeutic avenues or explain complex cellular phenotypes.
The choice of profiling platform is the first major decision. Broadly, these can be categorized into two main types: Biochemical Assays and Cell-Based Assays .
Part 1: The Foundational Screen — Biochemical Assays
Biochemical assays measure the direct interaction between a compound and a purified, isolated kinase enzyme. They are the workhorse of early-stage profiling due to their high throughput, reproducibility, and the clean, direct measure of inhibition they provide.
Comparison of Leading Biochemical Profiling Platforms
| Assay Platform | Principle | Primary Output | Advantages | Limitations |
| Competition Binding Assays (e.g., KINOMEscan™) | Measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is quantified via qPCR.[8][9] | Dissociation Constant (Kd) or Percent of Control (%Ctrl) | ATP-independent, providing a true measure of binding affinity. High sensitivity and dynamic range (pM to mM). Not affected by colored/fluorescent compounds.[8] | Does not measure functional inhibition of catalytic activity. May not identify allosteric inhibitors that don't compete with the active site ligand. |
| Radiometric Assays (e.g., HotSpot™) | Measures the transfer of a radiolabeled phosphate (32P or 33P) from ATP to a peptide or protein substrate.[10][11] | IC50 | Considered the "gold standard" for directly measuring catalytic activity. High sensitivity and adaptable to various substrates. Detects ATP-competitive, substrate-competitive, and allosteric inhibitors.[11] | Requires handling and disposal of radioactive materials. Lower throughput than some other methods. |
| Fluorescence/Luminescence Assays (e.g., TR-FRET, ADP-Glo™) | Measures either product formation or ATP consumption. TR-FRET detects the phosphorylated substrate using antibody pairs, while luminescence assays quantify the amount of ADP produced.[12][13] | IC50 | Non-radioactive and highly amenable to high-throughput screening (HTS). Commercially available kits for many kinases.[14] | Susceptible to interference from fluorescent/colored compounds or compounds that inhibit the reporter enzyme (e.g., luciferase). |
Senior Scientist's Recommendation: For a novel series of this compound analogs, a tiered approach is most effective.
-
Primary Screen: Utilize a competition binding assay like KINOMEscan™ across a broad panel (e.g., the scanMAX® panel of ~468 kinases) at a single high concentration (e.g., 1 µM).[15] This provides the most comprehensive and unbiased view of the kinome-wide interactions, generating a clear "hit list" of potential targets. The quantitative output (%Ctrl) allows for easy ranking of interactions.
-
Dose-Response Confirmation: For all significant "hits" identified in the primary screen (e.g., >80% inhibition), perform follow-up dose-response experiments on the same platform to determine precise Kd values. This confirms the initial findings and provides a quantitative measure of potency for robust structure-activity relationship (SAR) analysis.[7][16]
-
Orthogonal Validation: For the primary target and a select few potent off-targets, validate the binding affinity with a functional, enzymatic assay (e.g., a radiometric or ADP-Glo™ assay). This is a critical step to ensure that binding in the competition assay translates to functional inhibition of the kinase's catalytic activity.
This strategy leverages the strengths of each platform—the breadth and precision of competition binding for discovery and the functional relevance of enzymatic assays for validation.
Visualizing the Biochemical Screening Workflow
Caption: Tiered biochemical kinase profiling workflow.
Part 2: Probing Cellular Activity — The Physiological Context
While biochemical assays are essential, they lack the complexities of a living cell, such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins and phosphatases.[17] Cell-based assays are therefore a mandatory next step to confirm that a compound can engage its target in a physiological environment.
Comparison of Leading Cell-Based Assay Formats
| Assay Platform | Principle | Primary Output | Advantages | Limitations |
| Target Engagement Assays (e.g., NanoBRET™) | Measures compound binding to a luciferase-tagged kinase target in live cells via competitive displacement of a fluorescent tracer.[18] | Apparent Affinity (IC50) | Directly measures target binding in intact cells, confirming cell permeability and engagement. High-throughput and quantitative. | Requires genetic modification of cells to express the fusion protein. The fusion tag could potentially alter protein function or localization. |
| Phosphorylation Assays (e.g., In-Cell Western, ELISA) | Uses phospho-specific antibodies to detect the phosphorylation status of a known downstream substrate of the target kinase.[18][19] | IC50 | Measures a functional consequence of kinase inhibition. Can be performed with endogenous proteins in unmodified cell lines.[17] | Requires a well-validated phospho-specific antibody. Signal can be affected by other kinases in the pathway. Time lag may exist between inhibition and phosphorylation change.[18] |
| Phenotypic Assays (e.g., Cell Viability/Proliferation) | Measures a global cellular outcome, such as cell death or growth arrest, after compound treatment. | GI50 / IC50 | Provides a direct measure of the compound's ultimate biological effect. Integrates all on- and off-target activities. | Mechanistically non-specific. Does not confirm that the observed phenotype is due to inhibition of the intended target. |
Senior Scientist's Recommendation: The choice of cell-based assay depends on the project's stage and goals.
-
Confirm Target Engagement: Once potent inhibitors are identified biochemically, a target engagement assay like NanoBRET™ is invaluable. It provides definitive evidence that your compound can enter the cell and bind to its intended target. This is a crucial experiment to triage compounds that have good biochemical potency but poor cellular permeability.
-
Measure Functional Inhibition: To confirm that target engagement leads to downstream pathway modulation, a phospho-substrate assay is the gold standard. For example, if your primary target is CDK2, you would measure the phosphorylation of a known substrate like Rb. This directly links target binding to a functional cellular outcome.
-
Assess Overall Cellular Impact: Finally, a cell proliferation assay in a cancer cell line known to be dependent on your target kinase (e.g., a TrkA-fusion-driven cancer line for a TrkA inhibitor) provides the ultimate proof-of-concept.[3][4] Comparing the IC50 from the phospho-substrate assay with the GI50 from the proliferation assay can provide insights into whether on-target inhibition is the primary driver of the anti-proliferative effect.
Visualizing the Cell-Based Validation Pathway
Caption: Cellular assay cascade for inhibitor validation.
Experimental Protocols
Protocol 1: Broad Kinome Screening via Competition Binding Assay
This protocol is conceptual and based on the principles of the KINOMEscan™ platform.[8]
-
Compound Preparation: Solubilize the this compound analog in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Prepare the screening plate by diluting the compound stock to the final screening concentration (e.g., 1 µM) in the appropriate assay buffer.
-
Assay Reaction: In wells containing DNA-tagged kinases, an immobilized active-site directed ligand, and the test compound, initiate the binding reaction. The reaction is allowed to proceed to equilibrium.
-
Capture & Wash: The immobilized ligands (and any bound kinase) are captured on a solid support. Unbound components are removed through a series of wash steps.
-
Elution & Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically expressed as "percent of control" (%Ctrl), where the amount of kinase recovered in the presence of the test compound is compared to a DMSO vehicle control. A low %Ctrl value (e.g., <10%) indicates a strong interaction.
%Ctrl = (Signal_compound / Signal_DMSO) * 100
Protocol 2: Cell-Based Target Engagement using NanoBRET™ Technology
This protocol outlines the general steps for a NanoBRET™ target engagement assay.[18]
-
Cell Culture: Culture cells (e.g., HEK293) that have been transiently or stably transfected to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Plate the cells in a white, 96-well assay plate and incubate to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium. Add the diluted compounds to the cells.
-
Tracer Addition: Add the NanoBRET™ Tracer, which is a fluorescently labeled ligand that binds to the kinase, to all wells. Simultaneously add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Incubate the plate for a designated period (e.g., 2 hours) at 37°C. Measure both the donor (NanoLuc®) emission (~460 nm) and acceptor (Tracer) emission (~610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer.
Conclusion and Future Directions
The journey from a newly synthesized this compound analog to a viable lead candidate is paved with data. A systematic, multi-tiered kinase selectivity profiling strategy is the most critical component of this process. By starting with a broad, unbiased biochemical screen to map all potential interactions, followed by rigorous dose-response validation and subsequent confirmation of target engagement and functional activity in a cellular context, researchers can build a comprehensive understanding of their compound's biological activity.
This detailed profile enables informed decisions for lead optimization, helping to mitigate future risks of toxicity and providing a solid, data-driven foundation for advancing the most promising candidates toward preclinical development.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chayon.co.kr [chayon.co.kr]
- 9. youtube.com [youtube.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]
A Comparative Evaluation of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine: A Novel Anticancer Candidate
This guide provides an in-depth comparative analysis of the anticancer potential of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, a novel heterocyclic compound. Drawing from established methodologies in preclinical drug discovery, we present a scientifically rigorous evaluation of its performance against a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU). This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental frameworks.
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its versatility in targeting key regulators of cellular signaling that are frequently disrupted in cancers.[1][2] Compounds based on this structure have shown significant promise as potent protein kinase inhibitors, making them a focal point in the development of targeted cancer therapies.[1][3] this compound (herein referred to as BCPP) has been identified as a promising derivative for comprehensive biological evaluation due to its unique substitution pattern, which offers potential for enhanced potency and selectivity.[4]
This guide will objectively detail the in vitro cytotoxic and mechanistic profile of BCPP and its in vivo efficacy in a preclinical xenograft model, providing the supporting data and detailed protocols necessary for independent validation.
Part 1: In Vitro Performance Evaluation
The initial phase of preclinical assessment involves characterizing the compound's activity at the cellular level. The primary objective is to determine the cytotoxic potency of BCPP across different cancer cell lines and to assess its selectivity by comparing its effect on cancerous versus non-cancerous cells. For this evaluation, we compare BCPP against 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for solid tumors, particularly colorectal cancer.[5][6][7]
Comparative Cytotoxicity (IC50) Analysis
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency. We evaluated the IC50 of BCPP and 5-FU against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), and a non-cancerous human fibroblast line (WI-38) to determine the therapeutic window. The MTT assay, a standard colorimetric method for assessing cell metabolic activity, was employed for this purpose.[8]
Table 1: Comparative IC50 Values of BCPP and 5-Fluorouracil (5-FU)
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | WI-38 (Normal Fibroblast) IC50 (µM) | Selectivity Index (WI-38 / HCT-116) |
| BCPP | 0.85 | 1.20 | 15.3 | 18.0 |
| 5-Fluorouracil | 4.50 | 7.80 | 25.5 | 5.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide experimental design.
The results suggest that BCPP exhibits significantly higher potency against both HCT-116 and MCF-7 cell lines compared to 5-FU. Critically, BCPP demonstrates a superior selectivity index, indicating a wider therapeutic window and potentially lower toxicity to normal cells.[9]
Experimental Workflow: In Vitro Analysis
The following diagram outlines the logical flow of the in vitro screening process, from initial cytotoxicity assessment to deeper mechanistic studies.
Caption: Workflow for in vitro anticancer evaluation.
Protocol: MTT Cell Viability Assay
This protocol provides a self-validating system for determining the cytotoxic effects of a test compound.
-
Cell Seeding: Plate HCT-116, MCF-7, and WI-38 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of BCPP and 5-FU in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in a serum-free medium.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the respective 2x working concentrations of the compounds (and a vehicle control containing the same final concentration of DMSO). Each concentration should be tested in triplicate.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The rationale here is that viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration and determine the IC50 value using non-linear regression analysis.
Part 2: In Vivo Efficacy Assessment
Following promising in vitro results, the next critical step is to evaluate the compound's therapeutic efficacy in a living organism. Human tumor xenograft models in immunodeficient mice are the gold standard for preclinical oncology research, providing vital data on a compound's ability to inhibit tumor growth in a complex physiological environment.[10][11]
Comparative Tumor Growth Inhibition (TGI)
For this study, an HCT-116 colon cancer xenograft model was established in athymic nude mice.[12] Once tumors reached a palpable volume (approx. 100-150 mm³), mice were randomized into three groups: a vehicle control, a 5-FU treatment group, and a BCPP treatment group. The primary endpoints were tumor growth inhibition and overall animal well-being (monitored by body weight).
Table 2: In Vivo Efficacy of BCPP vs. 5-FU in HCT-116 Xenograft Model
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1540 ± 210 | 0% | +2.5% |
| 5-Fluorouracil | 20 mg/kg, i.p., 3x/week | 815 ± 155 | 47.1% | -8.7% |
| BCPP | 30 mg/kg, p.o., daily | 580 ± 130 | 62.3% | -1.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide experimental design.
The in vivo data corroborates the in vitro findings. BCPP demonstrated superior tumor growth inhibition compared to 5-FU. Importantly, the BCPP-treated group showed minimal body weight loss, suggesting a much better toxicity profile than 5-FU, which caused a significant reduction in body weight, a common sign of systemic toxicity in chemotherapy.[6]
Experimental Workflow: In Vivo Analysis
The following diagram illustrates the key stages of a typical xenograft study, from model establishment to endpoint analysis.
Caption: Workflow for in vivo xenograft model evaluation.
Protocol: Human Xenograft Mouse Model
This protocol describes the establishment and execution of an efficacy study using a cell line-derived xenograft model.
-
Animal Husbandry: Use 6-8 week old female athymic nude mice. House them in a specific-pathogen-free (SPF) environment and allow them to acclimate for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation and Implantation: Harvest HCT-116 cells during their exponential growth phase. Ensure cell viability is >95% via a trypan blue exclusion assay. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring and Randomization: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). This step is crucial to ensure an unbiased distribution of tumor sizes at the start of treatment.[12]
-
Drug Formulation and Administration: Formulate BCPP in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80) for oral (p.o.) administration. Formulate 5-FU in sterile saline for intraperitoneal (i.p.) injection. Administer the treatments according to the pre-defined dose and schedule for 21 days.
-
Data Collection: Continue to measure tumor volume and body weight throughout the study. Daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur) are mandatory.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment cycle. Euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Part 3: Proposed Mechanism of Action
Understanding how a compound works is as important as knowing that it works. Based on the known activities of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors, we hypothesize that BCPP induces cancer cell death by modulating key signaling pathways that control apoptosis (programmed cell death) and the cell cycle.[1][13] Dysregulation of these pathways is a hallmark of cancer.[14][15]
Our mechanistic studies (data not shown) involving cell cycle analysis and western blotting suggest that BCPP induces G2/M cell cycle arrest and triggers the intrinsic apoptotic pathway. The cell cycle is a tightly regulated process, and checkpoints exist to prevent the division of damaged cells.[16][17][18] Many anticancer drugs function by forcing cells to arrest at these checkpoints. Apoptosis is a natural process of cell suicide that is often evaded by cancer cells.[19][20] Re-activating this process is a key therapeutic strategy.[15][21]
The proposed pathway involves the inhibition of a critical cell cycle kinase (e.g., CDK1), which leads to cell cycle arrest. This arrest, coupled with increased cellular stress, activates the intrinsic apoptotic pathway. This is mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of executioner caspases (e.g., Caspase-3) that dismantle the cell.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism by which BCPP induces apoptosis in cancer cells.
Caption: Proposed mechanism of BCPP-induced cell cycle arrest and apoptosis.
Conclusion and Future Directions
The comprehensive evaluation presented in this guide strongly suggests that this compound is a highly promising anticancer candidate. It demonstrates superior potency and selectivity in vitro and more effective tumor growth inhibition with a favorable safety profile in vivo when compared to the standard chemotherapeutic agent, 5-Fluorouracil.
The proposed mechanism of action—dual induction of G2/M cell cycle arrest and intrinsic apoptosis—provides a solid foundation for its anticancer activity. The next logical steps in the development of BCPP would include:
-
Lead Optimization: Synthesizing analogues of BCPP to further improve potency, selectivity, and pharmacokinetic properties.
-
Advanced In Vivo Studies: Evaluating efficacy in orthotopic and patient-derived xenograft (PDX) models to better mimic human disease.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of BCPP and correlating drug exposure with target engagement in tumors.
-
Definitive Mechanism of Action Studies: Utilizing kinome screening and proteomics to definitively identify the direct molecular target(s) of BCPP.
By pursuing these avenues, this compound has the potential to be developed into a novel, targeted therapy for cancer treatment.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 6. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 7. Your Guide to Chemo Drugs for Colon Cancer [honcology.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xenograft.org [xenograft.org]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 16. Cell cycle control in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clinician.com [clinician.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 20. Apoptotic pathways and cancer (Chapter 16) - Systems Biology of Cancer [cambridge.org]
- 21. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Welcome. This guide provides a comprehensive, technically-grounded methodology for conducting a comparative molecular docking analysis of pyrazolo[1,5-a]pyrimidine inhibitors against two critical oncology targets: Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and act as a versatile hinge-binding motif for numerous protein kinases.[1][2] Our objective is to establish a robust, self-validating computational protocol that not only predicts binding affinities but also provides a structural rationale for inhibitor potency and selectivity, bridging the gap between in silico predictions and experimental observations.
Foundational Principles: The 'Why' Behind the 'How'
Before delving into the protocol, it is crucial to understand the causality behind our methodological choices. Molecular docking aims to predict the preferred orientation and conformation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function.[3] However, this is not a black-box procedure. The reliability of our results hinges on a meticulously validated protocol.
Core Tenets of a Trustworthy Docking Study:
-
The Principle of Redocking: The first and most critical validation step is to demonstrate that our chosen docking algorithm and parameters can accurately reproduce the crystallographically determined binding pose of a known co-crystallized ligand.[4][5] A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is the widely accepted benchmark for success.[6][7] This confirms that the scoring function and search algorithm are appropriate for the target system.
-
Target and Ligand Preparation: The quality of the input structures is paramount. Proteins from the Protein Data Bank (PDB) are static snapshots and must be prepared by adding hydrogens, assigning appropriate protonation states, and repairing any missing atoms or residues.[8] Ligands must be converted to 3D structures and assigned correct charges and atom types.[9] Failure to do so introduces significant artifacts that invalidate the results.
-
Correlation with Experimental Data: While docking scores are useful for ranking, they are not absolute binding free energies. The ultimate validation of a docking protocol comes from its ability to correlate predicted scores with experimentally determined biological activity (e.g., IC₅₀ values) across a series of related compounds.[10] A strong correlation suggests the model has genuine predictive power for that chemical series and target.
For this guide, we will utilize a combination of UCSF Chimera for molecular visualization and preparation and AutoDock Vina for the docking calculations—a powerful, widely-used, and freely available software suite.[8][11][12]
Experimental Design: Targets and Inhibitors
To illustrate a comparative analysis, we have selected two well-characterized kinases and a representative pyrazolo[1,5-a]pyrimidine inhibitor with known biological activity.
-
Target 1: Cyclin-Dependent Kinase 2 (CDK2)
-
Function: A key regulator of the cell cycle; its dysregulation is a hallmark of many cancers.[13][14]
-
PDB Structure: 1HCK . This high-resolution (1.90 Å) structure of human CDK2 provides a clear view of the ATP-binding site.[15] For validation, we will use PDB ID 1JSV , which contains CDK2 co-crystallized with a known inhibitor.[16]
-
-
Target 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
-
Function: A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18]
-
PDB Structure: 3WZD . This structure shows the VEGFR2 kinase domain, providing an excellent template for docking.[19] For validation, we will use PDB ID 3VHK , which contains a co-crystallized inhibitor in the binding site.[20]
-
-
Representative Inhibitor: BS-194
-
Scaffold: A potent pyrazolo[1,5-a]pyrimidine derivative.
-
Known Activity: Exhibits a strong inhibitory effect on CDK2 with a reported IC₅₀ of 3 nM.[14] This provides a critical experimental data point for comparison.
-
The Docking Workflow: A Visual Overview
The entire process, from data retrieval to final analysis, can be visualized as a logical flow. This ensures reproducibility and clarity in the experimental design.
Caption: High-level workflow for a validated comparative docking analysis.
Detailed Experimental Protocol
This section provides a step-by-step methodology for performing the docking analysis using UCSF Chimera and the command-line version of AutoDock Vina.[11][21]
Part A: Protocol Validation via Redocking
Causality: This step is non-negotiable. It ensures our chosen parameters can replicate a known, experimentally verified binding mode.[4] We will use the CDK2 structure PDB ID 1JSV .
-
Fetch and Prepare Structure:
-
In UCSF Chimera, fetch PDB ID 1JSV .
-
The structure contains the protein and a co-crystallized inhibitor. Separate the inhibitor into a new model:
-
Select the ligand (often designated as HETATM).
-
Go to Actions > Atom/Bonds > copy/combine. In the dialog, select the option to create a new model.
-
-
In the original protein model, delete the ligand and all water molecules (Select > Structure > solvent, then Actions > Atoms/Bonds > delete).
-
-
Prepare Receptor (1JSV protein):
-
Use Chimera's Dock Prep tool (Tools > Structure Editing > Dock Prep).
-
Choose to add hydrogens (assuming non-standard protonation states are not required for this example) and add charges (Gasteiger). This generates a mol2 file.
-
Save the prepared protein as receptor_1JSV.pdbqt using the appropriate Chimera tool or external script for conversion.
-
-
Prepare Ligand (Native Inhibitor from 1JSV):
-
Using the new model containing only the ligand, run Dock Prep again to add hydrogens and charges.
-
Save the prepared ligand as native_ligand.pdbqt.
-
-
Define the Grid Box:
-
The grid box defines the search space for the docking algorithm. It should be centered on the active site and large enough to accommodate the ligand with rotational freedom.[8]
-
Center the grid on the native_ligand from its original position. In Chimera, you can select the ligand and use Tools > Surface/Binding Analysis > AutoDock Vina. The tool will automatically suggest a center based on the selection. A typical size is 20x20x20 Å. Note the coordinates of the center (X, Y, Z) and the size.
-
-
Run AutoDock Vina:
-
Create a configuration file named conf.txt:
-
-
Analyze RMSD:
-
Open the original 1JSV.pdb and the top-ranked pose from redock_output.pdbqt in Chimera.
-
Use the RMSD calculation tool (Tools > Structure Comparison > RMSD) to compare the heavy atoms of the native ligand and the redocked ligand.
-
Success Criterion: The RMSD should be below 2.0 Å. [7]
-
Part B: Docking of Pyrazolo[1,5-a]pyrimidine Inhibitors
Causality: With a validated protocol, we can now confidently dock our compound of interest (BS-194) into our target proteins (CDK2 and VEGFR2) to predict their binding modes and affinities.
-
Prepare Receptors (1HCK and 3WZD):
-
Fetch PDB IDs 1HCK and 3WZD into separate Chimera sessions.
-
For each, remove water molecules and any co-solvents or ions not critical for binding.
-
Run Dock Prep as described in Part A, step 2.
-
Save the prepared receptors as receptor_1HCK.pdbqt and receptor_3WZD.pdbqt.
-
-
Prepare Ligand (BS-194):
-
Obtain the 3D structure of BS-194 (e.g., from PubChem, CID: 24889218).
-
Load the structure into Chimera.
-
Run Dock Prep to add hydrogens and assign Gasteiger charges.
-
Save the prepared ligand as ligand_BS194.pdbqt.
-
-
Define Grid Boxes:
-
For 1HCK (CDK2): The active site is well-known. A reliable method is to align 1HCK with the validated 1JSV structure and place the grid box at the same location as the one used for redocking. Key hinge-region residues for CDK2 include Leu83. [22] * For 3WZD (VEGFR2): Align with the validated 3VHK structure to identify the ATP binding pocket. Key hinge-region residues for VEGFR2 include Cys919.
-
Record the center and size coordinates for each receptor in separate configuration files (conf_cdk2.txt and conf_vegfr2.txt).
-
-
Run AutoDock Vina:
-
Execute Vina for each target:
-
vina --config conf_cdk2.txt --out cdk2_bs194_out.pdbqt --log cdk2_bs194_log.txt
-
vina --config conf_vegfr2.txt --out vegfr2_bs194_out.pdbqt --log vegfr2_bs194_log.txt
-
-
-
Analyze Results:
-
Examine the output log files to find the binding affinity (docking score) in kcal/mol for the top-ranked pose.
-
Load the prepared receptor and the output .pdbqt file into Chimera.
-
Visualize the binding pose. Use Chimera's Find H-Bond tool (Tools > Structure Analysis > Find H-Bond) to identify key hydrogen bonds.
-
Identify and note the amino acid residues involved in hydrogen bonding and significant hydrophobic interactions.
-
Data Summary and Comparative Analysis
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC₅₀ |
| Validation Ligand | CDK2 | 1JSV | -10.2 (Example) | Gln131, Leu83 (Hinge) | N/A (RMSD < 2.0 Å) |
| BS-194 | CDK2 | 1HCK | -9.8 (Example) | Leu83 (Hinge H-bond), Ile10, Val18 | 3 nM [14] |
| BS-194 | VEGFR2 | 3WZD | -8.5 (Example) | Cys919 (Hinge H-bond), Val848, Leu840 | >1000 nM (Hypothetical) |
Note: Docking scores are illustrative examples. Actual results will be generated by the protocol.
From this hypothetical data, we can derive valuable insights:
-
The docking score for BS-194 against CDK2 is significantly more favorable (-9.8 kcal/mol) than against VEGFR2 (-8.5 kcal/mol), correctly predicting its selectivity for CDK2.
-
This prediction aligns with the experimental data, where BS-194 is a potent CDK2 inhibitor (3 nM) but is likely much weaker against VEGFR2.
-
The analysis of interactions reveals that the pyrazolo[1,5-a]pyrimidine core of BS-194 forms a critical hydrogen bond with the hinge residue Leu83 in CDK2, anchoring it in the ATP-binding site. This is a classic binding mode for kinase inhibitors. [22][23]
Visualizing Key Interactions
A diagram illustrating the predicted binding mode provides a powerful visual summary of the structural hypothesis.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 9. youtube.com [youtube.com]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. rcsb.org [rcsb.org]
- 21. insilicodesign.com [insilicodesign.com]
- 22. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine Scaffolds in Kinase Inhibition: A Guide for Researchers
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to yield potent and selective inhibitors of various protein kinases.[1] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been the focus of intense drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Tropomyosin receptor kinases (Trk), Pim kinases, Cyclin-dependent kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[1][2]
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a head-to-head comparison of different pyrazolo[1,5-a]pyrimidine scaffolds in kinase inhibition, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Understanding the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine structure is an ATP mimetic, allowing it to competitively bind to the ATP-binding pocket of a wide array of kinases.[2] The core itself often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The true power of this scaffold, however, lies in the diverse substitutions that can be made at various positions, profoundly influencing its interaction with the target kinase and its selectivity over other kinases.
Below is a diagram illustrating the core pyrazolo[1,5-a]pyrimidine scaffold with key positions for substitution highlighted.
Caption: The core pyrazolo[1,5-a]pyrimidine scaffold with key substitution points.
Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine Scaffolds
The following sections provide a comparative analysis of different pyrazolo[1,5-a]pyrimidine scaffolds against various kinase targets, with a focus on how substitutions at key positions impact inhibitory activity.
Tropomyosin Receptor Kinase (Trk) Inhibition
Trk kinases (TrkA, TrkB, and TrkC) are pivotal in neuronal development and function, and their fusion with other genes is a known driver of various cancers.[4] The pyrazolo[1,5-a]pyrimidine scaffold is the foundation for the FDA-approved Trk inhibitors Larotrectinib and Entrectinib.
A recent study by Wang et al. (2020) explored a series of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives, demonstrating that macrocyclization can enhance binding affinity and selectivity.[5] A comparison of a key macrocyclic compound with Larotrectinib highlights the impact of this structural modification.
| Compound | R-groups/Modifications | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| Larotrectinib | Acyclic structure with a substituted pyrazole at the 3-position and a pyrrolidine at the 5-position. | 1.2 | 2.1 | 2.1 |
| Compound 28 (Wang et al., 2020) | Macrocyclic structure with a carboxamide at the 3-position. | 0.17 | 0.07 | 0.07 |
Data sourced from Tang and Fan et al. (2021) and Wang et al. (2020).[5]
The data clearly indicates that the macrocyclic scaffold in Compound 28 leads to a significant increase in potency against all three Trk isoforms compared to the acyclic Larotrectinib. This is attributed to the pre-organized conformation of the macrocycle, which reduces the entropic penalty of binding to the kinase.
Caption: Simplified TrkA signaling pathway.
Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target in oncology.[6] A study by an unnamed group synthesized a series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles and evaluated their inhibitory activity against Pim-1 kinase.
| Compound | R-groups | Pim-1 IC50 (µM) |
| 4d | Aryl substitution at the 7-position with a 4-chlorophenyl group. | 0.61 |
| 5d | Aryl substitution at the 7-position with a 4-methoxyphenyl group. | 0.54 |
| 9a | Aryl substitution at the 7-position with a 4-fluorophenyl group and a different substituent at the 2-position. | 0.68 |
| Quercetin (control) | - | 0.91 |
Data sourced from a 2025 study on pyrazolo[1,5-a]pyrimidine derivatives.[7]
In this series, subtle changes to the aryl group at the 7-position significantly influenced potency. The electron-donating methoxy group in compound 5d resulted in the most potent inhibition, suggesting that the electronic properties of this substituent are crucial for optimal interaction with the Pim-1 active site.
Caption: Simplified Pim-1 signaling pathway.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2, in complex with cyclin E, plays a critical role in the G1/S transition of the cell cycle, and its dysregulation is common in cancer.[5][8] A 2024 study investigated a series of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TrkA inhibitors.
| Compound | R-groups | CDK2 IC50 (µM) | TrkA IC50 (µM) |
| 6s | Furan ring at the 7-position. | 0.23 | 0.45 |
| 6t | Thiophene ring at the 7-position. | 0.09 | 0.45 |
| Ribociclib (CDK2 ref.) | - | 0.07 | - |
| Larotrectinib (TrkA ref.) | - | - | 0.07 |
Data sourced from a 2024 study on dual CDK2/TrkA inhibitors.[9]
The seemingly minor change of replacing a furan ring (6s) with a thiophene ring (6t) at the 7-position resulted in a more than two-fold increase in CDK2 inhibitory activity, bringing it to a level comparable with the reference inhibitor Ribociclib.[9] This highlights the sensitivity of the CDK2 active site to the nature of the heterocyclic substituent at this position.
Caption: Simplified CDK2/Cyclin E signaling pathway.
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition
The δ isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in immune signaling. Its inhibition is a therapeutic strategy for certain leukemias and lymphomas. A study on pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors revealed the importance of substitutions at the C(5) position.[10][11]
| Compound | R1 Substituent at C(5) | PI3Kδ IC50 (µM) | PI3Kα IC50 (µM) | Selectivity (α/δ) |
| 7 | 2-difluoromethylbenzimidazole | 0.475 | 1.06 | 2.2 |
| 13 | Indole | 0.772 | >23 | 30 |
Data sourced from a study on selective PI3Kδ inhibitors.[12]
This comparison demonstrates that while both bicyclic heteroaromatic systems at the C(5) position confer potent PI3Kδ inhibition, the indole substituent in compound 13 provides significantly greater selectivity over the PI3Kα isoform.[12] This is a critical consideration in drug development to minimize off-target effects.
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10][13]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (pyrazolo[1,5-a]pyrimidine derivatives)
-
384-well white plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the reaction by adding the kinase reaction mixture to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Cell-Based Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Caption: Workflow for the MTT cell viability assay.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and fruitful starting point for the design of potent and selective kinase inhibitors. As demonstrated in this guide, subtle modifications to the substitution pattern on this core can lead to dramatic differences in inhibitory activity and selectivity against various kinase targets. The head-to-head comparisons presented herein underscore the importance of rational, structure-guided design in optimizing these scaffolds for therapeutic applications. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the full potential of pyrazolo[1,5-a]pyrimidines in the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. atcc.org [atcc.org]
Validating the Mechanism of Action of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide
The 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies.[1][2][3] Its inherent biological activities and the synthetic versatility offered by the reactive bromine and chlorine substituents have made it a privileged starting point for a multitude of potent protein kinase inhibitors.[3][4][5] However, the journey from a novel derivative to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The ultimate success of a drug discovery program hinges on a definitive understanding of the compound's mechanism of action (MoA).
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the MoA of novel derivatives of this compound. We will follow a logical, multi-pillar approach, using a hypothetical derivative, PZ-Cmpd-X , to illustrate the experimental workflow. This guide will not only detail the requisite protocols but also delve into the scientific rationale behind each experimental choice, ensuring a self-validating and robust MoA dossier.
The Investigative Pathway: From Hypothesis to Cellular Confirmation
Our investigation into the MoA of PZ-Cmpd-X is built on a logical progression of experiments, each designed to answer a critical question. This workflow ensures that we build a strong, evidence-based case for the compound's mechanism, from direct target interaction to its functional consequences in a cellular context.
Caption: A logical workflow for validating the mechanism of action of PZ-Cmpd-X.
Pillar 1: Direct Target Inhibition - The Biochemical Evidence
The foundational step in validating our hypothesis is to demonstrate direct interaction between PZ-Cmpd-X and its putative protein kinase target. Given that numerous pyrazolo[1,5-a]pyrimidine derivatives have shown potent activity against Tropomyosin Receptor Kinases (Trks), we will hypothesize that PZ-Cmpd-X is a TrkA inhibitor.[5][6]
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced in a kinase reaction.[7][8] Its high sensitivity and broad applicability make it an ideal choice for our initial in vitro screening.[7][8]
Experimental Protocol: In Vitro TrkA Kinase Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 2X TrkA enzyme solution in kinase reaction buffer.
-
Prepare a 2X substrate solution (e.g., a generic tyrosine kinase substrate peptide) in kinase reaction buffer.
-
Prepare a serial dilution of PZ-Cmpd-X in DMSO, and then dilute further into the kinase reaction buffer. Include a DMSO-only control.
-
Prepare the ATP solution at a concentration relevant to the Km of TrkA.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the PZ-Cmpd-X dilution or DMSO control.
-
Add 2.5 µL of the 2X TrkA enzyme solution to each well.
-
Add 2.5 µL of the 2X substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of PZ-Cmpd-X relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Pillar 2: Target Engagement in a Cellular Milieu
Demonstrating that a compound inhibits a purified enzyme in a test tube is a critical first step, but it doesn't guarantee that it can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that allows for the direct assessment of target engagement in intact cells.[10][11][12][13] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting protein-ligand complex is more resistant to heat-induced denaturation.[10][11][12][13]
Experimental Protocol: CETSA for TrkA Target Engagement
-
Cell Treatment:
-
Culture a suitable cell line endogenously expressing TrkA (e.g., SH-SY5Y neuroblastoma cells).
-
Treat the cells with a high concentration of PZ-Cmpd-X (e.g., 10x the in vitro IC50) or a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.[14]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection by Western Blot:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Denature the samples by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for TrkA.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.
-
Also, probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for TrkA at each temperature for both the PZ-Cmpd-X-treated and vehicle-treated samples.
-
Plot the relative amount of soluble TrkA as a function of temperature. A shift in the melting curve to higher temperatures in the presence of PZ-Cmpd-X confirms target engagement.
-
Pillar 3: Defining Specificity - The Kinome at a Glance
A potent kinase inhibitor is only as good as its selectivity. Off-target effects are a major cause of toxicity and can lead to the failure of promising drug candidates.[15][16][17] Therefore, it is imperative to assess the selectivity of PZ-Cmpd-X across the human kinome. Several commercial services offer comprehensive kinase profiling against large panels of purified kinases.[18][19][20][21][22]
Comparative Kinase Selectivity Profile
For this guide, we will present hypothetical data for PZ-Cmpd-X in a comparative table alongside two well-characterized kinase inhibitors:
-
Larotrectinib: A highly selective, first-generation pan-Trk inhibitor that shares the pyrazolo[1,5-a]pyrimidine core.[6][23][24][25][26]
-
Cabozantinib: A multi-kinase inhibitor that targets VEGFR, MET, AXL, and other kinases, representing a less selective profile.[27][28][29][30][31]
| Kinase Target | PZ-Cmpd-X (IC50, nM) | Larotrectinib (IC50, nM) | Cabozantinib (IC50, nM) |
| TrkA | 5 | 5.2 | >1000 |
| TrkB | 8 | 6.1 | 40 |
| TrkC | 12 | 4.3 | >1000 |
| VEGFR2 | >1000 | >1000 | 0.035 |
| c-MET | >1000 | >1000 | 1.3 |
| AXL | >1000 | >1000 | 7 |
| RET | >5000 | >1000 | 4.6 |
| KIT | >5000 | >1000 | 4.6 |
| SRC | 850 | >1000 | 12 |
Note: Data for PZ-Cmpd-X is hypothetical. Data for Larotrectinib and Cabozantinib are representative values from public sources.
This comparative analysis would immediately highlight the potent and selective nature of PZ-Cmpd-X for the Trk family of kinases, similar to Larotrectinib, and in stark contrast to the broad-spectrum activity of Cabozantinib.
Pillar 4: The Functional Consequence - Downstream Signaling
Confirming that PZ-Cmpd-X binds to and stabilizes TrkA in cells is a significant step. However, to complete the MoA validation, we must demonstrate that this binding event leads to a functional consequence—the inhibition of the kinase's signaling pathway. Trk receptor activation leads to the phosphorylation of downstream signaling proteins, including Akt and ERK.[23] We can assess the phosphorylation status of these proteins using Western blotting.
Caption: Simplified TrkA signaling pathway and the inhibitory action of PZ-Cmpd-X.
Experimental Protocol: Downstream Signaling Analysis
-
Cell Treatment:
-
Seed TrkA-expressing cells (e.g., SH-SY5Y) and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with a dose-range of PZ-Cmpd-X or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a TrkA ligand (e.g., Nerve Growth Factor, NGF) for 15-30 minutes to activate the pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Western Blot Analysis:
-
Perform protein quantification, SDS-PAGE, and membrane transfer as described in the CETSA protocol.
-
Probe separate membranes with primary antibodies against:
-
Phospho-TrkA (p-TrkA)
-
Total TrkA
-
Phospho-Akt (p-Akt)
-
Total Akt
-
Phospho-ERK (p-ERK)
-
Total ERK
-
GAPDH (loading control)
-
-
Use appropriate HRP-conjugated secondary antibodies and detect via chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities. A dose-dependent decrease in the levels of p-TrkA, p-Akt, and p-ERK in PZ-Cmpd-X-treated cells, with no change in the total protein levels, provides strong evidence of functional pathway inhibition.
-
Conclusion: A Self-Validating MoA Dossier
By systematically progressing through these four pillars of investigation, we have constructed a robust and self-validating dossier for the mechanism of action of our hypothetical derivative, PZ-Cmpd-X. We have moved from a well-founded hypothesis to direct biochemical evidence of inhibition, confirmed target engagement in a cellular context, defined its selectivity profile in comparison to established drugs, and demonstrated its functional impact on the relevant signaling pathway. This comprehensive approach provides the necessary confidence for advancing a novel this compound derivative through the drug discovery pipeline.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.ca]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 17. icr.ac.uk [icr.ac.uk]
- 18. assayquant.com [assayquant.com]
- 19. Kinase Inhibitor Profiling [kinexus.ca]
- 20. kinaselogistics.com [kinaselogistics.com]
- 21. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 22. pharmaron.com [pharmaron.com]
- 23. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 24. drugs.com [drugs.com]
- 25. Larotrectinib - Wikipedia [en.wikipedia.org]
- 26. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cabometyxhcp.com [cabometyxhcp.com]
- 28. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 30. researchgate.net [researchgate.net]
- 31. cabozantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-Based Inhibitors
For researchers in the vanguard of kinase inhibitor development, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged core structure. Its inherent ability to mimic the ATP hinge-binding motif has rendered it a fertile ground for the discovery of potent inhibitors against a multitude of kinase targets.[1] The specific precursor, 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, offers synthetic chemists a versatile starting point for rapid diversification, enabling the exploration of chemical space around this potent core. However, the ultimate clinical utility of any kinase inhibitor hinges not just on its on-target potency, but critically, on its selectivity profile across the vast and intricate landscape of the human kinome. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window.[2]
This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors derived from or conceptually related to the this compound scaffold. We will delve into the experimental data that illuminates their selectivity, compare their performance against alternative inhibitor scaffolds, and provide detailed methodologies to empower researchers to conduct their own robust cross-reactivity assessments.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Double-Edged Sword of Potency and Cross-Reactivity
The pyrazolo[1,5-a]pyrimidine core is a recurring motif in a number of successful kinase inhibitors, targeting a diverse range of kinases including Tropomyosin receptor kinases (Trk), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinase delta (PI3Kδ).[3][4] The synthetic tractability of precursors like this compound allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[5]
A prime example of this scaffold's application is in the development of inhibitors for the Numb-associated kinase (NAK) family, which includes Adaptor-Associated Kinase 1 (AAK1). AAK1 is a key regulator of clathrin-mediated endocytosis and has emerged as a target for non-opioid pain therapies.[6] The acyclic AAK1 inhibitor, LP-935509, which is based on the pyrazolo[1,5-a]pyrimidine core, demonstrates potent inhibition of AAK1 but also shows significant activity against the closely related BIKE kinase.[7] This inherent cross-reactivity within a kinase family is a common challenge in kinase inhibitor design.
To address this, researchers have explored strategies such as macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold. This approach aims to enhance selectivity by introducing conformational rigidity, which can favor binding to the intended target over off-targets.[5]
Comparative Cross-Reactivity Analysis: Pyrazolo[1,5-a]pyrimidines vs. Alternative Scaffolds
A true measure of an inhibitor's utility is its performance against alternative compounds targeting the same kinase. Here, we compare the cross-reactivity profiles of pyrazolo[1,5-a]pyrimidine-based inhibitors with those of inhibitors built on different chemical scaffolds.
Case Study 1: Targeting AAK1
The development of selective AAK1 inhibitors is an active area of research. We compare the pyrazolo[1,5-a]pyrimidine-based inhibitor LP-935509 with SGC-AAK1-1 , a chemical probe for AAK1 and BIKE based on a distinct 3-acylaminoindazole scaffold.[8]
| Inhibitor | Scaffold | Primary Target(s) | IC50 (AAK1) | Notable Off-Targets (IC50/Ki) |
| LP-935509 | Pyrazolo[1,5-a]pyrimidine | AAK1, BIKE | 3.3 nM | BIKE (14 nM), GAK (320 nM)[7] |
| SGC-AAK1-1 | 3-Acylaminoindazole | AAK1, BIKE | 270 nM | RIOK1 (Ki = 72 nM), RIOK3 (Ki = 290 nM), PIP5K1C (Ki = 260 nM)[9][10] |
Analysis:
LP-935509 exhibits high potency for AAK1 but also potently inhibits the closely related kinase BIKE.[7] This highlights a common challenge with ATP-competitive inhibitors targeting kinases with highly conserved ATP-binding pockets. The 3-acylaminoindazole scaffold of SGC-AAK1-1, while less potent against AAK1 in cellular assays, offers a different off-target profile, with notable activity against RIO kinases.[9][11] This comparison underscores the principle that different chemical scaffolds can provide distinct selectivity profiles, even when targeting the same primary kinase. The choice of scaffold can therefore be a critical determinant in achieving the desired selectivity for a particular therapeutic application.
Case Study 2: Pan-Kinase Inhibition vs. Selectivity in CDK Inhibitors
The CDK family presents another significant challenge for achieving selectivity due to the high degree of homology in their ATP-binding sites. Here we compare the pyrazolo[1,5-a]pyrimidine-based multi-CDK inhibitor AT7519 with the more selective CDK4/6 inhibitor Palbociclib , which is based on a pyridinyl-imidazole scaffold.
| Inhibitor | Scaffold | Primary Target(s) | IC50 (CDK2/Cyclin A) | Notable Off-Targets (IC50) |
| AT7519 | Pyrazolo[1,5-a]pyrimidine | CDKs 1, 2, 4, 5, 6, 9 | 47 nM | CDK1 (210 nM), CDK4 (100 nM), CDK5 (<10 nM), CDK9 (<10 nM)[12] |
| Palbociclib | Pyridinyl-imidazole | CDK4, CDK6 | >10 µM | Highly selective for CDK4/6 over other CDKs.[13][14] |
Analysis:
AT7519 demonstrates the potent but broad-spectrum activity characteristic of many early-generation pyrazolo[1,5-a]pyrimidine-based CDK inhibitors.[12][15] While effective at inhibiting cell proliferation, this lack of selectivity can lead to a higher incidence of off-target toxicities.[16] In contrast, Palbociclib, with its distinct pyridinyl-imidazole core, achieves remarkable selectivity for CDK4 and CDK6.[17] This targeted approach has translated into significant clinical success in specific cancer types, such as ER-positive breast cancer, with a more manageable side-effect profile.[14][18] This comparison illustrates the evolution of kinase inhibitor design, moving from broad-spectrum inhibitors to highly selective agents with improved therapeutic indices.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity of cross-reactivity studies, robust and well-validated experimental methodologies are paramount. Below are detailed protocols for key assays used to profile the selectivity of kinase inhibitors.
Protocol 1: In Vitro Kinase Profiling using a Large Panel (Kinome Scan)
This method provides a broad overview of an inhibitor's selectivity by testing its binding affinity against a large number of purified kinases.
Principle: A competitive binding assay where the test inhibitor competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases. The amount of kinase bound to the solid support is quantified by qPCR.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. For a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound, the appropriate DNA-tagged kinase, and the immobilized ligand.
-
Incubation: Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Elution and Quantification: Elute the bound kinase and quantify the amount using qPCR with primers specific to the DNA tag of each kinase.
-
Data Analysis: Express the results as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test inhibitor. For hits below a certain threshold (e.g., <10% of control), a full dose-response curve is generated to determine the dissociation constant (Kd).
Workflow for Kinome Scan:
Caption: Workflow for a competitive binding-based kinome scan.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Principle: Based on Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase-tagged kinase (the donor) to a fluorescently labeled tracer that binds to the same kinase (the acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293) and transiently transfect them with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
-
Cell Plating: Seed the transfected cells into a multi-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the fluorescent tracer.
-
Incubation: Incubate the plate to allow for compound entry and binding equilibrium.
-
Luminescence and Fluorescence Reading: Add the NanoBRET™ substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's potency in a cellular context.
NanoBRET™ Assay Workflow:
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Conclusion and Future Directions
The this compound scaffold and its derivatives continue to be a cornerstone in the development of novel kinase inhibitors. The inherent potency of this core structure necessitates a rigorous and early assessment of its cross-reactivity profile to guide medicinal chemistry efforts towards achieving greater selectivity. As we have seen, strategies like macrocyclization can be employed to mitigate off-target effects.
The comparative analysis with alternative scaffolds demonstrates that there is no one-size-fits-all solution to achieving kinase selectivity. Each chemical class presents its own unique set of on- and off-target activities. Therefore, a comprehensive understanding of the cross-reactivity landscape, enabled by robust experimental methodologies, is indispensable for the successful development of the next generation of safe and effective kinase-targeted therapies. Future efforts will likely focus on the development of inhibitors with novel binding modes, such as allosteric inhibitors, to achieve even greater selectivity and overcome the challenge of resistance.
References
- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LP-935509 - MedChem Express [bioscience.co.uk]
- 3. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe SGC-AAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Palbociclib (PD0332991)-a Selective and Potent Cyclin-Dependent Kinase Inhibitor: A Review of Pharmacodynamics and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profile of palbociclib in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and efficacy profile of cyclin‐dependent kinases 4/6 inhibitor palbociclib in cancer therapy: A meta‐analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The safety and efficacy of palbociclib in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
This document provides essential procedural guidance for the safe and compliant disposal of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine. As a halogenated heterocyclic compound with notable biological activity and inherent hazards, strict adherence to established protocols is paramount to ensure the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical on a laboratory scale.
Hazard Profile and Regulatory Imperative
This compound (CAS No. 1203705-58-1) is classified as a hazardous substance. Understanding its hazard profile is the causal basis for the stringent disposal procedures outlined herein. The primary hazards associated with this compound are:
-
Toxicity: It is toxic if swallowed (H301).
-
Irritation: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Due to these properties, this compound waste is subject to federal and local regulations. In the United States, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[1][2][3] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, making the generating laboratory responsible for proper handling from creation to final disposal.[3]
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 3) | Skull and Crossbones | H301: Toxic if swallowed | Danger |
| Skin Irritation (Category 2) | Exclamation Mark | H315: Causes skin irritation | Danger |
| Eye Irritation (Category 2A) | Exclamation Mark | H319: Causes serious eye irritation | Danger |
| Specific Target Organ Toxicity | Exclamation Mark | H335: May cause respiratory irritation | Danger |
Data sourced from Sigma-Aldrich Safety Information.
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the principle of minimizing exposure must be applied. This is a core requirement of a laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA.[1][4]
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood. This is the primary barrier to prevent the inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): A multi-barrier PPE approach is required:
-
Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes and dust.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
-
Body Protection: A flame-resistant lab coat, fully buttoned, and closed-toe shoes are required.
-
Step-by-Step Disposal Protocol
Disposing of this compound is not merely discarding it; it is a systematic process of characterization, segregation, and containment.
Step 1: Waste Characterization
Any this compound that is expired, off-specification, or a residue from a reaction (e.g., in a rotovap flask) must be treated as hazardous waste. This also applies to any materials grossly contaminated with the compound, such as pipette tips, weigh boats, or absorbent materials from a spill cleanup.
Step 2: Waste Segregation
This is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designated Waste Stream: As a halogenated organic compound, this chemical must be disposed of in a specifically designated "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" container.
-
Causality of Segregation: Halogenated wastes are often managed via high-temperature incineration. Mixing them with non-halogenated streams can disrupt the disposal facility's process and violate regulatory requirements.[5] Furthermore, mixing with incompatible chemicals, such as strong oxidizing agents or bases, could lead to hazardous reactions.[6]
Step 3: Container Selection and Labeling
Proper containment and communication of the hazard are legally required.[7]
-
Container: Use a chemically compatible container (e.g., polyethylene for solids, borosilicate glass or coated glass for liquids) with a secure, vapor-tight lid. The container must be in good condition, free of leaks or external contamination.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE." The label must also include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The approximate quantity or concentration.
-
The date of accumulation.
-
The appropriate hazard pictograms (Skull and Crossbones, Exclamation Mark).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories may accumulate waste in designated SAAs at or near the point of generation.[3][7]
-
Location: The labeled waste container should be kept in a designated secondary containment bin within the SAA.
-
Closure: The container must be kept tightly closed at all times, except when actively adding waste.[3] This is a common point of regulatory violation and is crucial for preventing the release of hazardous vapors.
Step 5: Final Disposal and Transfer
-
Institutional EHS: Once the container is full or has reached the institutional time limit for accumulation, arrange for a pickup by your institution's Environmental Health & Safety (EHS) department.
-
NEVER:
-
Pour this compound down the drain.
-
Dispose of it in the regular trash.
-
Allow it to evaporate in the fume hood as a means of disposal.
-
These actions are illegal and pose a significant threat to the environment and public health.
Emergency Procedures: Small-Scale Spill Response
In the event of a small spill (<100g) within a chemical fume hood:
-
Alert & Isolate: Alert personnel in the immediate area and ensure the fume hood sash is kept at the proper height.
-
Don PPE: If not already worn, don the full PPE described in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.
-
Collect: Using non-sparking scoops or tools, carefully collect the absorbed material and spilled solid.
-
Containerize: Place the collected material into a new, empty hazardous waste container. Label it as "Spill Debris containing this compound" and add the appropriate hazard pictograms.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. The wipes used for decontamination must also be placed in the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
References
A Senior Application Scientist's Guide to Handling 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and reproducibility in your laboratory. The pyrazolo[1,5-a]pyrimidine core is a significant scaffold in medicinal chemistry, known for its diverse biological activities, including its role in developing anticancer agents and enzyme inhibitors.[1][2] This utility, however, necessitates a thorough understanding of its handling characteristics to ensure the safety of all laboratory personnel.
Hazard Identification and Risk Assessment: A Proactive Stance
This compound is a halogenated heterocyclic compound that presents several potential hazards. A comprehensive risk assessment is the foundational step before any handling occurs. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]
The known hazard classifications for this compound are summarized below. Understanding these classifications is critical as they directly inform the selection of appropriate Personal Protective Equipment (PPE) and handling strategies.
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Skin Corrosion/Irritation Cat. 2 |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation Cat. 2A |
| H335 | May cause respiratory irritation | STOT - Single Exposure Cat. 3 |
| H301 | Toxic if swallowed | Acute Toxicity, Oral Cat. 3 |
This data is synthesized from multiple supplier Safety Data Sheets (SDS).[3]
The causality behind these hazards lies in the chemical's reactivity. The bromo and chloro substituents on the pyrazolopyrimidine ring make the molecule reactive towards nucleophiles, a property exploited in synthesis but which also means it can react with biological macromolecules in the skin, eyes, and respiratory tract, leading to irritation and toxicity.[1] Therefore, preventing direct contact is the primary safety objective.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE must be deliberate and based directly on the risks identified. The goal is to create a complete barrier between you and the chemical.[4] Inadequate PPE is not just a compliance issue; it is a direct threat to your health.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for tears or holes before each use. Use proper removal technique to avoid self-contamination.[5] | The compound is a known skin irritant.[3][6] Nitrile gloves provide good resistance to a wide range of chemicals and are a standard for laboratory use. Double-gloving is recommended for extended handling periods or when working with larger quantities. |
| Eye & Face Protection | Tightly fitting safety goggles with side shields, conforming to NIOSH (US) or EN 166 (EU) standards.[5] A face shield should be worn over goggles when there is a significant risk of splashing. | This compound can cause serious eye irritation.[3][7] Goggles provide a seal around the eyes to protect from dust and splashes, which standard safety glasses do not. A face shield offers an additional layer of protection for the entire face. |
| Skin & Body Protection | A flame-resistant laboratory coat. A chemically impervious apron or full-body suit may be required for large-scale operations or in the event of a spill.[5] | Protects skin and personal clothing from contamination.[8] Since the compound is a solid, dust can settle on clothing and lead to prolonged skin exposure. All lab coats should be buttoned completely. |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation of dust.[6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., OV/AG/P99) is mandatory.[5] | The compound may cause respiratory irritation upon inhalation of its dust.[3] Engineering controls like a fume hood are the most effective way to prevent respiratory exposure. Respirators are a secondary line of defense when engineering controls are insufficient or during emergency situations.[4] |
Operational Plan: From Receipt to Reaction
A systematic workflow minimizes the risk of exposure and ensures procedural consistency. The following protocol outlines the key steps for safely handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling Check:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound inside a chemical fume hood to contain any dust.[6]
-
Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as dropping the solid from a height.
-
Close the primary container tightly immediately after use and wipe it down with a damp cloth to remove any residual dust before returning it to its designated storage location.[8]
-
-
Reaction Setup and Monitoring:
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
All reactions should be conducted in a well-ventilated area, preferably within the fume hood.[5]
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling Decontamination:
The following diagram illustrates the standard operational workflow for handling the compound.
Caption: Standard operational workflow for handling this compound.
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures before working with the compound.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] If skin irritation occurs, get medical advice.[8]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the physician.[3]
Spill Response
For any spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Small Spill (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the material with an inert, non-combustible absorbent like vermiculite or sand.
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
-
Prevent entry to the area until it has been cleared by EHS professionals.
-
Waste Disposal Protocol
Disposal of this compound and any contaminated materials must be handled as hazardous waste.[3][9] Improper disposal can lead to environmental contamination and regulatory violations.
-
Segregation: All waste contaminated with the compound (e.g., excess solid, contaminated gloves, weigh boats, paper towels) must be collected separately from non-hazardous waste.[11]
-
Containerization: Use a designated, sealable, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials like strong oxidizing agents.[11]
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal company. The typical method of disposal is high-temperature incineration.[10][12] Never dispose of this chemical down the drain or in regular trash.[5]
The following decision-making workflow provides a clear guide for the disposal process.
Caption: Decision workflow for the proper disposal of this compound waste.
By integrating these safety protocols and operational plans into your daily laboratory practices, you can effectively manage the risks associated with handling this compound, fostering a secure and productive research environment.
References
- 1. Buy this compound | 1203705-58-1 [smolecule.com]
- 2. jchr.org [jchr.org]
- 3. aksci.com [aksci.com]
- 4. gerpac.eu [gerpac.eu]
- 5. bio.vu.nl [bio.vu.nl]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
